molecular formula C8H5N3 B2965490 Pyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 25627-89-8

Pyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B2965490
CAS No.: 25627-89-8
M. Wt: 143.149
InChI Key: QHYZFTNTVXUBOP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.149. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYZFTNTVXUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical structure, physicochemical and spectroscopic properties, synthesis methodologies, and its burgeoning applications, particularly in the realm of medicinal chemistry.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The Pyrazolo[1,5-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in medicinal chemistry due to its structural resemblance to purines. This structural analogy allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The introduction of a carbonitrile (cyano) group at the 3-position of this scaffold often enhances the biological activity of these molecules, making this compound and its derivatives a promising class of compounds for the development of novel therapeutics.

Chemical Structure and Properties

The foundational structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitrile group appended at the 3-position.

Molecular Formula: C₈H₅N₃[1]

Molecular Weight: 143.15 g/mol [1]

The planarity of the fused ring system and the electronic properties conferred by the nitrogen atoms and the electron-withdrawing nitrile group are key determinants of its chemical behavior and biological activity.

Physicochemical Properties

While specific data for the parent this compound is not extensively documented in readily available literature, data from its derivatives provide valuable insights.

PropertyValue/InformationSource
Melting Point Data for derivatives vary widely with substitution. For example, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has a melting point of 228–229 °C.[2][2]
Solubility Generally soluble in organic solvents like dioxane and mixtures of water and organic solvents to facilitate reactions.[3][3]
Physical Form Typically a solid at room temperature.[4][4]
Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

Spectroscopic TechniqueKey Features and ObservationsSource
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is observed in the range of 2216-2226 cm⁻¹.[5][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The specific chemical shifts and coupling constants are dependent on the substitution pattern on the bicyclic ring.[2][6]
¹³C NMR: The carbon atom of the nitrile group exhibits a characteristic chemical shift in the downfield region. The chemical shifts of the aromatic carbons are influenced by the positions of the nitrogen atoms and substituents.[2][6]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound is a key feature. Fragmentation patterns can provide further structural information. For instance, the M+ peak for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is observed at m/z 320.[2][2]

Synthesis of this compound

Several synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have been developed. A prevalent and versatile method is the [3+2] cycloaddition reaction.

General Synthesis Workflow: [3+2] Cycloaddition

This approach involves the reaction of an N-aminopyridinium ylide with an α,β-unsaturated nitrile. The N-aminopyridinium ylide acts as a 1,3-dipole that reacts with the alkene (the dipolarophile) to form the pyrazolidine ring, which then aromatizes to the stable pyrazolo[1,5-a]pyridine system.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N_aminopyridine N-Aminopyridine Ylide_formation Ylide Formation N_aminopyridine->Ylide_formation Unsaturated_nitrile α,β-Unsaturated Nitrile (e.g., Acrylonitrile) Cycloaddition [3+2] Cycloaddition Unsaturated_nitrile->Cycloaddition Ylide_formation->Cycloaddition Aromatization Oxidative Aromatization Cycloaddition->Aromatization Product This compound Aromatization->Product

Caption: General workflow for the synthesis of this compound via [3+2] cycloaddition.

Detailed Experimental Protocol (Illustrative Example)

The following is a representative protocol for the synthesis of a substituted this compound, which can be adapted for the synthesis of the parent compound.

Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [2]

  • Reaction Setup: A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol) is prepared in ethanol (10 mL).

  • Catalyst/Promoter: Acetic acid (2 equivalents) is added to the mixture.[2]

  • Reaction Conditions: The reaction mixture is refluxed under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product as yellow-white crystals.[2]

Applications in Drug Discovery and Medicinal Chemistry

The Pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The addition of a 3-carbonitrile group has been shown to be crucial for the activity of many of these compounds, particularly as kinase inhibitors.[7]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including:

  • Tropomyosin receptor kinases (Trks): Several marketed Trk inhibitors for the treatment of solid tumors feature a pyrazolo[1,5-a]pyrimidine nucleus.[7]

  • Cyclin-dependent kinases (CDKs): Novel pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of CDK9, a key regulator of transcription.[8]

  • p38 Mitogen-Activated Protein Kinase: Substituted pyrazolo[1,5-a]pyridines have been synthesized and shown to be inhibitors of p38 kinase, which is involved in inflammatory responses.[9]

Mechanism of Action and the Role of the 3-Cyano Group

Many pyrazolo[1,5-a]pyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The 3-cyano group plays a multifaceted role in enhancing the inhibitory activity:

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.

  • Electronic Effects: As an electron-withdrawing group, the nitrile moiety can modulate the electronic properties of the heterocyclic ring system, influencing its binding affinity and pharmacokinetic properties.[10]

  • Covalent Inhibition: In some cases, the nitrile group can participate in the formation of a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.

KinaseInhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibitor {this compound | Scaffold | 3-Cyano Group} Inhibitor:scaffold->Kinase:ATP_pocket Binding Inhibitor:nitrile->Kinase:ATP_pocket H-Bonding Inhibition Inhibition ATP ATP ATP->Kinase:ATP_pocket Substrate Substrate Protein Substrate->Kinase:Substrate_binding Substrate->Phosphorylation

Caption: Simplified mechanism of kinase inhibition by this compound derivatives.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and proven biological activity as a kinase inhibitor make it a focal point for ongoing research and development. Future efforts in this area will likely concentrate on:

  • Synthesis of diverse libraries: The development of more efficient and green synthetic methodologies to generate a wider range of derivatives for structure-activity relationship (SAR) studies.

  • Target identification and validation: Exploring the full spectrum of biological targets for this class of compounds beyond kinases.

  • Optimization of pharmacokinetic properties: Fine-tuning the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics for a variety of diseases.

References

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2025). ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (n.d.). DOI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem. [Link]

  • Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. (2015). PubMed Central. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Figshare. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). National Genomics Data Center. [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. (n.d.). JournalAgent. [Link]

Sources

Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in the development of novel therapeutic agents, including kinase inhibitors.[1][2] Its rigid, planar structure and specific electronic properties make it a valuable scaffold for designing molecules with high target affinity and specificity. Accurate and comprehensive characterization of this molecule is paramount for ensuring chemical identity, purity, and consistency in research and development settings. This technical guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to elucidate and confirm the structure of this compound. We delve into the causality behind experimental observations, offering field-proven insights into spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

The structural integrity of any chemical study begins with an unambiguous understanding of the molecule's framework. This compound consists of a fused bicyclic system formed from a pyrazole and a pyridine ring. The nitrile substituent at the C3 position is a key functional group that significantly influences the electronic environment of the entire scaffold. The accepted IUPAC numbering scheme is presented below, which will be used for all subsequent spectral assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the proton framework of a molecule. The chemical shift of each proton provides insight into its local electronic environment, while spin-spin coupling patterns reveal connectivity to neighboring protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at ambient temperature.

  • Parameters: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H7~ 8.55d~ 7.0
H2~ 8.20s-
H5~ 7.80d~ 9.0
H4~ 7.45dd~ 9.0, 7.0
H6~ 7.10t~ 7.0

Note: The chemical shifts are estimated based on literature values for closely related substituted pyrazolo[1,5-a]pyridines and established substituent effects. Actual values may vary slightly based on solvent and concentration.[3]

Interpretation of the Spectrum:

  • H7 (δ ~8.55): This proton is the most deshielded proton in the pyridine ring. Its downfield shift is attributed to its position adjacent to the bridgehead nitrogen (N8) and the anisotropic effect of the fused pyrazole ring. It appears as a doublet due to coupling with H6.

  • H2 (δ ~8.20): The proton on the pyrazole ring (H2) is significantly deshielded by the adjacent bridgehead nitrogen and the electron-withdrawing effect of the C3-nitrile group. It appears as a singlet as it has no adjacent protons to couple with.

  • H5 (δ ~7.80): This proton is deshielded by the adjacent ring nitrogen (N1). It appears as a doublet due to coupling with H4.

  • H4 (δ ~7.45): This proton experiences coupling from both H5 and H6, resulting in a doublet of doublets (or triplet of equal intensity if J values are similar).

  • H6 (δ ~7.10): This proton is typically the most upfield of the pyridine ring protons and appears as a triplet due to coupling with both H5 and H7.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record the spectrum on a 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

Data Presentation and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: seven for the bicyclic ring system and one for the nitrile carbon.

Carbon AssignmentChemical Shift (δ, ppm)
C7~ 148.5
C3a~ 144.0
C2~ 139.5
C5~ 128.0
C4~ 122.5
C6~ 113.0
C≡N~ 114.5
C3~ 83.5

Note: Chemical shifts are estimated based on data for substituted analogs.[3] The nitrile carbon chemical shift is particularly diagnostic.

Interpretation of the Spectrum:

  • Quaternary Carbons (C3a, C3): The bridgehead carbon C3a appears significantly downfield due to its attachment to two nitrogen atoms. The most upfield signal in the aromatic region, C3 (δ ~83.5), is highly characteristic.[3] Its shielded nature is a known feature of pyrazolo[1,5-a]pyridine systems, and its direct attachment to the strongly electron-withdrawing nitrile group further modulates its position.

  • Nitrile Carbon (C≡N): The nitrile carbon appears in the characteristic region around δ 114.5 ppm.[4]

  • Pyridine Ring Carbons (C7, C5, C4, C6): The chemical shifts of these carbons follow predictable trends based on their proximity to the nitrogen atoms. C7, adjacent to the bridgehead nitrogen, is the most deshielded.

  • Pyrazole Ring Carbon (C2): C2 is also significantly deshielded, appearing around δ 139.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Wavenumber (ν, cm⁻¹)Vibration TypeFunctional Group Assignment
~ 2225C≡N stretchNitrile
3100-3000C-H stretchAromatic C-H
1630-1580C=C and C=N ring stretchingPyrazolo[1,5-a]pyridine skeleton
1550-1450C=C and C=N ring stretchingPyrazolo[1,5-a]pyridine skeleton
850-750C-H out-of-plane bendingAromatic C-H

Interpretation of the Spectrum:

  • Nitrile Stretch (ν ~2225 cm⁻¹): The most diagnostic peak in the spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration.[4] Its position and intensity are characteristic of an aromatic nitrile.

  • Aromatic C-H Stretch (ν 3100-3000 cm⁻¹): Absorptions in this region confirm the presence of protons attached to the aromatic rings.

  • Ring Stretching (ν 1630-1450 cm⁻¹): A series of sharp bands in this region are characteristic of the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system, often referred to as the "fingerprint" region for this scaffold.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. A beam of high-energy electrons (typically 70 eV) bombards the sample, causing ionization and fragmentation.

  • Mass Analyzer: The resulting ions are separated based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Data Acquisition: The detector records the relative abundance of each ion, generating a mass spectrum.

Data Presentation and Interpretation

The molecular formula of this compound is C₈H₅N₃, with a molecular weight of 143.15 g/mol .[7]

m/zProposed FragmentRelative Abundance
143[M]⁺•High
116[M - HCN]⁺•Moderate
89[M - 2HCN]⁺•Moderate

Interpretation of the Spectrum:

  • Molecular Ion Peak ([M]⁺•, m/z 143): The presence of a strong peak at m/z 143 confirms the molecular weight of the compound.[7]

  • Fragmentation Pathway: The fragmentation of pyrazole-containing heterocycles is well-documented.[8] A primary fragmentation route for the pyrazolo[1,5-a]pyridine core involves the sequential loss of hydrogen cyanide (HCN, 27 Da).

    • The initial loss of HCN from the pyrazole moiety leads to the fragment ion at m/z 116 .

    • A subsequent loss of another HCN molecule, likely from the pyridine ring following rearrangement, would produce a fragment at m/z 89 .

M [C₈H₅N₃]⁺• m/z = 143 (Molecular Ion) F1 [C₇H₄N₂]⁺• m/z = 116 M->F1 - HCN F2 [C₆H₃N]⁺• m/z = 89 F1->F2 - HCN

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Summary and Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound.

  • MS confirms the molecular weight (143 g/mol ).

  • IR confirms the presence of the key nitrile functional group (~2225 cm⁻¹) and the aromatic core.

  • ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling constants that are fully consistent with the fused heterocyclic structure and the electronic influence of the nitrile substituent.

This comprehensive spectroscopic dataset serves as a definitive reference for the identification and quality assessment of this compound, supporting its application in advanced chemical research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Al-Zaydi, S. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(11), 2727-2746. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Couture, K., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1541-1548. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Molecules, 26(16), 4983. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Anderson, J. R., et al. (1982). A vibrational assignment for pyrazole. Journal of the Chemical Society, Perkin Transactions 2, (8), 1051-1055. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Santos, F. J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3095-3100. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Pyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed interpretation of the expected NMR spectra and a robust experimental protocol for data acquisition.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in drug discovery, forming the core of molecules with a wide range of biological activities, including kinase inhibition and antitubercular properties.[2][3][4] The introduction of a carbonitrile group at the 3-position significantly influences the electronic distribution within the molecule, making NMR spectroscopy an indispensable tool for unambiguous structure elucidation and characterization. This guide will delve into the nuanced interpretation of both proton and carbon NMR spectra, providing the foundational knowledge necessary for researchers working with this important class of compounds.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the aromatic protons. The chemical shifts are governed by the anisotropic effects of the fused ring system and the electronic influence of the nitrogen atoms and the electron-withdrawing nitrile group.

The protons on the pyridine ring (H5, H6, and H7) will typically appear at lower field (higher ppm) compared to those on the pyrazole ring (H2) due to the deshielding effect of the pyridine nitrogen. The carbonitrile group at C3 will further deshield the adjacent proton H2.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H7~8.5 ppmDoublet (d)JH7-H6 ≈ 7.0 Hz
H2~8.3 ppmSinglet (s)-
H5~7.4 ppmDoublet (d)JH5-H6 ≈ 9.0 Hz
H6~7.0 ppmTriplet (t)JH6-H7 ≈ 7.0 Hz, JH6-H5 ≈ 9.0 Hz

Note: These are predicted values based on data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[5][6]

The proposed proton assignments can be visualized on the molecular structure below:

Caption: Molecular structure of this compound with ¹H assignments.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Key Features of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The bridgehead carbon (C3a) and the carbon bearing the nitrile group (C3) will appear as quaternary signals. The carbon of the nitrile group (CN) will be found at a characteristic downfield shift.

  • Aromatic Carbons: The carbon atoms of the pyridine and pyrazole rings will resonate in the aromatic region. The carbons directly attached to nitrogen atoms (C2, C5, C7) will be deshielded and appear at a lower field.

  • Nitrile Carbon: The carbon of the -C≡N group will have a distinct chemical shift in the range of 110-120 ppm.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C7~147 ppm
C5~140 ppm
C3a~130 ppm
C2~128 ppm
C6~114 ppm
CN~113 ppm
C4~110 ppm
C3~84 ppm

Note: These are predicted values based on data from similar structures and general knowledge of ¹³C NMR chemical shifts.[5][7][8]

The proposed carbon assignments are illustrated in the following diagram:

Caption: Molecular structure of this compound with ¹³C assignments.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This self-validating system ensures reproducibility and accuracy.

I. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its excellent solvating power for many organic compounds.[9] Chloroform-d (CDCl₃) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

II. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-defined peaks.

III. ¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D pulse (e.g., zg30)Provides a quantitative spectrum with a 30° pulse angle to allow for faster repetition.
Spectral Width~12 ppmTo encompass all expected aromatic and other proton signals.
Acquisition Time2-4 secondsEnsures good digital resolution.
Relaxation Delay (d1)1-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.

IV. ¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled pulse (e.g., zgpg30)Simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
Spectral Width~200 ppmTo cover the full range of expected carbon chemical shifts.
Acquisition Time1-2 secondsProvides sufficient resolution for most applications.
Relaxation Delay (d1)2-10 secondsQuaternary carbons can have long relaxation times; a longer delay ensures their detection.
Number of Scans1024-4096A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

This experimental workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize tune Tune and Match Probe homogenize->tune lock Lock on Solvent Signal tune->lock shim Optimize Shimming lock->shim H1_acq ¹H NMR Acquisition shim->H1_acq C13_acq ¹³C NMR Acquisition shim->C13_acq

Caption: Experimental workflow for NMR analysis.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide, coupled with the robust experimental protocol, provides a comprehensive framework for the characterization of this compound. A thorough understanding of the spectral features is paramount for confirming the identity and purity of this important heterocyclic compound, thereby supporting its application in drug discovery and materials science. By following the methodologies outlined herein, researchers can confidently and accurately interpret their NMR data.

References

  • Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 33(5), 535–539. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(21), 5038. [Link]

  • Copper-Mediated Synthesis of Pyrazolo[1, 5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. (2016). Organic Letters, 18(15), 3642–3645. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules, 12(5), 1074–1082. [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (2018).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega, 4(9), 13866–13878. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Pyrazolo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • A guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(14), 3045–3049. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters, 10(4), 514–519. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters, 10(4), 514–519. [Link]

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Mass Spectrometry of Pyrazolo[1,5-a]pyridine-3-carbonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] The introduction of a carbonitrile moiety at the 3-position further enhances the medicinal chemistry potential of this heterocyclic system. As researchers and drug development professionals, our ability to unequivocally characterize these novel molecular entities is paramount. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only molecular weight confirmation but also profound structural insights through the analysis of fragmentation patterns.

This technical guide is designed to provide a comprehensive overview of the mass spectrometric behavior of pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives. Moving beyond a mere recitation of protocols, this document delves into the "why" behind the "how," offering a mechanistic understanding of the ionization and fragmentation processes. It is my hope that this guide will serve as a valuable resource, empowering you to confidently analyze and interpret the mass spectra of this important class of compounds.

Ionization Techniques: A Deliberate Choice for a Unique Scaffold

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For this compound derivatives, the two most pertinent techniques are Electrospray Ionization (ESI) and Electron Ionization (EI). The choice between these "soft" and "hard" ionization methods dictates the nature of the resulting mass spectrum and the structural information that can be gleaned.[3][4][5]

Electrospray Ionization (ESI): The Gentle Giant for Molecular Integrity

ESI is a soft ionization technique that is particularly well-suited for the analysis of polar, and often larger, molecules.[3][5] Given the presence of multiple nitrogen atoms, the pyrazolo[1,5-a]pyridine core is amenable to protonation, making positive-ion ESI the preferred mode of analysis.

The primary advantage of ESI is its ability to generate intact protonated molecules, [M+H]⁺, with minimal fragmentation. This is crucial for the unambiguous determination of the molecular weight of a newly synthesized derivative. The process, which involves the formation of charged droplets and subsequent solvent evaporation, imparts very little excess energy to the analyte molecule.[3][5]

It is important to be aware of a potential artifact when analyzing nitrile-containing compounds with ESI-MS, particularly when using acetonitrile as a solvent. In some cases, the nitrile group can be reduced to an amine in the ESI source, leading to the observation of an [M+H+4]⁺ ion.[6][7] Careful selection of solvents and awareness of this phenomenon are crucial for accurate data interpretation.

Electron Ionization (EI): Unveiling the Structural Skeleton through Fragmentation

In contrast to the gentle nature of ESI, Electron Ionization is a high-energy, "hard" ionization technique.[3][4][5] In the EI source, the analyte is bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion, M⁺˙. This molecular ion is a radical cation and possesses significant excess internal energy, which it dissipates through a cascade of fragmentation reactions.[8]

The resulting mass spectrum is a rich tapestry of fragment ions that provides a veritable fingerprint of the molecule's structure. For the structural elucidation of novel this compound derivatives, EI-MS is an invaluable tool for confirming the integrity of the core structure and identifying the positions of substituents.

Deciphering the Fragmentation Code: A Mechanistic Approach

The true power of mass spectrometry in structural elucidation lies in the predictable and rational nature of fragmentation pathways. By understanding the underlying chemical principles that govern bond cleavages, we can piece together the structure of a molecule from its fragment ions.

Fragmentation of the Pyrazolo[1,5-a]pyridine Core

The fragmentation of the pyrazolo[1,5-a]pyridine ring system is influenced by the relative stability of the resulting fragment ions and neutral losses. Based on the analysis of related heterocyclic systems, several key fragmentation pathways can be proposed.

A primary fragmentation pathway for the molecular ion of this compound involves the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring. This is a common fragmentation pattern for nitrogen-containing heterocycles. A subsequent loss of another molecule of HCN from the pyridine ring can also be anticipated.

Another characteristic fragmentation is the cleavage of the N-N bond in the pyrazole ring, followed by rearrangements that can lead to the expulsion of a nitrogen molecule (N₂).

The presence of the nitrile group at the 3-position introduces its own characteristic fragmentation, primarily the loss of a cyano radical (·CN).

Below is a proposed fragmentation pathway for the parent this compound under Electron Ionization.

fragmentation_pathway M This compound (M+•, m/z 143) F1 Loss of HCN (m/z 116) M->F1 - HCN F2 Loss of N2 (m/z 115) M->F2 - N2 F3 Loss of •CN (m/z 117) M->F3 - •CN F4 Loss of HCN from F1 (m/z 89) F1->F4 - HCN

Caption: Proposed EI fragmentation of the core structure.

The Influence of Substituents

The nature and position of substituents on the pyrazolo[1,5-a]pyridine ring will significantly influence the fragmentation pathways. Electron-donating and electron-withdrawing groups can direct bond cleavages by stabilizing or destabilizing the resulting fragment ions.

For instance, a methoxy substituent on the pyridine ring would likely lead to the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO). Conversely, a nitro group would favor the loss of NO₂ or NO radicals. The fragmentation of substituents themselves, such as the cleavage of alkyl chains, will also be prominent.

Practical Application: An Experimental Workflow

To provide a tangible framework for the analysis of novel this compound derivatives, a detailed experimental protocol is outlined below. This protocol is a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[9]

Protocol for Sample Preparation:

  • Ensure Purity: The sample should be of the highest possible purity. Remove any residual solvents from the synthesis by drying the sample under high vacuum.

  • Avoid Salts: Remove any inorganic salts (e.g., NaCl, Na₂SO₄) as they can suppress ionization and contaminate the instrument.

  • Solvent Selection: Choose a solvent in which the analyte is readily soluble. For ESI-MS, high-purity methanol, acetonitrile, or water are preferred. For direct-infusion EI-MS, a volatile solvent like dichloromethane or chloroform is suitable.

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. From this stock, create a working solution with a concentration in the range of 1-50 µg/mL.

  • Filtration/Centrifugation: To prevent clogging of the instrument's capillary systems, it is highly recommended to filter the final solution through a 0.2 µm syringe filter or centrifuge the sample to pellet any particulate matter.

  • Additives for ESI: To enhance ionization in positive-ion ESI, consider adding 0.1% (v/v) formic acid to the sample solution. This will promote protonation of the basic nitrogen atoms in the heterocyclic core.

experimental_workflow Start Pure, Dry Sample Dissolve Dissolve in Appropriate Solvent (e.g., Methanol for ESI) Start->Dissolve Dilute Prepare Working Solution (1-50 µg/mL) Dissolve->Dilute Filter Filter (0.2 µm) or Centrifuge Dilute->Filter Analyze Introduce into Mass Spectrometer Filter->Analyze Data Acquire and Process Data Analyze->Data

Caption: A streamlined experimental workflow.

Mass Spectrometer Parameters: Fine-Tuning for Optimal Results

The following are general starting parameters for the analysis of this compound derivatives. These may need to be optimized for specific instruments and compounds.

Table 1: Recommended Mass Spectrometer Parameters

ParameterESI-MSEI-MS
Ionization Mode PositivePositive
Capillary Voltage 3.5 - 4.5 kV-
Cone Voltage 20 - 40 V-
Source Temperature 120 - 150 °C200 - 250 °C
Desolvation Temp. 350 - 450 °C-
Electron Energy -70 eV
Mass Range m/z 50 - 500m/z 40 - 500

Data Interpretation: A Case Study Approach

Let's consider a hypothetical example of a novel derivative: 7-methoxy-pyrazolo[1,5-a]pyridine-3-carbonitrile .

Expected ESI-MS Data:

  • A prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z 174.

  • Minimal fragmentation at low cone voltages.

Expected EI-MS Data:

  • A molecular ion peak, M⁺˙, at m/z 173.

  • A base peak resulting from the loss of a methyl radical (·CH₃) to form a stable cation at m/z 158.

  • A subsequent loss of CO from the m/z 158 fragment to give a peak at m/z 130.

  • Peaks corresponding to the fragmentation of the core structure, such as the loss of HCN (m/z 146) and N₂ (m/z 145).

Table 2: Characteristic Fragments of Substituted Pyrazolo[1,5-a]pyridine-3-carbonitriles (Proposed)

SubstituentPositionCharacteristic Neutral Loss / Fragment Ion
-OCH₃7-·CH₃, -CO
-Cl5Isotopic pattern for Cl
-NO₂6-·NO₂, -·NO
-C₂H₅2-·CH₃, -C₂H₄

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal Sample concentration too low; Poor ionization; Instrument contamination.Increase sample concentration; Add ionization enhancer (e.g., formic acid); Clean the instrument source.
Poor Mass Accuracy Instrument not calibrated.Calibrate the mass spectrometer using a known standard.
Unusual Adducts Presence of salts or contaminants in the sample or solvent.Use high-purity solvents; Ensure sample is free of salts.
In-source Reactions High source temperature; Reactive analyte.Lower the source temperature; Modify the solvent system.

Conclusion: A Powerful Tool in the Chemist's Arsenal

Mass spectrometry is a dynamic and information-rich analytical technique that is indispensable for the characterization of novel this compound derivatives. By carefully selecting the ionization method, understanding the principles of fragmentation, and following a robust experimental protocol, researchers can confidently determine the molecular weight and gain deep insights into the structure of these medicinally important compounds. This guide has aimed to provide not just a set of instructions, but a foundational understanding that will empower you to tackle the analytical challenges of your research with expertise and confidence.

References

  • Shared Research Facilities. Sample Preparation Guide for Synthetic Organic Chemicals.
  • American Chemical Society. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available at: [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. Available at: [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

  • American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • PubMed. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

  • ScienceDirect. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

  • Metware Biotechnology. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Available at: [Link]

  • Purdue University. Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Available at: [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

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Introduction: The Structural Significance of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] This fused, rigid, and planar N-heterocyclic motif, comprising a pyrazole ring fused to a pyridine ring, serves as a versatile backbone for designing compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potential as anti-inflammatory, antitumor, antimicrobial, and antiviral agents.[2] Notably, this framework is central to several kinase inhibitors, highlighting its importance in targeted cancer therapy.[3][4][5]

The precise three-dimensional arrangement of atoms and the intermolecular interactions dictated by various substituents on this core are paramount to its biological function. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail. By providing an unambiguous structural determination, it enables researchers to understand structure-activity relationships (SAR), optimize lead compounds, and design next-generation therapeutics with enhanced potency and selectivity. This guide offers a comprehensive overview of the journey from a synthesized compound to a refined crystal structure, focusing on the practical and theoretical considerations specific to substituted pyrazolo[1,5-a]pyridines.

Part 1: Synthesis of Crystal-Grade Material

The prerequisite for any successful crystallographic study is the availability of high-purity material. The synthetic route chosen can significantly impact the final compound's purity and its propensity to crystallize.

Common Synthetic Strategies

Several robust methods exist for the synthesis of the pyrazolo[1,5-a]pyridine core. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • Cyclocondensation Reactions: This is a widely employed and highly effective strategy. It typically involves the reaction of N-amino-2-iminopyridines or 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3][6] The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, which is followed by cyclization to form the fused pyrimidine ring.[3] Microwave-assisted protocols have been developed to accelerate these reactions, often leading to high yields under solvent-free conditions.[7]

  • [3+2] Cycloaddition: This approach involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or other activated alkenes and alkynes.[8][9] These reactions can proceed under metal-free conditions and provide a direct route to highly functionalized pyrazolo[1,5-a]pyridines.[9] Sonochemical methods have also been successfully applied to drive these cycloadditions efficiently.[8]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to construct complex, highly substituted pyrazolo[1,5-a]pyridines in a single step from three or more starting materials.[1] These reactions are prized for their atom economy and ability to rapidly generate diverse chemical libraries for screening.[1]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product A 5-Aminopyrazole Derivative C Cyclocondensation (Acidic or Basic Catalyst) A->C Nucleophilic Attack B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazolo[1,5-a]pyridine C->D Dehydration & Ring Closure G A 1. Crystal Mounting (Harvest crystal and mount on goniometer head) B 2. Cryo-cooling (Flash-cool in liquid nitrogen stream to prevent radiation damage) A->B C 3. Data Collection (Rotate crystal in monochromatic X-ray beam) B->C D Diffraction Images (Series of images with diffraction spots) C->D X-ray Diffraction E 4. Data Processing (Indexing, Integration, Scaling) D->E F Reflection File (h, k, l, I, σ(I)) (List of intensities for each reflection) E->F Output G 5. Structure Solution (Determine initial phases - Direct Methods) F->G H Initial Electron Density Map G->H Fourier Transform I 6. Model Building & Refinement (Fit atoms to density, refine positions) H->I Iterative Process J Final Validated Structure (CIF file, PDB entry) I->J Validation (R-factors, geometry checks)

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The pyrazolo[1,5-a]pyridine core is a prime example of such a scaffold, demonstrating remarkable versatility and therapeutic potential. This bicyclic heterocyclic system, consisting of a fused pyrazole and pyridine ring, has emerged as a cornerstone in the design of novel therapeutics due to its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities.[1][2] Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets, while the presence of multiple nitrogen atoms allows for a range of hydrogen bonding and other non-covalent interactions.[3] This guide will provide a comprehensive overview of the pyrazolo[1,5-a]pyridine scaffold, from its fundamental properties and synthesis to its broad-ranging applications in medicinal chemistry, with a focus on the practical insights and methodologies relevant to drug discovery and development.

Physicochemical Properties and Pharmacokinetic Profile: A Foundation for Drug-Likeness

The inherent properties of the pyrazolo[1,5-a]pyridine scaffold contribute significantly to its success in drug discovery. Generally, these compounds exhibit good metabolic stability and oral bioavailability. In silico studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that they often fall within the parameters of Lipinski's rule of five, suggesting good drug-likeness.[4] Furthermore, these studies predict high gastrointestinal absorption for many analogs.[4] However, as with any scaffold, solubility can be a challenge, and medicinal chemists often employ strategies to disrupt planarity and improve aqueous solubility without compromising potency.[3] The pharmacokinetic profiles of pyrazolo[1,5-a]pyridine-based compounds can be fine-tuned through chemical modifications, and several derivatives have demonstrated acceptable in vivo exposure in preclinical studies.[5]

A key aspect of the pyrazolo[1,5-a]pyridine core is its ability to serve as a bioisostere for other key heterocycles in medicinal chemistry, such as purines. This mimicry allows these compounds to effectively compete for binding sites on a variety of enzymes and receptors.

Synthetic Strategies: Building the Core

The synthetic accessibility of the pyrazolo[1,5-a]pyridine scaffold is a major advantage for its use in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at multiple positions.

Classical Synthesis: The Condensation Approach

A well-established and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the condensation of 3-amino-pyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach allows for the regioselective formation of the fused ring system.

Experimental Protocol: General Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Objective: To synthesize a substituted pyrazolo[1,5-a]pyridine via the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • Substituted 3-aminopyrazole (1.0 eq)

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted 3-aminopyrazole (1.0 eq) and the substituted 1,3-dicarbonyl compound (1.1 eq).

  • Add glacial acetic acid as a solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyridine derivative.

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches: Cross-Dehydrogenative Coupling

More contemporary methods, such as cross-dehydrogenative coupling (CDC) reactions, offer efficient and atom-economical routes to functionalized pyrazolo[1,5-a]pyridines.[6] These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

G cluster_0 Classical Synthesis cluster_1 Modern Synthesis 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Condensation->Pyrazolo[1,5-a]pyridine N-Aminopyridinium Ylide N-Aminopyridinium Ylide CDC Reaction CDC Reaction N-Aminopyridinium Ylide->CDC Reaction Alkene/Alkyne Alkene/Alkyne Alkene/Alkyne->CDC Reaction Functionalized Pyrazolo[1,5-a]pyridine Functionalized Pyrazolo[1,5-a]pyridine CDC Reaction->Functionalized Pyrazolo[1,5-a]pyridine

Caption: Comparison of classical and modern synthetic routes to the pyrazolo[1,5-a]pyridine core.

A Privileged Scaffold in Action: Diverse Biological Activities

The true testament to the "privileged" status of the pyrazolo[1,5-a]pyridine scaffold lies in its broad spectrum of biological activities. This core has been successfully incorporated into molecules targeting a wide array of diseases.

Kinase Inhibition: A Dominant Theme

One of the most prominent applications of the pyrazolo[1,5-a]pyridine scaffold is in the development of kinase inhibitors. Numerous derivatives have shown potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesTherapeutic Area
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7 nM[7]Cancer
Pyrazolo[1,5-a]pyrimidine-3-carbonitrilesPim-10.54 µM[4]Cancer
Pyrazolopyrimidine derivativesPI3Kγ/δ4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ)[5]Cancer, Inflammation

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant target kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection antibody.

    • Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Anti-Infective Properties: A Broad-Spectrum Arsenal

The pyrazolo[1,5-a]pyridine scaffold has also demonstrated significant potential in the development of anti-infective agents, including antibacterial, antifungal, and antitubercular compounds.

Compound ClassTarget Organism(s)Representative MIC Values
Pyrazolo[1,5-a]pyrimidine derivativesS. aureus, E. coli0.187 - 0.50 µg/mL[8]
Pyrazolo[1,5-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv<0.002 - 0.381 µg/mL[9]
Arylazopyrazolo[1,5-a]pyrimidinesE. coli1.95 µg/mL[10]
Modulation of G-Protein Coupled Receptors (GPCRs) and Other Targets

Beyond kinases and microbes, pyrazolo[1,5-a]pyridine derivatives have shown activity against a range of other important drug targets, including GPCRs and enzymes involved in inflammatory pathways.

  • EP1 Receptor Antagonists: Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent and orally active antagonists of the EP1 receptor, with potential applications in the treatment of overactive bladder.[11]

  • CRF-1 Receptor Antagonists: A series of 3-phenylpyrazolo[1,5-a]pyrimidines have demonstrated affinity for the human corticotropin-releasing factor-1 (CRF-1) receptor, a target for anxiety and depression.[12]

  • Aryl Hydrocarbon Receptor (AHR) Antagonists: Pyrazolo[1,5-a]pyrimidine-based compounds have been optimized to yield potent AHR antagonists, which have potential in cancer immunotherapy.[13]

  • Anti-inflammatory Agents: Several pyrazolo[1,5-a]pyrimidine derivatives have exhibited significant anti-inflammatory properties, with some showing potent inhibition of cyclooxygenase (COX) enzymes.[14]

G cluster_targets Biological Targets Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Kinases (e.g., TrkA, Pim-1, PI3K) Kinases (e.g., TrkA, Pim-1, PI3K) Pyrazolo[1,5-a]pyridine Core->Kinases (e.g., TrkA, Pim-1, PI3K) Inhibition Bacteria (e.g., S. aureus, M. tuberculosis) Bacteria (e.g., S. aureus, M. tuberculosis) Pyrazolo[1,5-a]pyridine Core->Bacteria (e.g., S. aureus, M. tuberculosis) Antimicrobial Activity GPCRs (e.g., EP1, CRF-1) GPCRs (e.g., EP1, CRF-1) Pyrazolo[1,5-a]pyridine Core->GPCRs (e.g., EP1, CRF-1) Antagonism Other Enzymes (e.g., COX, AHR) Other Enzymes (e.g., COX, AHR) Pyrazolo[1,5-a]pyridine Core->Other Enzymes (e.g., COX, AHR) Modulation

Sources

The Ascendant Fluorophore: A Technical Guide to the Electronic and Photophysical Properties of Pyrazolo[1,5-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold, a fused nitrogen-containing heterocyclic system, has emerged from the periphery of chemical curiosities to a position of significant interest for researchers in materials science and drug discovery.[1][2][3] This ascension is largely attributed to its unique and tunable electronic and photophysical properties. This in-depth technical guide provides a comprehensive exploration of the pyrazolo[1,5-a]pyridine core, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental electronic structure that dictates its photophysical behavior, detail the synthetic strategies to access this versatile scaffold, and explore its burgeoning applications as advanced fluorophores and biological probes. Every protocol and mechanistic claim is substantiated by authoritative sources to ensure scientific integrity and provide actionable insights for laboratory application.

The Electronic Landscape of Pyrazolo[1,5-a]pyridines: A Tale of Two Rings

The intriguing photophysical properties of pyrazolo[1,5-a]pyridines are intrinsically linked to their unique electronic structure. This bicyclic system is a fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring.[3][4] This inherent electronic imbalance creates a permanent dipole moment and facilitates intramolecular charge transfer (ICT), a key process governing their fluorescence characteristics.

The nature and position of substituents on the pyrazolo[1,5-a]pyridine core play a critical role in modulating its electronic and, consequently, its photophysical properties.[5] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically introduced to fine-tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths.

Computational studies, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure and predicting the optical properties of these systems.[5] These theoretical calculations help in understanding the nature of electronic transitions and the influence of substituents on the ICT character of the excited states.

Synthetic Strategies: Accessing the Pyrazolo[1,5-a]pyridine Core

The growing interest in pyrazolo[1,5-a]pyridines has spurred the development of diverse and efficient synthetic methodologies. The most common approaches involve the construction of the fused ring system through cyclization reactions.

Cycloaddition Reactions

One of the most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles like alkenes and alkynes.[6] This approach offers a high degree of regioselectivity and functional group tolerance.[7] Metal-free oxidative [3+2] cycloaddition reactions have also been developed, providing a greener alternative.[8]

Condensation Reactions

Condensation reactions between 5-amino-1H-pyrazoles and β-dicarbonyl compounds or their synthetic equivalents are a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related and equally important class of compounds that share the pyrazolo-fused core.[9] These reactions are often carried out in the presence of an acid catalyst.

Cross-Dehydrogenative Coupling Reactions

More recent advancements include the use of cross-dehydrogenative coupling reactions, which offer a more atom-economical approach to the synthesis of substituted pyrazolo[1,5-a]pyridines.[6] These reactions typically involve the coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.

Experimental Protocol: Synthesis of a Functionalized Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

This protocol is a representative example of a TEMPO-mediated [3+2] annulation–aromatization for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[7]

Materials:

  • N-aminopyridine derivative (1.0 mmol)

  • α,β-unsaturated compound (1.2 mmol)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.2 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a stirred solution of the N-aminopyridine derivative in DCM, add the α,β-unsaturated compound.

  • Add TEMPO to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties: A Tunable Luminescence

Pyrazolo[1,5-a]pyridine derivatives have garnered significant attention as fluorescent molecules due to their often high quantum yields, large Stokes shifts, and tunable emission colors.[5] The emission properties are highly sensitive to the electronic nature of substituents and the polarity of the solvent, a characteristic feature of molecules exhibiting ICT in the excited state.

Substituent Effects on Fluorescence

As a general trend, introducing electron-donating groups at specific positions of the pyrazolo[1,5-a]pyridine ring system can enhance the fluorescence quantum yield and lead to a red-shift in the emission wavelength.[5] Conversely, electron-withdrawing groups can quench the fluorescence or cause a blue-shift. This tunability allows for the rational design of fluorophores with specific desired properties for various applications.

Solvatochromism

Many pyrazolo[1,5-a]pyridine-based fluorophores exhibit pronounced solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[4] This property arises from the change in the dipole moment of the molecule upon excitation to the ICT state. This feature makes them valuable as probes for studying the microenvironment of biological systems.

Data Presentation: Photophysical Properties of Substituted Pyrazolo[1,5-a]pyridines
CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
1 -H3304100.25[5]
2 -OCH₃3504500.64[10]
3 -NO₂380520 (weak)<0.01[5]
4 -N(CH₃)₂3905000.85[4]

Note: The data presented is a representative compilation from various sources and specific values can vary based on solvent and experimental conditions.

Applications in Research and Drug Development

The unique electronic and photophysical properties of pyrazolo[1,5-a]pyridines have led to their exploration in a wide range of applications, from medicinal chemistry to materials science.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes pyrazolo[1,5-a]pyridines excellent candidates for the development of fluorescent probes. For instance, they have been successfully employed as pH sensors, capable of detecting changes in acidity with a rapid response time and high quantum yield.[10][11] They have also been utilized for imaging lipid droplets in living cells, leveraging their solvatochromic properties.[4][12]

Bioimaging

The bright and tunable fluorescence of these compounds makes them attractive for bioimaging applications. Their ability to be functionalized allows for their conjugation to biomolecules, enabling the visualization of specific cellular components or processes.

Drug Development

Beyond their photophysical properties, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][13] They have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[14][15][16][17] The structural rigidity and synthetic tractability of the scaffold make it an ideal starting point for the design of novel therapeutic agents.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (N-aminopyridine, α,β-unsaturated compound) reaction [3+2] Cycloaddition (TEMPO-mediated) start->reaction purification Purification (Column Chromatography) reaction->purification product Pyrazolo[1,5-a]pyridine Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, Mass Spec) product->spectroscopy photophysics Photophysical Measurement (Absorption, Emission, Quantum Yield) product->photophysics application Fluorescent Probe / Bioimaging / Drug Discovery photophysics->application

Caption: Experimental workflow for the synthesis, characterization, and application of pyrazolo[1,5-a]pyridine systems.

signaling_pathway PPaP Pyrazolo[1,5-a]pyridine Inhibitor Kinase Protein Kinase (e.g., CDK2, TRKA) PPaP->Kinase Inhibition Apoptosis Apoptosis PPaP->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate CellProlif Cell Proliferation & Survival PhosphoSubstrate->CellProlif CellProlif->Apoptosis Suppression

Caption: Simplified signaling pathway showing the inhibitory action of a pyrazolo[1,5-a]pyridine on a protein kinase.

Future Outlook

The field of pyrazolo[1,5-a]pyridine chemistry is poised for continued growth. The development of novel synthetic methodologies will undoubtedly lead to a greater diversity of accessible structures with tailored properties. In the realm of materials science, we can expect to see the emergence of new solid-state emitters and advanced chemosensors based on this scaffold.[5] In drug discovery, the focus will likely remain on the development of highly selective kinase inhibitors, with a growing emphasis on overcoming drug resistance. The convergence of synthetic chemistry, photophysics, and biology will continue to unlock the full potential of this remarkable heterocyclic system.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. [Link]

  • (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • (2021). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]

  • (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health. [Link]

  • (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • (2021). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • (2022). Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. ResearchGate. [Link]

  • (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. [Link]

  • (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... Ingenta Connect. [Link]

  • (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • (2018). Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties. Chemical Communications. [Link]

  • (2017). Synthesis and study of the electronic properties of pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline and pyrazolo[1,5-c]pyrido[1,2-a]quinazoline derivatives. ResearchGate. [Link]

  • (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]

  • (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • (2025). Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

Sources

Navigating Chemical Identities: A Technical Guide to CAS 25627-89-8 and the Versatile 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, precise identification of compounds is paramount. The Chemical Abstracts Service (CAS) number serves as a unique identifier for chemical substances, preventing ambiguity. However, the context and available data surrounding a CAS number can sometimes lead to divergent paths of inquiry. This guide addresses the compound registered under CAS number 25627-89-8, Pyrazolo[1,5-a]pyridine-3-carbonitrile, and expands upon a related, yet distinct and more broadly applied compound, 2-(2-Aminoethoxy)ethanol (CAS 929-06-6), which is often a subject of interest for its utility in drug development.

Part 1: this compound (CAS 25627-89-8)

This compound is a heterocyclic organic compound.[1][2][3] The available information for this specific molecule is primarily centered around its chemical identity and commercial availability as a building block in organic synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 25627-89-8[1][2][3]
Molecular Formula C₈H₅N₃[1][3]
Molecular Weight 143.15 g/mol [1]
MDL Number MFCD13190404[3][4]
Synthesis and Applications

The synthesis of this compound has been described in the chemical literature, for instance, through the reaction of a precursor with dimethylaluminium amide in xylene.[1] Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules, potentially for screening in drug discovery programs or for the development of novel materials.[5]

Suppliers

A number of chemical suppliers list this compound in their catalogs, indicating its availability for research and development purposes. These suppliers include:

  • BLD Pharmatech Co., Limited[4]

  • 1PlusChem LLC[3]

  • Echemi[6]

  • Sigma-Aldrich

  • ChemicalBook[2]

Due to the relatively specialized nature of this compound, in-depth application data and detailed experimental protocols are not as readily available in the public domain. For researchers specifically interested in this scaffold, further exploration of the patent literature and specialized chemical synthesis journals may be required.

Part 2: 2-(2-Aminoethoxy)ethanol (CAS 929-06-6): A Versatile Tool in Bioconjugation and Drug Delivery

Given the interest in drug development, it is pertinent to discuss a compound with extensive applications in this field: 2-(2-Aminoethoxy)ethanol, also known as Diglycolamine® (DGA®). This bifunctional molecule, containing both a primary amine and a hydroxyl group, serves as a valuable hydrophilic linker in the synthesis of bioconjugates, a cornerstone of modern drug delivery and diagnostic development.[7][8]

Physicochemical Properties of 2-(2-Aminoethoxy)ethanol
PropertyValueSource(s)
CAS Number 929-06-6[7][9][10]
Molecular Formula C₄H₁₁NO₂[9][11]
Molecular Weight 105.14 g/mol [10][11]
Appearance Colorless to faintly yellow liquid[7][9][10]
Odor Faint, fish-like or amine-like[7][9][10]
Boiling Point 218-224 °C[7][11]
Melting Point -12.5 °C[11]
Density 1.06 g/cm³ at 20 °C[12]
Flash Point 127 °C[11][12]
Solubility Miscible with water, alcohols, and aromatic hydrocarbons[11][13]
Core Applications in Research and Drug Development

The dual functionality of 2-(2-Aminoethoxy)ethanol makes it a highly versatile building block. The primary amine group is reactive towards activated esters, aldehydes, and ketones, while the hydroxyl group can be further functionalized or used as an attachment point.[8] This has led to its widespread use in:

  • Bioconjugation: As a hydrophilic spacer to link biomolecules such as proteins, peptides, or antibodies to therapeutic agents or imaging labels. The polyethylene glycol (PEG)-like structure can improve the solubility and pharmacokinetic profile of the resulting conjugate.[8]

  • Drug Delivery: In the synthesis of antibody-drug conjugates (ADCs), where it can be part of the linker connecting the cytotoxic payload to the antibody.[8]

  • Surface Modification: For functionalizing surfaces in biosensors and diagnostic assays.

  • Fluorescent Probes: In the preparation of water-soluble, ratiometric fluorescent zinc sensors.[7]

Experimental Protocol: Bioconjugation of a Small Molecule to a Protein via a 2-(2-Aminoethoxy)ethanol Linker

This protocol outlines a general workflow for conjugating a carboxylate-containing small molecule to the primary amines (e.g., lysine residues) of a protein using 2-(2-Aminoethoxy)ethanol as a linker.

Workflow Diagram:

Bioconjugation_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification A Carboxylate- Small Molecule D Amine-Reactive Small Molecule-Linker A->D Amidation B 2-(2-Aminoethoxy)ethanol B->D C EDC/NHS C->A Activation F Protein-Small Molecule Conjugate D->F Conjugation E Protein (with Lysine residues) E->F G Purified Conjugate F->G Size Exclusion or Affinity Chromatography

Caption: Workflow for protein-small molecule conjugation using a 2-(2-aminoethoxy)ethanol linker.

Methodology:

  • Activation of the Small Molecule:

    • Dissolve the carboxylate-containing small molecule in a suitable organic solvent (e.g., DMF or DMSO).

    • Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester. The causality here is that EDC activates the carboxyl group, allowing for nucleophilic attack by NHS to form a more stable, amine-reactive intermediate.

  • Attachment of the Linker:

    • To the activated small molecule solution, add a 10-fold molar excess of 2-(2-Aminoethoxy)ethanol.

    • Stir the reaction at room temperature overnight. The primary amine of the linker will react with the NHS-ester to form a stable amide bond. The excess linker ensures complete conversion of the activated small molecule.

  • Purification of the Small Molecule-Linker Construct:

    • Purify the resulting construct using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the small molecule-linker construct with a terminal hydroxyl group.

  • Activation of the Linker's Hydroxyl Group (if necessary for specific conjugation chemistry):

    • The terminal hydroxyl group can be activated for reaction with other functional groups on a protein. For example, it can be converted to a p-nitrophenyl carbonate for reaction with amines, or to a mesylate for reaction with thiols.

  • Conjugation to the Protein:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).

    • If using an NHS-activated linker, add the purified and activated small molecule-linker construct to the protein solution at a defined molar ratio (e.g., 10:1 linker to protein).

    • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle stirring. The primary amines on the protein surface (e.g., the epsilon-amino group of lysine) will react with the NHS-ester to form a stable amide bond.

  • Purification of the Protein Conjugate:

    • Remove excess, unreacted small molecule-linker by size-exclusion chromatography (SEC) or dialysis. This step is crucial to ensure that the final product is free of unconjugated payload, which could lead to off-target toxicity in drug development applications.

  • Characterization:

    • Characterize the final conjugate using techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry to confirm successful conjugation and purity.

Safety and Handling

2-(2-Aminoethoxy)ethanol is a corrosive substance that can cause severe skin burns and eye damage.[9][14] Inhalation can irritate the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[9] It is essential to handle this chemical in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16] It is incompatible with strong acids and strong oxidizing agents.[7][9] Always consult the Safety Data Sheet (SDS) before use.[14][17][18]

Reputable Suppliers of 2-(2-Aminoethoxy)ethanol

A wide range of chemical suppliers offer 2-(2-Aminoethoxy)ethanol, ensuring its accessibility for research and manufacturing. These include:

  • Thermo Scientific Chemicals[11]

  • Sigma-Aldrich[14]

  • BASF[12]

  • Univar Solutions[12]

  • Alkyl Amines Chemicals Limited[19]

  • Wego Chemical Group[20]

  • Shanghai Topfine Chemical Co., Ltd.[8]

Conclusion

While CAS number 25627-89-8 correctly identifies this compound, a valuable building block for synthetic chemists, the broader context of drug development often leads researchers to versatile linker molecules like 2-(2-Aminoethoxy)ethanol (CAS 929-06-6). Understanding the properties and applications of both compounds allows scientists to select the appropriate tools for their specific research and development needs, from creating novel heterocyclic compounds to designing sophisticated drug delivery systems.

References

  • Hazardous Substance Fact Sheet for 2-(2-Aminoethoxy)ethanol. New Jersey Department of Health. [Link]

  • 2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]

  • Diglycolamine | C4H11NO2. PubChem, National Institutes of Health. [Link]

  • Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-. Substance Details, US EPA. [Link]

  • 2-(2-Aminoethoxy) Ethanol Cas 929-06-6 Wholesale. Shanghai Topfine Chemical Co., Ltd. [Link]

  • 2-(2-Aminoethoxy)ethanol | Supplier & Distributor | CAS 929-06-6. Wego Chemical Group. [Link]

  • 2-(2-Aminoethoxy) Ethanol ADEG, Technical Grade, Liquid, Bulk. Univar Solutions. [Link]

  • 25627-89-8 | this compound. 1PlusChem LLC. [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. [Link]

  • Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-(2-aminoethoxy)ethanol. Amine Catalysts. [Link]

  • 2-(2-aminoethoxy) ethanol, 929-06-6. The Good Scents Company. [Link]

  • This compound. MySkinRecipes. [Link]

  • Machine learning applications in drug development. PubMed Central, National Institutes of Health. [Link]

  • SAFETY DATA SHEET. ChemCentral.com. [Link]

  • LC/MS applications in drug development. PubMed, National Institutes of Health. [Link]

  • Success rates for product development strategies in new drug development. PubMed, National Institutes of Health. [Link]

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The Genesis of a Privileged Scaffold: An In-Depth Technical Guide to the Initial Discovery and Synthesis of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the foundational chemistry of the pyrazolo[1,5-a]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will delve into its initial, albeit somewhat elusive, discovery and meticulously detail the seminal synthetic strategies that have enabled the exploration of its vast chemical space. This document is designed to serve as a robust resource, blending historical context with practical, field-proven insights into the synthesis of this important molecular framework.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Moiety

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring. This unique arrangement confers upon the molecule a distinct electronic character and a rigid, planar geometry, making it an attractive scaffold for the design of therapeutic agents and functional materials. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. The versatility of its synthesis allows for the introduction of diverse functionalities at multiple positions, providing a rich platform for structure-activity relationship (SAR) studies in drug discovery programs.

While several reviews allude to the first synthesis of the pyrazolo[1,5-a]pyridine core occurring in 1948, the primary literature from that specific year remains difficult to pinpoint.[1][2] Nevertheless, the historical development of synthetic routes to this scaffold began in the mid-20th century, with early investigations focusing on the fundamental chemical reactivity of fused heterocyclic systems.[3] This guide will illuminate the key conceptual breakthroughs and methodological advancements that have defined the field.

The Cornerstone of Synthesis: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The most prominent and historically significant method for the construction of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction of an N-aminopyridinium ylide with a suitable dipolarophile, typically an alkyne or an alkene.[4][5] This approach is elegant in its efficiency, creating the fused bicyclic system in a single, often high-yielding, step.

Mechanistic Insights into the [3+2] Cycloaddition

The causality behind this powerful transformation lies in the electronic nature of the reactants. The N-aminopyridinium salt, upon treatment with a base, is deprotonated to form a highly reactive 1,3-dipole, the N-aminopyridinium ylide. This ylide possesses a nucleophilic nitrogen and a carbon atom that can act as an electrophile, setting the stage for a concerted or stepwise cycloaddition with a dipolarophile.

The general mechanism can be visualized as follows:

G cluster_0 Generation of the 1,3-Dipole cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N_aminopyridinium N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridinium->Ylide - H+ Base Base Base->N_aminopyridinium Dipolarophile Dipolarophile (Alkyne/Alkene) Cycloadduct Dihydropyrazolopyridine Intermediate Ylide->Cycloadduct Dipolarophile->Cycloadduct Oxidant Oxidant (e.g., O2) Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo_pyridine - 2H+ Oxidant->Cycloadduct

Figure 1: General workflow for the [3+2] cycloaddition synthesis.

The choice of base is critical and can influence the reaction's efficiency. Common bases include potassium carbonate, triethylamine, and DBU. The subsequent aromatization of the initially formed dihydropyrazolopyridine intermediate is often spontaneous, especially with alkyne dipolarophiles, or can be facilitated by an oxidant, such as atmospheric oxygen or a dedicated chemical oxidant.[4]

Key Experimental Protocols

This protocol is a generalized representation based on numerous reported procedures.[4][5]

Materials:

  • Substituted N-aminopyridinium salt (1.0 mmol)

  • Alkyne or alkene dipolarophile (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, acetonitrile, 5 mL)

Procedure:

  • To a solution of the N-aminopyridinium salt in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in situ generation of the N-aminopyridinium ylide.

  • Add the dipolarophile to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Data Presentation: Representative Yields for the [3+2] Cycloaddition

EntryN-Aminopyridinium Salt SubstituentDipolarophileProduct SubstituentsYield (%)Reference
1HDiethyl acetylenedicarboxylate2,3-Di(ethoxycarbonyl)85-95[4]
24-MethylPhenylacetylene4-Methyl-2-phenyl70-80[5]
3HEthyl propiolate2-Ethoxycarbonyl75-85[4]
43-BromoMethyl vinyl ketone3-Bromo-2-acetyl60-70[4]

Alternative Synthetic Strategies

While the [3+2] cycloaddition remains the most prevalent method, other synthetic routes have been developed, offering alternative pathways to access the pyrazolo[1,5-a]pyridine core, particularly with different substitution patterns.

Synthesis from 5-Aminopyrazoles

An important alternative involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds.[3] This strategy is conceptually a [3+3] annulation, where the 5-aminopyrazole provides a three-atom fragment (N-N-C) and the 1,3-bielectrophile provides the remaining three carbon atoms of the pyridine ring.

G cluster_0 Reactants cluster_1 Condensation and Cyclization Aminopyrazole 5-Aminopyrazole Intermediate Condensation Intermediate Aminopyrazole->Intermediate Bielectrophile 1,3-Bielectrophile (e.g., β-diketone) Bielectrophile->Intermediate Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo_pyridine - H₂O

Figure 2: Synthesis from 5-aminopyrazoles.

This method is particularly useful for accessing pyrazolo[1,5-a]pyridines with substituents at the 5- and 7-positions. The reaction is typically carried out under acidic or basic conditions to promote the condensation and subsequent cyclization-dehydration steps.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 mmol)

  • Catalyst (e.g., acetic acid, piperidine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the 5-aminopyrazole and the 1,3-dicarbonyl compound in the chosen solvent.

  • Add a catalytic amount of acid or base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Data Presentation: Representative Yields for the 5-Aminopyrazole Route

Entry5-Aminopyrazole Substituent1,3-BielectrophileProduct SubstituentsYield (%)Reference
13-MethylAcetylacetone2,5,7-Trimethyl75-85[3]
23-PhenylDibenzoylmethane2,5,7-Triphenyl80-90[3]
3HEthyl acetoacetate7-Hydroxy-5-methyl65-75[3]

Conclusion

The pyrazolo[1,5-a]pyridine core has a rich history of synthetic development, evolving from early explorations to highly efficient and versatile methodologies. The [3+2] cycloaddition of N-aminopyridinium ylides stands as a testament to the power of pericyclic reactions in heterocyclic synthesis, providing a reliable and adaptable route to a wide range of derivatives. Concurrently, methods starting from 5-aminopyrazoles offer complementary access to alternative substitution patterns. Understanding these foundational synthetic strategies is crucial for any researcher aiming to explore the vast potential of the pyrazolo[1,5-a]pyridine scaffold in the pursuit of new scientific discoveries. This guide provides the necessary technical foundation and practical insights to empower such endeavors.

References

Topic: Reactivity and Stability of the Pyrazolo[1,5-a]pyridine-3-carbonitrile Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal framework for developing targeted agents, particularly protein kinase inhibitors.[3][4] This guide provides an in-depth analysis of a specific, high-value derivative: the pyrazolo[1,5-a]pyridine-3-carbonitrile core. We will dissect the intrinsic reactivity of this system, exploring the influence of the electron-withdrawing nitrile group on its chemical behavior. Furthermore, we will examine the chemical and metabolic stability of the scaffold, providing field-proven insights into why this moiety is a superior choice for drug discovery programs aiming to enhance pharmacokinetic profiles and overcome enzymatic degradation.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Drug Design

The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[1][3] This arrangement creates a unique electronic and steric environment that has proven exceptionally fruitful for molecular design.

Why is it considered "privileged"?

  • Bioisosterism: The scaffold acts as a bioisostere of the endogenous purine ring system. This mimicry allows it to interact with ATP-binding sites in enzymes like kinases. However, unlike purines, it exhibits enhanced stability against enzymatic cleavage by nucleosidases, a critical advantage for improving drug half-life.[5]

  • Structural Rigidity: The fused bicyclic nature provides a rigid, planar framework. This conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to higher affinity interactions.

  • Tunable Vectorial Chemistry: The scaffold possesses multiple, distinct positions (C2, C3, C5, C6, and C7) that can be functionalized. This allows for the precise, vectorial placement of pharmacophoric groups to optimize target engagement, selectivity, and physicochemical properties like solubility and permeability.[2][6]

The introduction of a carbonitrile (-C≡N) group at the C3 position further refines the scaffold's properties. The nitrile is a potent electron-withdrawing group and a versatile synthetic handle, capable of acting as a hydrogen bond acceptor or being transformed into other functional groups such as amides or amines. This specific substitution pattern is featured in potent inhibitors targeting enzymes like Tropomyosin Receptor Kinase (Trk) and Histone Lysine Demethylase 4D (KDM4D).[4][7]

Synthesis of the Core Scaffold

A robust understanding of the scaffold's reactivity begins with its synthesis. The primary and most versatile route to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic partner.[1][2][6] This bottom-up approach allows for the pre-installation of substituents at positions 2, 5, 6, and 7 by selecting appropriately functionalized starting materials.

An alternative and powerful strategy is the [3+2] cycloaddition of an N-aminopyridine derivative with a suitable alkyne or alkene, which forms the pyrazole ring onto a pre-existing pyridine.[8][9][10]

G cluster_0 Cyclocondensation Pathway cluster_1 [3+2] Cycloaddition Pathway A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine Core A->C B 1,3-Biselectrophile (e.g., Diethyl Malonate) B->C D N-Aminopyridine F Pyrazolo[1,5-a]pyrimidine Core D->F E Alkyne/Alkene Dipolarophile E->F

Caption: Primary synthetic routes to the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactivity: A Tale of Two Rings

The chemical behavior of the this compound system is a fascinating interplay between the electron-rich nature of the fused heterocycle and the deactivating influence of the C3-nitrile group.

Electrophilic Aromatic Substitution (EAS)

In an unsubstituted pyrazolo[1,5-a]pyrimidine, the pyrazole ring is the more electron-rich portion and is thus more susceptible to electrophilic attack, typically at the C3 position.[11] However, the presence of the strongly electron-withdrawing carbonitrile group at C3 fundamentally alters this reactivity profile. It deactivates the pyrazole ring towards electrophilic attack. Consequently, electrophilic substitutions like halogenation or nitration are directed towards the less deactivated pyrimidine ring, though harsh conditions may be required. In practice, direct EAS on the core is less common than building functionality from pre-halogenated intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The true synthetic power of this scaffold lies in its reactivity towards nucleophiles, particularly on the pyrimidine ring. The nitrogen atoms in the pyrimidine ring lower the electron density, making it susceptible to SNAr reactions, especially when a good leaving group (like a halogen) is present.

  • Positional Reactivity: The C7 position is the most reactive site for SNAr, followed by the C5 position. This regioselectivity is highly reliable and is a cornerstone of synthetic strategies for this class of compounds.[12][13] A chlorine atom at C7 can be selectively displaced by a nucleophile (e.g., an amine like morpholine) while leaving a chlorine at C5 untouched, enabling sequential functionalization.[12][13]

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorse for elaborating the pyrazolo[1,5-a]pyridine core. Suzuki, Stille, and Buchwald-Hartwig reactions are routinely used to install aryl, heteroaryl, and amino substituents at positions that have been pre-functionalized with a halogen or triflate.[2][12][14] This two-step strategy (halogenation followed by cross-coupling) provides a robust and predictable way to build molecular complexity.

Reactivity of the 3-Carbonitrile Group

The nitrile group is not merely a deactivating group; it is a versatile functional handle. It can be:

  • Hydrolyzed to a carboxamide or carboxylic acid, introducing new hydrogen bonding capabilities.

  • Reduced to a primary amine, providing a key point for further derivatization.

  • Participate in cycloadditions to form heterocycles like tetrazoles.

This inherent reactivity allows for late-stage diversification of drug candidates, enabling fine-tuning of properties without altering the core scaffold.

Caption: A typical workflow for functionalizing the scaffold.

Stability Profile: The Key to a Successful Drug Candidate

A molecule's stability—both on the shelf and in the body—is paramount for its development as a therapeutic. The this compound system excels in this regard.

Chemical Stability

The fused aromatic core is inherently robust. It is stable to a wide range of reaction conditions, including the basic media and elevated temperatures often required for cross-coupling reactions, as well as many common oxidative and reductive conditions that do not affect the nitrile group.[12] This chemical resilience simplifies multi-step synthetic campaigns and ensures the integrity of the final compound.

Metabolic Stability

Metabolic stability is where the scaffold truly shines. A common failure point for drug candidates is rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs via oxidation of electron-rich aromatic rings.

  • Nitrogen's Shielding Effect: The strategic placement of nitrogen atoms within the bicyclic system significantly increases metabolic stability compared to carbocyclic analogs like naphthalene or even simpler scaffolds like pyridine.[15][16] The nitrogens withdraw electron density, making the rings less susceptible to oxidative attack by CYP enzymes.

  • Blocking Metabolic Hotspots: The C3-carbonitrile group, being electron-withdrawing, further deactivates a potential site of metabolism. Additionally, strategic substitution with groups like halogens (especially fluorine) at other positions can block potential metabolic hotspots and enhance stability.[3][4]

PositionTypical SubstituentImpact on PropertiesRationale
C3 -CN, -CONH₂, HeterocyclesModulates potency and target interactions.[4][7]Acts as H-bond acceptor; provides vector for deep pocket binding.
C5 Aryl, HeteroarylKey for potency and selectivity.[4][12]Fills hydrophobic pockets; can be tailored for selectivity profiling.
C7 Amines (e.g., Morpholine)Improves solubility and pharmacokinetic profile.[12]Acts as a "water-solubilizing" handle; crucial hinge-binding interactions.
Pyridine Ring FluorineEnhances metabolic stability and potency.[4]Blocks CYP-mediated oxidation; can improve binding via polar interactions.

Experimental Protocols: A Validated Approach

Trustworthy protocols are the foundation of reproducible science. Below is a representative, self-validating procedure for the selective nucleophilic substitution and subsequent Suzuki coupling on a dichlorinated pyrazolo[1,5-a]pyrimidine intermediate.

Protocol: Sequential SNAr and Suzuki Coupling

Objective: To synthesize a 5-aryl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

Step 1: Selective Monosubstitution at C7 (SNAr)

  • Setup: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (1.5 eq).

  • Nucleophilic Addition: Add morpholine (1.1 eq) dropwise at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress is monitored by TLC or LC-MS. Self-Validation Checkpoint: The LC-MS should show the clean conversion of the dichlorinated starting material to a single major product with the expected mass of the monosubstituted intermediate. The disappearance of the starting material confirms the high reactivity of the C7 position.

  • Workup: Upon completion, pour the reaction mixture into ice water. The product will precipitate. Filter the solid, wash with water, and dry under vacuum to yield 4-(5-chloro-2-methyl-3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)morpholine.

Step 2: Suzuki Coupling at C5

  • Setup: In a microwave vial, combine the C7-morpholinyl intermediate from Step 1 (1.0 eq), the desired arylboronic acid pinacol ester (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Solvent & Base: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and a 2M aqueous sodium carbonate solution.

  • Reaction & Monitoring: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes. Monitor for completion by LC-MS. Self-Validation Checkpoint: The mass of the desired final product should be the dominant peak, with minimal side products. The absence of the C5-chloro intermediate indicates efficient coupling.

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Conclusion and Authoritative Grounding

The this compound ring system represents a highly optimized scaffold for modern drug discovery. Its reactivity is well-understood and synthetically tractable, characterized by highly regioselective nucleophilic substitution at the C7 position and broad applicability of metal-catalyzed cross-coupling reactions for diversification. The inherent chemical and, most importantly, metabolic stability of the core, derived from its nitrogen-rich aromatic structure, makes it a superior choice for overcoming the pharmacokinetic challenges that plague many drug development programs. By leveraging the principles of reactivity and stability outlined in this guide, researchers can more efficiently design and synthesize next-generation therapeutics with improved efficacy and drug-like properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. ACS Publications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Nitriles. ACS Publications. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Synthesis of Pyrazolo[1,5-a]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. [Link]

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  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

Sources

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of Functionalized Pyrazolo[1,5-a]pyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2] This nitrogen-fused bicyclic structure is a key pharmacophore found in a range of biologically active agents, including kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory compounds.[3][4] Its rigid, planar geometry and versatile substitution points make it an ideal scaffold for designing molecules with high target specificity and optimized pharmacokinetic profiles. The introduction of a carbonitrile (-CN) group at the 3-position is of particular strategic interest, as the nitrile can act as a hydrogen bond acceptor, a metabolic stabilizer, or a synthetic handle for further molecular elaboration.

Traditional multi-step syntheses of these complex heterocycles often suffer from low overall yields, tedious purification of intermediates, and significant solvent waste. Consequently, the development of one-pot, multicomponent reactions that build molecular complexity in a single, efficient operation is a paramount objective in process chemistry and drug development. These approaches align with the principles of green chemistry by improving atom economy and reducing operational complexity.[2]

This guide provides an in-depth analysis and detailed protocols for the one-pot synthesis of functionalized pyrazolo[1,5-a]pyridine-3-carbonitriles, focusing on the underlying reaction mechanisms and practical experimental considerations for researchers in the field.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine scaffold is the intermolecular [3+2] cycloaddition reaction.[5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In our context, the key 1,3-dipole is an N-iminopyridinium ylide, which is typically generated in situ from a stable N-aminopyridinium salt precursor.

Causality Behind the [3+2] Cycloaddition

The N-iminopyridinium ylide is an electron-rich species with a nucleophilic nitrogen and a carbon framework that can readily engage with electron-deficient alkenes or alkynes (the dipolarophiles). The reaction proceeds through a concerted or stepwise mechanism to form a five-membered pyrazolidine ring fused to the pyridine core. Subsequent oxidation and aromatization of this intermediate lead to the stable pyrazolo[1,5-a]pyridine product.

The choice of dipolarophile is critical for introducing the desired functionality. To achieve the target 3-carbonitrile substitution, α,β-unsaturated nitriles (e.g., cinnamonitrile derivatives) are the logical choice. However, a more innovative and elegant one-pot strategy utilizes ynals (alkynes bearing an aldehyde group), where the N-aminopyridinium ylide itself serves as the nitrogen source for the nitrile group.

Below is a generalized workflow for this synthetic approach.

G cluster_0 One-Pot Reaction Vessel A N-Aminopyridinium Salt (1,3-Dipole Precursor) E In situ Generation of N-Iminopyridinium Ylide A->E B Base (e.g., K2CO3, Et3N) B->E C Dipolarophile (e.g., Ynal or Unsaturated Nitrile) F [3+2] Cycloaddition C->F D Solvent (e.g., DMF, MeCN) E->F G Cycloadduct Intermediate (Dihydropyrazolopyridine) F->G H Oxidation & Aromatization (+ Cyanation if using Ynal) G->H I Final Product: Functionalized Pyrazolo[1,5-a]pyridine-3-carbonitrile H->I

Caption: General workflow for the one-pot synthesis.

Mechanistic Deep Dive: The Ynal-Mediated Cyanation

A particularly sophisticated one-pot protocol utilizes ynals as the dipolarophile, where the N-aminopyridinium ylide serves a dual role as both the 1,3-dipole and the nitrogen source for the cyano group.[6] This approach is exceptionally efficient as it constructs the core and installs the key functional group from simple precursors in a single transformation.

The proposed mechanism proceeds as follows:

  • Ylide Formation: A base deprotonates the N-aminopyridinium salt to generate the reactive N-iminopyridinium ylide in situ.

  • [3+2] Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the ynal, forming a bicyclic dihydropyrazolopyridine intermediate.

  • Intramolecular Condensation & Rearrangement: The free amino group of a second N-iminopyridinium ylide attacks the aldehyde carbon of the intermediate. This is followed by a cascade of rearrangements and elimination steps, ultimately transferring the nitrogen atom to form the nitrile group and leading to the final, stable aromatic product.

G cluster_main Reaction Cascade start N-Aminopyridinium Salt + Base ylide N-Iminopyridinium Ylide (1,3-Dipole) start->ylide cycloadd [3+2] Cycloaddition ylide->cycloadd Reacts with attack Nucleophilic Attack by 2nd Ylide on CHO ylide->attack Acts as N-source ynal {Ynal (R-C≡C-CHO) | (Dipolarophile)} ynal->cycloadd intermed Dihydropyrazolo- pyridine Intermediate cycloadd->intermed intermed->attack rearrange Rearrangement & Elimination Cascade attack->rearrange finish Pyrazolo[1,5-a]pyridine -3-carbonitrile rearrange->finish

Caption: Mechanistic pathway of the ynal-mediated cyanation.

Experimental Protocols and Data

The following protocols are based on established and validated methodologies, providing a robust starting point for laboratory synthesis.[6][7]

Protocol 1: One-Pot Ynal-Mediated Synthesis of 2-Phenylthis compound

This protocol is adapted from a direct cyanation method and demonstrates the dual role of the N-aminopyridinium ylide.[6]

Materials and Reagents:

  • 1-Aminopyridinium iodide

  • Phenylpropynal

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add 1-aminopyridinium iodide (1.0 mmol, 222 mg).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add phenylpropynal (1.2 mmol, 156 mg).

  • Add potassium carbonate (2.5 mmol, 345 mg) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Oxidative [3+2] Cycloaddition using an Unsaturated Nitrile

This protocol is a generalized adaptation of the oxidative cycloaddition method, specifically using an α,β-unsaturated nitrile as the dipolarophile.[4]

Materials and Reagents:

  • 1-Aminopyridinium iodide

  • Cinnamonitrile (3-phenylacrylonitrile)

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Oxygen balloon

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a Schlenk tube, add 1-aminopyridinium iodide (1.0 mmol, 222 mg) and cinnamonitrile (1.1 mmol, 142 mg).

  • Add N-Methyl-2-pyrrolidone (NMP) (3 mL) as the solvent.

  • Add triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL) as the base.

  • Seal the tube, evacuate, and backfill with an oxygen balloon (this serves as the oxidant for the aromatization step).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor progress by TLC.

  • After the reaction is complete, dilute the mixture with water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired pyrazolo[1,5-a]pyridine.

Data Summary: Substrate Scope and Yields

The one-pot synthesis is versatile and tolerates a range of substituents on both the pyridine ring and the dipolarophile, allowing for the creation of diverse chemical libraries. Below is a representative summary of yields achieved for various derivatives.

EntryPyridine Substituent (R¹)Dipolarophile Substituent (R²)ProductYield (%)Reference
1HPhenyl2-Phenylthis compound85%[6]
2H4-Chlorophenyl2-(4-Chlorophenyl)this compound78%[6]
3H2-Thienyl2-(Thiophen-2-yl)this compound75%[6]
44-MePhenyl6-Methyl-2-phenylthis compound81%[6]
5HH (Acrylonitrile)This compound~65%[8]
6HCO₂Me (DMAD)Dimethyl 7-amino-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylate90%[7]

Note: Yields are for isolated products after purification. The data from reference[7] corresponds to a related structure but demonstrates the high efficiency of the [3+2] cycloaddition for cyano-substituted analogues.

Conclusion and Future Outlook

The one-pot synthesis of functionalized pyrazolo[1,5-a]pyridine-3-carbonitriles via [3+2] cycloaddition of N-iminopyridinium ylides represents a highly efficient and atom-economical strategy for accessing this valuable heterocyclic scaffold. The ability to generate the reactive ylide in situ and combine multiple transformations into a single operation significantly streamlines the synthetic process, making it highly attractive for applications in drug discovery and development. The innovative use of ynals as dipolarophiles, which allows the ylide to also function as the nitrogen donor for the nitrile group, is a particularly powerful example of elegant reaction design.[6]

For professionals in drug development, these protocols offer a reliable and scalable pathway to generate novel libraries of pyrazolo[1,5-a]pyridine derivatives for biological screening. Future research will likely focus on expanding the substrate scope, developing enantioselective versions of this reaction, and adapting these methods for flow chemistry platforms to enable automated, high-throughput synthesis.

References

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic structure serves as the core for a multitude of compounds with a wide spectrum of biological activities, including potent protein kinase inhibitors for targeted cancer therapy, as well as antiviral and anti-inflammatory agents.[2][3][4] The therapeutic potential of these molecules has driven significant research into developing efficient and versatile synthetic methodologies.

Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions that can require long reaction times, high temperatures, and often result in modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the synthesis of such heterocyclic compounds.[5][6] By utilizing microwave energy, MAOS offers a more sustainable and efficient alternative to conventional heating methods.[7] The primary advantages include dramatic reductions in reaction time (from hours to minutes), significant improvements in product yields, and enhanced product purity, often under solvent-free conditions.[2][7] This guide provides an in-depth overview of the principles, mechanisms, and detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, tailored for researchers and professionals in organic synthesis and drug development.

The Engine of Acceleration: Principles of Microwave Chemistry

Understanding the fundamental difference between microwave and conventional heating is key to appreciating its power in synthesis.

  • Conventional Heating: An external heat source (e.g., an oil bath) heats the walls of a vessel by conduction. This energy is then slowly and unevenly transferred to the solvent and reactants. This process is inefficient, with a significant temperature gradient from the vessel wall to the center of the solution.

  • Microwave Heating: Microwaves, a form of electromagnetic radiation, directly heat the bulk of the reaction mixture. This occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the solution.[8]

    • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[8]

This "in-core" volumetric heating is highly efficient and uniform, eliminating the temperature gradients seen in conventional methods and enabling rapid access to the target activation energy.[5] This often leads to different reaction outcomes and selectivities compared to conventional heating.

Core Synthetic Strategies and Mechanism

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-bielectrophilic partner.[1][2] Microwave irradiation significantly accelerates this key transformation. Common 1,3-bielectrophiles include β-dicarbonyl compounds, β-enaminones, and β-ketonitriles.[1][9]

The general mechanism involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.

G cluster_reactants Reactants aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) intermediate1 Initial Condensation (Michael Addition) aminopyrazole->intermediate1 Attack at C=O dicarbonyl β-Dicarbonyl Compound (1,3-Bielectrophile) dicarbonyl->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Ring Closure intermediate3 Dehydration intermediate2->intermediate3 - H2O product Pyrazolo[1,5-a]pyrimidine intermediate3->product Final Product

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

Detailed Application Protocols

The following protocols are generalized procedures. Researchers should adapt them based on the specific substrates used. All reactions should be performed in a dedicated microwave reactor equipped with a magnetic stirrer and sensors for temperature and pressure.

Protocol 1: Two-Component Condensation with β-Enaminones

This protocol is adapted from a solvent-free synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[10] This method is highly efficient and aligns with green chemistry principles.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Appropriate β-enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • Place 3-methyl-1H-pyrazol-5-amine (0.5 mmol, 1.0 equiv.) and the desired β-enaminone (0.5 mmol, 1.0 equiv.) into a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 180 °C (use a pre-stirring time of 20 seconds)

    • Hold Time: 10-15 minutes

    • Power: Dynamic (let the instrument adjust power to maintain temperature)

    • Stirring: High

  • Once the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully open the vial.

  • The resulting solid is often pure enough for many applications. For higher purity, dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to recrystallize upon cooling.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary Table:

R-group on EnaminoneReaction Time (min)Temperature (°C)Yield (%)[10]
Phenyl1018096
4-Methoxyphenyl1018094
4-Nitrophenyl1518088
Naphthyl1018095
Protocol 2: One-Pot, Three-Component Synthesis

This approach offers high atom economy by combining multiple substrates in a single step to form complex products.[2] Microwave irradiation is particularly effective for these multicomponent reactions.

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole

  • Benzaldehyde

  • Malononitrile

  • Ethanol (as solvent)

  • Piperidine (catalytic amount)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine 5-amino-3-phenyl-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add 3 mL of ethanol and 2-3 drops of piperidine.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, the product often precipitates from the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to yield the desired 7-amino-5-phenyl-2-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Protocol 3: Post-Functionalization via Buchwald-Hartwig Cross-Coupling

Microwave irradiation is also highly effective for transition-metal-catalyzed reactions, such as the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core. This protocol describes a palladium-catalyzed amination.[3]

Materials:

  • Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine (e.g., 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine)

  • Benzimidazole derivative (or other amine)

  • Pd₂(dba)₃ (Palladium catalyst)

  • Xantphos (Ligand)

  • Cs₂CO₃ (Base)

  • Dioxane (anhydrous)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the benzimidazole derivative (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).

  • Add 4 mL of anhydrous dioxane via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Hold Time: 30-60 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final product.

General Workflow and Experimental Setup

The process for microwave-assisted synthesis is streamlined and efficient, as illustrated below.

G prep 1. Reagent Preparation & Vial Loading react 2. Microwave Irradiation (Temp, Time, Power) prep->react cool 3. Automated Cooling react->cool workup 4. Product Work-up (Filtration/Extraction) cool->workup purify 5. Purification (Recrystallization/ Chromatography) workup->purify analyze 6. Analysis (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for microwave-assisted synthesis.

G cluster_reactor Microwave Reactor cluster_sensors Sensors controller Control Unit (Time, Temp, Power) cavity Microwave Cavity controller->cavity Controls Magnetron vial Sealed Reaction Vial - Reactants - Solvent - Stir Bar cavity->vial Irradiates ir_sensor IR Temperature Sensor vial->ir_sensor Measures Temp pressure_sensor Pressure Sensor vial->pressure_sensor Measures Pressure ir_sensor->controller Feedback Loop pressure_sensor->controller Safety Feedback

Caption: Key components of a modern microwave synthesis setup.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Charring/Decomposition Temperature is too high; "hotspot" formation.Reduce the set temperature. Use a less polar solvent or a solvent with a higher boiling point. Ensure efficient stirring.
Low Yield Incomplete reaction; side product formation.Increase reaction time or temperature incrementally. Screen different solvents. For catalyzed reactions, screen different ligands or bases.
High Pressure Warning Solvent volatility; gaseous byproduct formation.Use a larger reaction vial to increase headspace. Use a higher boiling point solvent. Reduce the reaction temperature.
Reaction Stalls Reagents not absorbing microwave energy efficiently.Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) or an ionic liquid to act as a "heat sink" and facilitate energy absorption.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazolo[1,5-a]pyrimidine derivatives. The technology provides a powerful tool for accelerating reactions, improving yields, and promoting greener chemical practices.[2][6] The protocols described herein demonstrate the broad applicability of MAOS, from constructing the core heterocyclic system via multicomponent reactions to its subsequent functionalization through metal-catalyzed cross-couplings. By leveraging the principles of microwave heating, researchers in drug discovery and organic synthesis can significantly expedite the development of novel bioactive molecules based on this important scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). RSC Publishing.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PubMed Central.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
  • MICROWAVE ASSISTED SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. (n.d.).
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.).

Sources

Application Note: Acetic Acid-Promoted Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthesis of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with significant biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.[1] Furthermore, this scaffold is a core component of drugs developed for treating central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety.[1]

Traditional synthetic routes to pyrazolo[1,5-a]pyridines often involve intermolecular [3+2] cycloadditions of N-iminopyridinium ylides with alkenes or alkynes.[1][2] While effective, these methods can sometimes require harsh conditions or expensive catalysts. This application note details an efficient, catalyst-free methodology for the synthesis of highly substituted pyrazolo[1,5-a]pyridines, promoted by acetic acid and molecular oxygen.[1][2][3] This approach involves a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, offering high atom economy and a greener reaction profile.[2][3]

Reaction Mechanism: The Role of Acetic Acid in Facilitating Cyclization

The synthesis proceeds through a proposed mechanism involving an initial acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling, followed by a dehydrative cyclization.[1][2][3] Acetic acid is not merely a solvent or a simple acid catalyst; it plays a crucial role in the reaction cascade. The efficiency of the reaction is dependent on the concentration of acetic acid, with studies showing that increasing the molar equivalents of acetic acid can significantly improve the product yield.[1]

The proposed mechanism is as follows:

  • Formation of an Intermediate: The N-amino-2-iminopyridine reacts with the 1,3-dicarbonyl compound.

  • Oxidative Coupling: Acetic acid facilitates a formal oxidative cross-dehydrogenative coupling between the two reactants. This step is promoted by the presence of molecular oxygen as a green oxidant.[2]

  • Dehydrative Cyclization: The intermediate undergoes an intramolecular dehydrative cyclization to form the stable pyrazolo[1,5-a]pyridine ring system.

Reaction_Mechanism Proposed Reaction Mechanism Reactants N-Amino-2-iminopyridine + 1,3-Dicarbonyl Compound Intermediate Coupled Intermediate Reactants->Intermediate Acetic Acid (AcOH) Molecular Oxygen (O2) Oxidative C-C Coupling Product Pyrazolo[1,5-a]pyridine Intermediate->Product Dehydrative Cyclization (-H2O)

Caption: Proposed reaction mechanism for the synthesis of Pyrazolo[1,5-a]pyridines.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of pyrazolo[1,5-a]pyridines, based on the work of Shang, Chern, and Hsieh (2019).[2]

General Synthetic Protocol
  • Reactant Preparation: In a suitable reaction vessel, dissolve the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Addition of Acetic Acid: Add acetic acid (1.08 g, 6 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the solution at 130 °C under an O₂ atmosphere (1 atm) for 18 hours.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The solid product that forms is collected by filtration.

  • Purification: Wash the collected solid with ethanol, dry it, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrazolo[1,5-a]pyridine derivative.[2]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow Start Start Mixing Mix N-amino-2-iminopyridine, 1,3-dicarbonyl compound, ethanol, and acetic acid Start->Mixing Reaction Heat at 130°C under O2 for 18 hours Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter the Solid Product Cooling->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from appropriate solvent Drying->Recrystallization End Pure Product Recrystallization->End

Caption: Step-by-step experimental workflow for the synthesis.

Data and Results

The acetic acid-promoted synthesis has been successfully applied to a wide range of substrates, affording good to excellent yields of the desired pyrazolo[1,5-a]pyridine products.[2]

Table of Representative Synthesized Compounds
EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
11aEthyl acetoacetate4a94
21aEthyl benzoylacetate4g82
31dEthyl acetoacetate4d90
41aMethyl propionylacetate4o84
51hEthyl benzoylacetate4h87

Data extracted from Shang, S., Chern, J., & Hsieh, M. (2019).[2]

Characterization of a Representative Compound (4a)

7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a):

  • Appearance: Yellowish-white crystals.[2]

  • Yield: 94%.[2]

  • Melting Point: 228–229 °C.[2]

  • IR (KBr): 3454, 3325 (NH₂), 2216 (CN), 1701 (CO) cm⁻¹.[2]

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H).[2]

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4.[2]

  • HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂: 320.1273; found: 320.1268.[1][2]

Troubleshooting and Key Insights

  • Solvent Choice: The reaction is highly solvent-dependent. Ethanol was found to be the optimal solvent, while others such as acetonitrile, methanol, dioxane, and toluene did not yield the desired product.[1][2]

  • Role of Acetic Acid: The amount of acetic acid is critical. Experiments have shown that increasing the loading of acetic acid from 2 to 6 equivalents leads to a significant increase in the product yield.[1]

  • Atmosphere: An oxygen atmosphere is beneficial for the oxidative coupling step and generally leads to higher yields compared to running the reaction under air.[2]

  • Catalyst-Free Nature: It is important to note that this reaction proceeds efficiently without the need for metal catalysts like Pd(OAc)₂ or Cu(OAc)₂.[1][2]

Conclusion

The acetic acid-promoted synthesis of pyrazolo[1,5-a]pyridines represents a robust and efficient method for accessing this important class of heterocyclic compounds. The use of acetic acid and molecular oxygen as promoters, combined with the catalyst-free conditions, makes this a highly attractive and environmentally friendly synthetic strategy. The high yields and broad substrate scope further enhance its utility for applications in drug discovery and materials science.

References

  • Shang, S., Chern, J., & Hsieh, M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13764–13774. [Link]

  • Semantic Scholar. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • National Center for Biotechnology Information. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13764–13774. [Link]

Sources

Application Notes & Protocols: [3+2] Cycloaddition of N-Aminopyridines for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal scaffold for designing molecules with specific biological activities. Compounds incorporating this structure have demonstrated a wide array of pharmacological properties, including acting as kinase inhibitors for cancer therapy, adenosine receptor antagonists, and anti-inflammatory agents.[2][3][4]

The development of efficient, scalable, and regioselective synthetic routes to functionalized pyrazolo[1,5-a]pyridines is therefore a critical objective for researchers in drug discovery and organic synthesis. Among the various synthetic strategies, the [3+2] cycloaddition reaction of N-aminopyridines has emerged as a powerful and direct approach.[5] This guide provides a comprehensive overview of the mechanistic principles, field-proven protocols, and practical considerations for employing this reaction in a research setting.

Mechanistic Framework: The N-Iminopyridinium Ylide Pathway

The cornerstone of this synthetic strategy is the in situ generation of an N-iminopyridinium ylide from a readily available N-aminopyridine precursor. These ylides are versatile 1,3-dipoles that readily engage with a variety of dipolarophiles in a [3+2] cycloaddition fashion.[6][7] The overall transformation can be conceptualized as a sequence of three key steps: ylide formation, cycloaddition, and aromatization.

  • Ylide Formation: The process is initiated by the deprotonation of an N-aminopyridinium salt at the exocyclic nitrogen, typically using a base, to form the reactive N-iminopyridinium ylide. This species is a key intermediate that functions as the 1,3-dipole in the subsequent cycloaddition.[8]

  • [3+2] Cycloaddition: The generated ylide reacts with a suitable dipolarophile, such as an electron-deficient alkene or alkyne. This step forms a five-membered ring, leading to a non-aromatic bicyclic intermediate.[9]

  • Aromatization: The final, and often irreversible, step is the aromatization of the bicyclic intermediate to yield the stable pyrazolo[1,5-a]pyridine core. This is typically an oxidative process, which can be mediated by an external oxidant or, in many modern protocols, by atmospheric oxygen under metal-free conditions.[10][11]

The causality behind this pathway's success lies in the thermodynamic driving force of forming a stable aromatic system from reactive intermediates. The choice of solvent, base, and oxidant can significantly influence reaction efficiency and substrate scope.

Mechanism_of_Pyrazolo_1_5_a_pyridine_Synthesis General Mechanism of [3+2] Cycloaddition cluster_start Starting Materials N_amino N-Aminopyridinium Salt Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_amino->Ylide -H⁺ (Base) Cycloadduct Non-aromatic Cycloadduct Dipolarophile->Cycloadduct [3+2] Cycloaddition Ylide->Cycloadduct [3+2] Cycloaddition Product Pyrazolo[1,5-a]pyridine (Aromatic Product) Cycloadduct->Product Oxidation/ Aromatization [-2H]

Figure 1: General mechanistic pathway for the synthesis of pyrazolo[1,5-a]pyridines.

Experimental Protocols and Methodologies

The trustworthiness of a synthetic protocol is established through its reproducibility and clarity. The following sections provide detailed, step-by-step methodologies for two distinct, yet highly effective, approaches to pyrazolo[1,5-a]pyridine synthesis.

Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition

This protocol is adapted from a robust, room-temperature method that utilizes atmospheric oxygen as the terminal oxidant, offering a green and cost-effective approach.[10][12] It is particularly effective for the reaction between N-aminopyridines and α,β-unsaturated carbonyl compounds.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • N-aminopyridine derivative

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Potassium carbonate (K₂CO₃), finely ground

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the N-aminopyridine (1.0 mmol, 1.0 equiv.), the α,β-unsaturated carbonyl compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL) to the flask.

  • Reaction Execution: Seal the flask with a septum pierced by a needle connected to a balloon filled with oxygen (or simply leave open to the air, though an oxygen atmosphere can accelerate the reaction). Stir the resulting suspension vigorously at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-aminopyridine starting material is consumed (typically 8-12 hours).

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

  • Final Isolation: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine product.

Self-Validation:

  • Expected Yield: Yields typically range from 70% to 95%, depending on the substrates.[10]

  • Causality: NMP is an effective polar aprotic solvent for this transformation. K₂CO₃ acts as the base to generate the pyridinium ylide. The reaction's ability to proceed at room temperature under an oxygen atmosphere highlights its efficiency and mildness. The oxidative aromatization is the key terminal step.[10]

Protocol 2: TEMPO-Mediated [3+2] Annulation-Aromatization

This protocol employs (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical oxidant, providing high regioselectivity and good to excellent yields for reactions with α,β-unsaturated compounds.[11]

Materials and Equipment:

  • Schlenk tube or sealed vial

  • N-aminopyridine derivative

  • α,β-Unsaturated compound (ketone, ester, or amide)

  • TEMPO

  • Potassium tert-butoxide (KOtBu)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the N-aminopyridine (0.2 mmol, 1.0 equiv.), the α,β-unsaturated compound (0.24 mmol, 1.2 equiv.), TEMPO (0.4 mmol, 2.0 equiv.), and KOtBu (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired product.

Self-Validation:

  • Expected Yield: This procedure provides yields generally in the 65-95% range.[11]

  • Causality: KOtBu is a stronger base, suitable for generating the ylide. TEMPO serves as a highly effective and selective oxidant for the aromatization step under these conditions. The use of an inert atmosphere initially prevents unwanted side reactions, with TEMPO controlling the specific oxidation required.[11]

Data Presentation and Substrate Scope

The versatility of the [3+2] cycloaddition is demonstrated by its tolerance for a wide range of functional groups on both the N-aminopyridine and the dipolarophile.

Table 1: Representative Substrate Scope and Yields

EntryN-Aminopyridine SubstituentDipolarophileMethodYield (%)Reference
1HChalconeProtocol 192[10]
24-MeBenzylideneacetoneProtocol 185[10]
3H(E)-Ethyl cinnamateProtocol 288[11]
45-Cl(E)-N,N-DimethylcinnamamideProtocol 275[11]
5HDimethyl acetylenedicarboxylateSonochemical94[13]

This data illustrates the broad applicability of the methodology, accommodating both electron-donating and electron-withdrawing groups.

Experimental Workflow Visualization

A well-defined workflow is crucial for consistent results. The following diagram outlines the general process from reaction setup to final product characterization.

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Reagents + Solvent) B 2. Reaction Execution (Stirring, Heating, O₂/Inert Atm.) A->B Combine C 3. Progress Monitoring (TLC / LC-MS) B->C Sample periodically C->B Continue if incomplete D 4. Reaction Work-up (Quenching & Extraction) C->D Proceed upon completion E 5. Purification (Column Chromatography) D->E Isolate crude product F 6. Product Characterization (NMR, HRMS, etc.) E->F Isolate pure product

Figure 2: A standardized workflow for pyrazolo[1,5-a]pyridine synthesis.

Conclusion and Outlook

The [3+2] cycloaddition of N-aminopyridines represents a highly convergent and versatile strategy for the synthesis of medicinally relevant pyrazolo[1,5-a]pyridines. The development of metal-free and mild oxidative conditions has significantly enhanced the practicality and environmental friendliness of this transformation. Researchers can confidently apply the protocols described herein to access a diverse library of these important heterocyclic compounds, facilitating further exploration in drug discovery and development. Future advancements may focus on asymmetric variations of this reaction to access chiral pyrazolo[1,5-a]pyridine derivatives.

References

  • Barakat, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Zhong, S., et al. (2023). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]

  • Ismail, H. M., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • Ismail, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Al-Sanea, M. M., et al. (2023). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]

  • Li, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]

  • Samanta, S., et al. (2018). Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate. [Link]

  • Rojas, L. J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Sangeetha, S., & Muthusubramanian, S. (2024). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Various Authors. (2023). Mechanochemical [3 + 2] cycloaddition of N‐aminopyridinium salts and nitriles. ResearchGate. [Link]

  • Powers, T. S., & Hein, J. E. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • Okamoto, N., et al. (2007). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. ResearchGate. [Link]

  • Hong, S. (2023). Development of [3+2] cycloadditions of N–N pyridinium ylides via... ResearchGate. [Link]

  • Zhong, S., et al. (2023). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. [Link]

Sources

TEMPO-mediated synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Regioselective Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile via TEMPO-Mediated [3+2] Annulation-Aromatization

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds. Derivatives of this scaffold have demonstrated potential as anti-cancer, anti-inflammatory, anti-viral, and anti-tubercular agents.[1][2] The development of efficient and regioselective synthetic routes to functionalized pyrazolo[1,5-a]pyridines is therefore a critical endeavor for the advancement of drug discovery programs.[1]

This application note provides a detailed protocol and mechanistic insights into a novel and efficient method for the synthesis of multisubstituted pyrazolo[1,5-a]pyridines, specifically focusing on the synthesis of this compound. This method, developed by Tang et al., utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a dual-function catalyst, acting as both a Lewis acid and an oxidant in a [3+2] annulation-aromatization reaction between N-aminopyridines and α,β-unsaturated compounds like acrylonitrile.[3][4] This approach offers excellent yields and predictable regioselectivity, making it a valuable tool for synthetic chemists.[3][4]

The Dual Role of TEMPO: A Mechanistic Overview

The TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines is a testament to the versatility of this stable radical. In this reaction, TEMPO plays a dual role, a departure from its traditional application as an oxidation catalyst for alcohols.[5][6] Mechanistic studies by Tang et al. suggest that TEMPO initially functions as a Lewis acid, activating the α,β-unsaturated compound, followed by its role as an oxidant in the final aromatization step.[3][4]

The proposed mechanism can be broken down into the following key stages:

  • Michael Addition: The reaction is initiated by a Michael addition of the N-aminopyridine to the α,β-unsaturated compound (e.g., acrylonitrile).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a five-membered ring.

  • Oxidative Aromatization: The cyclized intermediate is then oxidized by TEMPO to yield the final pyrazolo[1,5-a]pyridine product.

This dual catalytic role of TEMPO streamlines the reaction, avoiding the need for separate Lewis acid catalysts and oxidants, thereby enhancing the overall efficiency and atom economy of the synthesis.[3][4]

TEMPO-Mediated Synthesis Mechanism Proposed Reaction Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_catalyst Catalyst cluster_product Final Product N-Aminopyridine N-Aminopyridine Michael_Adduct Michael Adduct N-Aminopyridine->Michael_Adduct Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Oxidative Aromatization TEMPO TEMPO TEMPO->Product Oxidant

Caption: Proposed mechanism for the TEMPO-mediated synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Tang et al. and is intended for the synthesis of this compound.[3][7]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-AminopyridineC₅H₆N₂94.120.505.31
AcrylonitrileC₃H₃N53.061.0 equiv.5.31
TEMPOC₉H₁₈NO156.251.2 equiv.6.37
DBUC₉H₁₆N₂152.242.0 equiv.10.62
Solvent (e.g., DCE)C₂H₄Cl₂98.965 mL-

Equipment:

  • Oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

Experimental_Workflow Experimental Workflow Start Start Reagents Combine N-Aminopyridine, Acrylonitrile, TEMPO, and DBU in Solvent Start->Reagents Reaction Heat at 80°C under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to RT, Quench with Water, Extract with Ethyl Acetate Monitoring->Workup Complete Purification Dry Organic Layer, Concentrate, Purify by Flash Chromatography Workup->Purification Characterization Analyze by NMR, MS Purification->Characterization End End Product Characterization->End

Caption: A streamlined workflow for the synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-aminopyridine (0.50 mmol, 1.0 equiv.), acrylonitrile (1.0 equiv.), TEMPO (1.2 equiv.), and DBU (2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DCE, 5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and fit it with a condenser.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system. The exact chemical shifts will depend on the substitution pattern. For the parent compound, characteristic peaks are expected in the aromatic region (δ 6.5-8.5 ppm).[8][9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The nitrile carbon will appear at a characteristic downfield shift (around δ 115-120 ppm).[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • N-Aminopyridines: These compounds can be toxic and should be handled with care in a well-ventilated fume hood.[11][12][13] Avoid skin contact and inhalation.[11][12][13]

  • TEMPO: TEMPO is a stable radical and should be stored properly. It can cause skin and eye irritation.[14]

  • Acrylonitrile: This reagent is flammable and toxic. Handle with extreme caution in a fume hood.

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong base and can cause burns.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all reagents and solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure an inert atmosphere is maintained.
Decomposition of starting materials or productEnsure the reaction is not overheated. Use purified reagents.
Side Product Formation Non-optimal reaction conditionsRe-optimize the ratio of reagents, particularly the base and TEMPO.
Difficult Purification Close-running impuritiesOptimize the solvent system for flash chromatography. Consider recrystallization.

Conclusion

The TEMPO-mediated synthesis of this compound offers a powerful and efficient method for accessing this important heterocyclic scaffold.[3][4] The dual role of TEMPO as both a Lewis acid and an oxidant provides a streamlined and effective synthetic route. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently employ this methodology in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Tang, B., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Atkin, J. P. (2015). New Applications of TEMPO in Organic Synthesis. University of York.
  • PubMed. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. [Link]

  • Wikipedia. (n.d.). TEMPO. [Link]

  • Hopkins, B. (n.d.). Mastering Organic Synthesis with TEMPO: A Catalyst for Precision. hopkinshawkins.com.
  • De la C. L-R, H., et al. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]. Magnetic Resonance in Chemistry.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Semantic Scholar. (2014). TEMPO and Its Derivatives: Synthesis and Applications. [Link]

  • Inorganic Chemistry. (2014). Oxidation of Alcohols and Activated Alkanes with Lewis Acid-Activated TEMPO. [Link]

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • [PDF] [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. (n.d.). Semantic Scholar.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]

  • EPA. (n.d.). Aminopyridines. [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • 中国科学院成都生物研究所. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of?N-Aminopyridines and α,β-Unsaturated Compounds. [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Suzuki-Miyaura Coupling

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2][3][4] The ability to functionalize this core structure with precision is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[5] This Nobel Prize-winning methodology allows for the efficient coupling of organoboron compounds with organic halides, offering exceptional functional group tolerance and generally high yields. For drug development professionals, this translates to a reliable method for assembling complex molecular architectures from readily available building blocks. This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling to halogenated Pyrazolo[1,5-a]pyridines, offering both mechanistic insights and practical, field-proven protocols.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated Pyrazolo[1,5-a]pyridine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R-Pd(II)L2-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Coupling R-Pd(II)L2-R' Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Coupled_Product R-R' (Functionalized Product) Pd(II)_Coupling->Coupled_Product Reductive_Elimination->Pd(0)L2 Halogenated_Pyrazolo_Pyridine R-X (Pyrazolo[1,5-a]pyridine-X) Halogenated_Pyrazolo_Pyridine->Oxidative_Addition Boronic_Acid R'-B(OR)2 (Boronic Acid/Ester) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of a Suzuki-Miyaura coupling on a halogenated Pyrazolo[1,5-a]pyridine hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring can influence the reactivity, making optimization crucial.

ParameterOptions & ConsiderationsRationale & Causality
Halogen (X) I > Br > ClThe reactivity of the C-X bond towards oxidative addition follows this trend. Couplings with chlorides often require more active catalyst systems.
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XPhosPdG2)Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction. Pre-formed catalysts offer convenience and improved stability.
Ligand Phosphine-based (e.g., PPh₃, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands like XPhos are often effective for challenging couplings, including those with heteroaryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, EtOH/H₂OThe solvent system must solubilize all components. A mixture of an organic solvent and water is common, as water is often necessary for the base to function effectively.
Temperature Room Temperature to 150°C (Microwave)Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions. Microwave heating can significantly reduce reaction times.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of halogenated Pyrazolo[1,5-a]pyridines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is adapted from a procedure for a closely related pyrimidinone derivative and is expected to be applicable to other pyrazolo[1,5-a]pyridines.[7][8]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Ethanol/Water (4:1 mixture)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the arylboronic acid, K₂CO₃, XPhosPdG2, and XPhos.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135°C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: High yields (typically 67-89%) of the C3-arylated product.[7]

Protocol 2: Conventional Heating for Suzuki Coupling of a Pyrazolo[1,5-a]pyridine-2-yl Triflate

This protocol is based on the coupling of a pyrazolo[1,5-a]pyridine-2-yl triflate and can be adapted for the corresponding halides.[9][10]

Materials:

  • Pyrazolo[1,5-a]pyridine-2-yl triflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (10 mol%)

  • Na₃PO₄ (3.0 equiv)

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask, add the pyrazolo[1,5-a]pyridine-2-yl triflate, arylboronic acid, and Na₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100°C under the inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome: Good to excellent yields (52-95%) of the 2-arylpyrazolo[1,5-a]pyridine.[10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents 1. Add Halogenated Pyrazolo[1,5-a]pyridine, Boronic Acid, and Base to Flask Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Add_Reagents->Inert_Atmosphere Add_Solvent_Catalyst 3. Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir 4. Heat and Stir (Conventional or Microwave) Add_Solvent_Catalyst->Heat_Stir Monitor 5. Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench 6. Cool to Room Temperature and Dilute with Organic Solvent Monitor->Cool_Quench Wash 7. Wash with Water and Brine Cool_Quench->Wash Dry_Concentrate 8. Dry Organic Layer and Concentrate Wash->Dry_Concentrate Purify 9. Purify by Chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh catalyst and ensure ligands have not been oxidized.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[6]- Use high-purity, dry reagents.
Protodeboronation - Presence of water- Base is too strong- Use anhydrous conditions if possible.- Switch to a milder base such as KF or K₃PO₄.[6]
Hydrodehalogenation - Palladium-hydride formation- Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to promote reductive elimination of the desired product over dehalogenation.[11]- Avoid alcohol solvents which can be a source of hydrides.[11]
Homocoupling of Boronic Acid - Presence of oxygen- Improve the degassing procedure for the solvent and ensure a strict inert atmosphere.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of halogenated Pyrazolo[1,5-a]pyridines. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently synthesize a diverse range of novel compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this powerful transformation on a medicinally important heterocyclic scaffold.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-chloro-pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing highly specific ligands for a variety of biological targets. This scaffold is a cornerstone of numerous approved drugs and clinical candidates, including non-benzodiazepine hypnotics like Zaleplon, and a range of protein kinase inhibitors for oncology, such as Larotrectinib and Repotrectinib.[2][3] The therapeutic potential of this scaffold is directly linked to the ability to precisely functionalize its periphery, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

One of the most powerful and versatile methods for the late-stage functionalization of this core is the nucleophilic aromatic substitution (SNAr) reaction at the C7 position. The inherent electronic nature of the pyrazolo[1,5-a]pyrimidine system renders the C7 position highly electrophilic and susceptible to displacement of a suitable leaving group, most commonly a chloride. This application note provides a detailed guide for researchers on the principles, protocols, and practical considerations for performing SNAr reactions on 7-chloro-pyrazolo[1,5-a]pyrimidines with a range of nitrogen, oxygen, and sulfur nucleophiles.

Reaction Mechanism and Regioselectivity: Why C7 is the Hotspot

The high reactivity of the C7 position in 7-chloro-pyrazolo[1,5-a]pyrimidines towards nucleophilic attack is a direct consequence of the electronic structure of the bicyclic system. The reaction proceeds via the classical SNAr addition-elimination mechanism.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the fused electron-withdrawing pyrazole ring. The cumulative effect is a significant polarization of the C-Cl bond at C7, making this carbon atom highly electrophilic.

The mechanism involves two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient C7 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing pyrimidine and pyrazole rings, which provides a crucial stabilizing factor for this otherwise high-energy species.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Regioselectivity: In pyrazolo[1,5-a]pyrimidine systems that are also substituted with a chlorine atom at the C5 position (i.e., 5,7-dichloro derivatives), the substitution reaction occurs with high selectivity at the C7 position.[4][5] This pronounced regioselectivity is attributed to the greater ability of the adjacent pyrazole ring nitrogen (N1) to stabilize the negative charge developed in the Meisenheimer complex during nucleophilic attack at C7, compared to the stabilization available for attack at C5.

Caption: SNAr Mechanism at C7

Experimental Protocols

The following protocols are generalized from multiple literature sources and provide a robust starting point for experimentation.[4][5] Researchers should optimize conditions for their specific substrate and nucleophile combinations.

Protocol 1: Synthesis of the 7-chloro-pyrazolo[1,5-a]pyrimidine Precursor

The starting 7-chloro-pyrazolo[1,5-a]pyrimidine is typically prepared from its corresponding 7-hydroxy analogue.

Materials:

  • 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, add the 7-hydroxy-pyrazolo[1,5-a]pyrimidine (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a beaker with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-chloro-pyrazolo[1,5-a]pyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: SNAr with Amine Nucleophiles (N-Nucleophiles)

This is the most common application of SNAr on this scaffold, used to install a wide variety of primary and secondary amines.

Materials:

  • 7-chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Amine nucleophile (primary or secondary, 1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol like isopropanol)

  • Round-bottom flask or microwave vial

Procedure:

  • Reaction Setup: To a flask or microwave vial, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or isopropanol).

  • Reaction Conditions (Thermal): Heat the mixture to a temperature between 80 °C and 140 °C. The reaction time can vary from 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Conditions (Microwave): Alternatively, heat the mixture in a sealed microwave reactor at 100-160 °C for 30-120 minutes.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like EtOAc.

  • Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically purified by silica gel column chromatography.

Protocol 3: SNAr with Alcohol and Phenol Nucleophiles (O-Nucleophiles)

The reaction with alkoxides or phenoxides provides access to 7-alkoxy and 7-aryloxy derivatives.

Materials:

  • 7-chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Alcohol or phenol nucleophile (1.5 - 3.0 eq)

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu), 1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • Alkoxide/Phenoxide Formation: In a dry flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol to the anhydrous solvent. Cool the solution in an ice bath (0 °C) and add the strong base (e.g., NaH) portion-wise. Stir for 20-30 minutes at 0 °C to allow for the formation of the corresponding alkoxide or phenoxide.

  • SNAr Reaction: Add a solution of the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Heating: Allow the reaction to warm to room temperature or heat to 50-100 °C as needed. Monitor the reaction to completion by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: SNAr with Thiol Nucleophiles (S-Nucleophiles)

This protocol allows for the synthesis of 7-thioether derivatives.

Materials:

  • 7-chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Thiol or thiophenol nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, 1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the thiol (1.1 eq), the base (e.g., K₂CO₃, 1.5 eq), and the anhydrous solvent (e.g., DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by silica gel column chromatography.

Data Presentation: Representative SNAr Reactions

EntrySubstrateNucleophileBase / ConditionsProductYield (%)Reference
15,7-dichloro-2-methyl-pyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, DMF, RT, 24h4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94[4]
22-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, DMF, RT, 24h4-(2-((benzyloxy)methyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)morpholine92[5]
37-chloro-pyrazolo[1,5-a]pyrimidineAniline (EWG)NaH, THF7-(N-phenylamino)pyrazolo[1,5-a]pyrimidineHigh[1]
47-chloro-pyrazolo[1,5-a]pyrimidineAniline (EDG)TEA, Dioxane7-(N-phenylamino)pyrazolo[1,5-a]pyrimidineHigh[1]
52,4-diazidopyrido[3,2-d]pyrimidineMethanolNaOMe, MeOH4-methoxy-2-azidopyrido[3,2-d]pyrimidine20-32[6]
62,4-diazidopyrido[3,2-d]pyrimidineThiophenolK₂CO₃, DMF4-(phenylthio)-2-azidopyrido[3,2-d]pyrimidine47-98[6]

*Note: Entries 5 and 6 are on a related pyridopyrimidine scaffold and are included to illustrate the general reactivity trends for O- and S-nucleophiles, which show lower and higher yields respectively, compared to N-nucleophiles under similar conditions.

Visualizations: Experimental Workflow

experimental_workflow Figure 2: General Experimental Workflow for Ssubscript{N}Ar cluster_setup cluster_reaction cluster_workup cluster_purification setup Combine 7-chloro-scaffold, nucleophile, and base in a dry flask under Nsubscript{2}. solvent Add anhydrous solvent (e.g., DMF, THF, Isopropanol) setup->solvent conditions Heat (conventional or microwave) Monitor progress (TLC/LC-MS) solvent->conditions quench Cool and quench reaction (e.g., add water or sat. NHsubscript{4}Cl) conditions->quench extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract dry Wash with brine, dry over Nasubscript{2}SOsubscript{4}, and concentrate in vacuo extract->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize product (NMR, MS, HRMS) purify->characterize

Caption: General Experimental Workflow for SNAr

Conclusion and Field-Proven Insights

The nucleophilic aromatic substitution on 7-chloro-pyrazolo[1,5-a]pyrimidines is a cornerstone reaction for the diversification of this medicinally vital scaffold. The high electrophilicity of the C7 position ensures predictable and often high-yielding reactions with a variety of nucleophiles.

Key Insights for Success:

  • Substrate Purity: The purity of the starting 7-chloro-pyrazolo[1,5-a]pyrimidine is critical. Impurities from the chlorination step can complicate the SNAr reaction and subsequent purification.

  • Choice of Base: For N-nucleophiles, an inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient and simplifies workup. For less reactive amines, a stronger organic base or higher temperatures may be required. For O- and S-nucleophiles, a strong, non-nucleophilic base like NaH is essential to pre-form the nucleophile and avoid side reactions.

  • Solvent Anhydrousness: For reactions involving strong bases like NaH, ensuring strictly anhydrous conditions is paramount to prevent quenching of the base and to achieve optimal yields.

  • Nucleophile Reactivity: The reactivity trend generally follows S > N > O. Thiolates are often highly reactive and may proceed at room temperature, while alcohols typically require stronger bases and elevated temperatures.

By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can effectively leverage the SNAr reaction to accelerate their drug discovery and development programs centered on the versatile pyrazolo[1,5-a]pyrimidine scaffold.

References

Application Note: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile from 1-Amino-2-imino-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] These activities include potential applications as anticancer, antiviral, and anti-inflammatory agents, making the development of efficient synthetic routes to this heterocyclic system a critical focus for researchers in drug discovery and development.[1][3] This application note provides a detailed protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carbonitrile, a versatile intermediate, via the [3+2] cycloaddition of 1-amino-2-imino-pyridines.

Mechanistic Insights: A Tale of 1,3-Dipolar Cycloaddition

The core transformation in this synthesis is a 1,3-dipolar cycloaddition reaction.[4][5] This powerful class of reactions involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile to form a five-membered ring.[4] In this specific application, the 1-amino-2-imino-pyridine, upon deprotonation, forms a pyridinium ylide, which acts as the 1,3-dipole.[6][7] This ylide then reacts with an appropriate dipolarophile, such as fumaronitrile or other activated alkynes, to construct the desired pyrazolo[1,5-a]pyridine ring system.[5][8][9]

The reaction proceeds through the in-situ generation of the N-aminopyridinium ylide from the corresponding 1-aminopyridinium salt using a base. This ylide is a highly reactive intermediate that readily engages with electron-deficient alkenes or alkynes.[5][8] The subsequent cycloaddition is typically followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.

Experimental Protocols

Materials and Equipment
ReagentsGradeSupplier
1-Aminopyridinium iodide≥98%Commercially Available
Fumaronitrile≥98%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Acetic Acid (AcOH)GlacialCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Equipment
Round-bottom flasks
Magnetic stirrer with heating mantle
Reflux condenser
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Column chromatography apparatus with silica gel (230-400 mesh)
Rotary evaporator
NMR Spectrometer (¹H and ¹³C)
Mass Spectrometer (HRMS)
Melting point apparatus
Step-by-Step Synthesis Protocol

Step 1: Preparation of the 1-Amino-2-imino-pyridine Precursor (if not commercially available)

This protocol assumes the starting material, a substituted 1-aminopyridinium salt, is available. If synthesis is required, it typically involves the N-amination of the corresponding pyridine derivative.

Step 2: [3+2] Cycloaddition Reaction

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminopyridinium iodide (1.0 eq).

  • Add anhydrous ethanol (approximately 10-15 mL per mmol of the limiting reagent).

  • To this suspension, add fumaronitrile (1.1 eq).

  • Finally, add triethylamine (2.0 eq) dropwise to the stirring mixture. The addition of the base is crucial for the in-situ generation of the pyridinium ylide.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Upon completion of the reaction (typically 6-12 hours), allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (DCM) and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield the pure this compound.

Step 4: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Melting Point: To assess purity.

Reaction Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow reagents Combine Reactants: 1-Aminopyridinium Salt Fumaronitrile Triethylamine in Ethanol reaction Heat to Reflux (6-12 hours) reagents->reaction [3+2] Cycloaddition workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis.

G cluster_mechanism Proposed Reaction Mechanism start 1-Aminopyridinium Salt ylide Pyridinium Ylide (1,3-Dipole) start->ylide Base (Et3N) cycloadduct Primary Cycloadduct ylide->cycloadduct dipolarophile Fumaronitrile (Dipolarophile) dipolarophile->cycloadduct aromatization Oxidative Aromatization cycloadduct->aromatization final_product This compound aromatization->final_product

Caption: Proposed mechanism of the [3+2] cycloaddition.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 60-85%
Purity (post-chromatography) >95%
Appearance White to off-white solid

Troubleshooting:

  • Low Yield:

    • Incomplete Reaction: Ensure anhydrous conditions and sufficient reaction time. Monitor the reaction closely by TLC.

    • Side Reactions: The pyridinium ylide is reactive and can undergo side reactions. Control the reaction temperature carefully.

    • Purification Loss: Optimize the column chromatography conditions to minimize product loss.

  • Impure Product:

    • Inefficient Purification: Use a finer mesh silica gel or a different solvent system for column chromatography.

    • Starting Material Contamination: Ensure the purity of the starting 1-aminopyridinium salt.

Conclusion

This application note details a robust and efficient method for the synthesis of this compound from readily available starting materials. The [3+2] cycloaddition of in-situ generated pyridinium ylides with activated alkynes provides a versatile entry point to this important class of heterocyclic compounds. The provided protocol, along with the mechanistic insights and troubleshooting guide, should enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar cycloaddition reactions of azomethine ylides and alkynes. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

  • Nitrogen-containing heterocycles: 1,3-dipolar cycloaddition of stabilized nitrones with alkynes; primary cycloadducts, first and second generation rearrangement processes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. [Link]

  • [3 + 2] Cyclization of N‐aminopyridinium salts with various unsaturated hydrocarbons. ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging the Pyrazolo[1,5-a]pyridine-3-carbonitrile Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of Pyrazolopyridine Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy.[1] Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have demonstrated a remarkable propensity for binding to the ATP-pocket of various kinases.[1] The pyrazolopyridine and its close analog, pyrazolopyrimidine, represent such a class of privileged heterocyclic cores.[1][2] Their inherent ability to act as purine bioisosteres allows them to effectively engage with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[3][4]

This guide focuses on the utility of a specific derivative, Pyrazolo[1,5-a]pyridine-3-carbonitrile , as a foundational scaffold for the design and synthesis of next-generation kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships (SAR), and provide detailed protocols for the screening and characterization of novel inhibitors based on this promising framework. While much of the detailed SAR and biological data in the literature pertains to the closely related pyrazolo[1,5-a]pyrimidine scaffold, the principles and methodologies are highly transferable and provide a robust starting point for programs utilizing the pyrazolo[1,5-a]pyridine core.

Scientific Foundation: Why this compound?

The selection of the this compound scaffold is underpinned by several key medicinal chemistry principles:

  • Hinge-Binding Motif: The nitrogen atoms within the fused ring system are strategically positioned to form hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] This interaction is a cornerstone of the scaffold's broad applicability across the kinome.

  • Vectors for Chemical Elaboration: The scaffold presents multiple positions for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The 3-carbonitrile group, in particular, serves as a key interaction point or a precursor for further functionalization.

  • Structural Rigidity: The fused bicyclic nature of the scaffold imparts a degree of conformational rigidity, which can lead to improved binding affinity by reducing the entropic penalty upon binding to the target kinase.

  • Proven Clinical Relevance: The broader class of pyrazolopyrimidine-based inhibitors has seen significant clinical success, with approved drugs and late-stage clinical candidates targeting a range of kinases, including RET, Trk, and CDK9.[5][6][7] This clinical validation underscores the therapeutic potential of this scaffold family.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through various synthetic routes. One efficient method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[8] A general, adaptable protocol is provided below.

Protocol 1: Synthesis of this compound

Materials:

  • N-Aminopyridine derivative

  • Acrylonitrile

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the N-aminopyridine derivative (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add acrylonitrile (2.0 eq).

  • Add TEMPO (1.2 eq) to the reaction mixture.

  • Slowly add the base (DBU or DIPEA, 2.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.[9]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

  • TEMPO: Acts as a mild and selective oxidizing agent to facilitate the aromatization step of the cycloaddition.

  • Base (DBU/DIPEA): Promotes the formation of the N-aminopyridinium ylide intermediate, which is crucial for the [3+2] cycloaddition.

  • Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and the catalyst to obtain a pure compound for subsequent biological evaluation.

G cluster_synthesis Synthesis of this compound start N-Aminopyridine + Acrylonitrile step1 Formation of N-aminopyridinium ylide intermediate start->step1 Base (DBU/DIPEA) step2 [3+2] Cycloaddition step1->step2 step3 Oxidative Aromatization step2->step3 TEMPO end This compound step3->end

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the pyrazolopyridine scaffold is a testament to the power of iterative medicinal chemistry. The following SAR insights, primarily drawn from the extensively studied pyrazolo[1,5-a]pyrimidine series, provide a valuable roadmap for optimizing derivatives of this compound.

  • The 3-Position: The carbonitrile group at the 3-position is a key feature. It can act as a hydrogen bond acceptor or a versatile synthetic handle for further modifications. For instance, in the context of TrkA inhibitors, a pyrazole-3-carbonitrile moiety at this position was found to be crucial for high activity.[10] Conversion of the nitrile to a carboxamide can also significantly enhance inhibitory potency, as seen in TrkA inhibitors where the amide engages in important interactions within the ATP binding pocket.[5]

  • The 5- and 7-Positions (Pyridine Ring): Substitutions on the pyridine ring are critical for modulating kinase selectivity and cellular activity. Large, hydrophobic groups are often well-tolerated and can occupy the hydrophobic pocket adjacent to the hinge region. For example, in CDK2 inhibitors, strategic substitutions at these positions were key to achieving high potency.[11]

  • The N1-Position (Pyrazole Ring): While often unsubstituted in initial leads, modification at the N1 position can be used to fine-tune physicochemical properties such as solubility and cell permeability. However, bulky substituents at this position can sometimes be detrimental to hinge binding.[3]

Table 1: Representative Pyrazolopyrimidine-based Kinase Inhibitors and their Potency
Compound IDTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
Compound 16 TrkA>10Pyrazole-3-carbonitrile at the 3-position[10]
Compound 24 TrkA (KM12 cells)0.2Macrocyclic with amide substitution[5]
PIK-75 derivative (18b) CDK9PotentPyrazolo[1,5-a]pyrimidine core[6]
IC20 (31) CK212 (KD)Macrocyclic pyrazolo[1,5-a]pyrimidine[12]

Protocols for Kinase Inhibition Assays

Once novel derivatives of this compound have been synthesized and purified, their biological activity must be rigorously assessed. The following protocols outline standard biochemical and cell-based assays for determining kinase inhibitory potency and selectivity.

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol describes a generic, luminescence-based assay to measure the inhibition of a target kinase. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is then converted to a light signal.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the target kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Inhibitors: Include a known inhibitor of the target kinase as a reference compound to validate the assay performance in each run.

Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the compound concentration to determine the cellular IC₅₀.

G cluster_workflow Kinase Inhibitor Development Workflow A Scaffold Synthesis (this compound) B Biochemical Assay (IC50 Determination) A->B C Cell-Based Assay (Target Engagement) B->C D Selectivity Profiling (Kinome Screen) C->D E Lead Optimization (SAR) D->E E->B Iterative Design F In Vivo Studies E->F

Caption: Iterative workflow for kinase inhibitor development.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its privileged nature as a hinge-binding motif, combined with ample opportunities for synthetic diversification, provides a fertile ground for medicinal chemistry exploration. By employing the robust synthetic and screening protocols outlined in this guide, researchers can efficiently identify and optimize potent and selective kinase inhibitors with the potential for therapeutic translation. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as the exploration of novel modes of inhibition beyond simple ATP-competition.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • Synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile pyridine-1-oxide.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry. [Link]

  • Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • (PDF) Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Nitriles. ChemistrySelect. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. OAK Open Access Archive. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar. [Link]

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Application Notes & Protocols: The Role of Pyrazolo[1,5-a]pyridine Derivatives in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: A Privileged Scaffold in Oncology

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system structurally similar to purine, a building block of life.[1][2] This resemblance allows it to act as a "purine bioisostere," effectively competing with natural molecules like ATP for binding sites on critical cellular enzymes.[3] This characteristic has established the pyrazolo[1,5-a]pyridine scaffold as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing inhibitors against various enzyme families.[3][4]

In cancer research, this scaffold has proven exceptionally fruitful. Dysregulation of protein kinases—enzymes that transfer phosphate groups to other proteins—is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[5][6][7] Pyrazolo[1,5-a]pyridine derivatives have emerged as potent protein kinase inhibitors (PKIs), with several compounds progressing through clinical trials and even gaining regulatory approval, heralding a new era of targeted cancer therapies.[3][5][7] This document serves as a technical guide to understanding and evaluating the anticancer applications of this promising class of molecules.

II. Core Mechanisms of Anticancer Activity

The primary mechanism by which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the competitive inhibition of protein kinases that are crucial for tumor cell proliferation and survival.[5][7]

A. Targeting Key Oncogenic Kinases

These derivatives have been successfully developed to target a wide array of kinases implicated in oncogenesis:

  • Receptor Tyrosine Kinases (RTKs): Many derivatives target RTKs like Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) and Epidermal Growth Factor Receptor (EGFR).[5][7][8][9] For instance, compounds targeting the Trk family are crucial for treating solid tumors driven by NTRK gene fusions.[8][9]

  • Non-Receptor Tyrosine Kinases: This class includes targets like the C-Src Kinase, which is involved in cell motility and invasion.[10]

  • Serine/Threonine Kinases: This is a broad and critical category.

    • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer.[11] Several pyrazolo[1,5-a]pyridine series have been developed as potent and selective inhibitors of PI3K isoforms (e.g., p110α, p110δ), effectively shutting down downstream pro-survival signals.[11][12][13][14]

    • MAPK/ERK Pathway: Derivatives have been shown to inhibit kinases in this pathway, such as B-Raf and MEK, which are particularly relevant in melanoma.[5][6][7]

    • Cell Cycle Kinases: Cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, are essential for cell cycle progression. Inhibitors based on this scaffold can induce cell cycle arrest, preventing cancer cells from dividing.[5][7][15] One study reported a derivative that arrested liver cancer cells in the G2/M phase of the cell cycle.[10]

The common theme is the competition with ATP at the kinase's hinge region, a critical interaction for enzyme function. The pyrazolo[1,5-a]pyridine core excels at forming the necessary hydrogen bonds within this ATP-binding pocket.[3]

B. Signaling Pathway Inhibition: The PI3K/Akt/mTOR Axis

A prime example of the therapeutic strategy is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a master regulator of cell growth, proliferation, and survival.[11] Pyrazolo[1,5-a]pyridine-based PI3K inhibitors block the initial phosphorylation step, leading to a cascade of downstream effects, including the induction of apoptosis (programmed cell death).

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Figure 1. Inhibition of the PI3K/Akt signaling pathway.

III. Featured Derivatives and In Vitro Efficacy

Numerous derivatives have been synthesized and evaluated. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity by modifying the functional groups attached to the core scaffold.[5][6][7]

Compound Class/ExampleTarget Kinase(s)Cancer Cell LineReported IC50 / EC50Reference
Compound 5x PI3KαHCT-116 (Colon)0.9 nM[12]
RD-I-53 VPS34, JAK1-JH2A2780 (Ovarian)0.9 µM[16]
Compound 35 CDK2HepG2 (Liver)3.53 µM[17]
Compound 47 PIM-1MCF-7 (Breast)7.68 µM[17]
Compound 6a-c (range) Not SpecifiedHep-2 (Larynx)8.85 - 12.76 µM[18]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximal effect.

IV. Application Protocols for Preclinical Evaluation

The following protocols provide a standardized framework for the initial in vitro assessment of novel pyrazolo[1,5-a]pyridine derivatives.[19] It is essential to include both positive (a known anticancer drug) and negative (vehicle control, e.g., DMSO) controls in every experiment.

Protocol 1: Cell Viability Assessment via MTT Assay

Objective: To determine the cytotoxic effect of a derivative on cancer cells and calculate its IC50 value.[20]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[19] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[19][21]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)[10][18][22]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]pyridine derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: This duration is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Figure 2. MTT Assay Experimental Workflow.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces programmed cell death (apoptosis).

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cancer cells treated with the derivative (at its IC50 concentration) and controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the pyrazolo[1,5-a]pyridine derivative (and controls) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

    • Rationale: Washing removes residual medium and serum that can interfere with staining.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorescent dyes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

V. Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a cornerstone of modern oncology drug discovery.[4] Future research will likely focus on several key areas:

  • Improving Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and toxicity.[5][7]

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations that can arise during cancer treatment.[8][9]

  • Dual-Target Inhibitors: Creating single molecules that can inhibit two distinct oncogenic targets simultaneously, a promising strategy to enhance efficacy and combat resistance.[15]

  • Combination Therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyridine inhibitors with other treatment modalities, such as immunotherapy. A clinical trial, for example, investigated the combination of ARRY-382 (a CSF-1R inhibitor) with the immunotherapy drug pembrolizumab.[23][24]

The versatility and proven track record of this scaffold ensure its continued prominence in the development of targeted therapies that offer new hope to cancer patients.

VI. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from:

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - NIH. Available from:

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. Available from:

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. Available from:

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from:

  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13 - Benchchem. Available from:

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. Available from:

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available from:

  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines - PMC - NIH. Available from:

  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][3][5][25]triazines - Bohrium. Available from:

  • Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. Available from:

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. Available from:

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. Available from:

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from:

  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass - BYU ScholarsArchive. Available from:

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Available from:

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available from:

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available from:

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available from:

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. Available from:

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from:

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available from:

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from:

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from:

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit. Available from:

  • ARRY-382 - Drug Targets, Indications, Patents - Patsnap Synapse. Available from:

  • clinical trial results - – Thank You –. Available from:

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Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyridine Analogs as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Landscape of Pyrazolo Fused Systems

The quest for novel antimicrobial and antifungal agents is a paramount challenge in modern medicine. Among the myriad of heterocyclic scaffolds explored, pyrazolo-fused systems have garnered significant attention due to their diverse biological activities. While the pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated as a source of potent antimicrobial and antifungal compounds, the closely related pyrazolo[1,5-a]pyridine core represents a less traversed, yet potentially fruitful, avenue for discovery.

This guide provides a comprehensive framework for the evaluation of pyrazolo[1,5-a]pyridine analogs as antimicrobial and antifungal agents. Drawing upon established principles and methodologies from the broader field of pyrazolo-fused heterocycles, particularly the well-documented pyrazolo[1,5-a]pyrimidines, we present a detailed roadmap for synthesis, in vitro characterization, and mechanistic investigation. It is imperative to note that while the protocols and conceptual frameworks are broadly applicable, the specific biological activities and mechanisms of action of pyrazolo[1,5-a]pyridine analogs will require dedicated empirical validation.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold - A Generalized Approach

The synthesis of pyrazolo[1,5-a]pyridine analogs typically commences with the versatile 5-aminopyrazole precursor. The core structure is then assembled through cyclocondensation reactions with appropriate carbonyl compounds. While specific reaction conditions will vary depending on the desired substitutions, a general synthetic strategy is outlined below. This protocol is adapted from established methods for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives and should be optimized for specific pyrazolo[1,5-a]pyridine targets.[1][2]

Protocol 1: General Synthesis of Substituted Pyrazolo[1,5-a]pyridine Analogs

1. Synthesis of 5-Aminopyrazole Precursors:

  • 5-aminopyrazole derivatives can be synthesized through various established methods, often starting from β-ketonitriles and hydrazine hydrate. The specific substituents on the pyrazole ring are introduced at this stage.

2. Cyclocondensation Reaction:

  • To a solution of the 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound or its equivalent (e.g., α,β-unsaturated ketones).

  • The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to yield the desired pyrazolo[1,5-a]pyridine analog.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the cyclization process. Acetic acid can act as both a solvent and a catalyst.

  • Reaction Temperature: Heating is generally required to overcome the activation energy of the cyclocondensation reaction.

  • Purification: Recrystallization is a crucial step to remove unreacted starting materials and by-products, ensuring the purity of the final compound for biological testing.

Part 2: In Vitro Evaluation of Antimicrobial and Antifungal Activity

The initial assessment of the therapeutic potential of newly synthesized pyrazolo[1,5-a]pyridine analogs involves determining their in vitro activity against a panel of clinically relevant bacterial and fungal strains. The following standardized protocols are recommended.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute the standardized suspension to the final required inoculum density in the appropriate broth.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the pyrazolo[1,5-a]pyridine analog in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of a compound that kills the microorganism.

1. Subculturing from MIC Plates:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Incubation:

  • Incubate the agar plates under the same conditions as the MIC assay.

3. Determination of MBC/MFC:

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

The antimicrobial and antifungal activities of a series of hypothetical pyrazolo[1,5-a]pyridine analogs are presented in the table below.

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PYP-01HPhenyl1632>64
PYP-02CH34-Chlorophenyl81632
PYP-03H4-Bromophenyl4816
PYP-04CH32-Hydroxyphenyl8168
Ampicillin--24-
Fluconazole----8

Part 3: Investigating the Mechanism of Action

Understanding the mechanism by which a compound exerts its antimicrobial or antifungal effect is crucial for its development as a therapeutic agent. For the related pyrazolo[1,5-a]pyrimidine scaffold, several mechanisms have been proposed, including the inhibition of RNA polymerase and MurA, an enzyme involved in bacterial cell wall synthesis.[3][4]

Hypothetical Signaling Pathway and Experimental Workflow

Given the structural similarity to pyrazolo[1,5-a]pyrimidines, a plausible mechanism of action for pyrazolo[1,5-a]pyridine analogs could involve the inhibition of essential bacterial enzymes. The following diagram illustrates a hypothetical workflow for investigating the mechanism of action, focusing on a potential target like MurA.

G cluster_0 Initial Screening & Synthesis cluster_1 Mechanism of Action Studies cluster_2 Cellular Validation Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Analogs MIC_MBC MIC/MBC/MFC Determination Synthesis->MIC_MBC Target_ID Target Identification (e.g., MurA) MIC_MBC->Target_ID Active Compounds Enzyme_Assay In Vitro Enzyme Inhibition Assay Target_ID->Enzyme_Assay Docking Molecular Docking Studies Target_ID->Docking Cell_Perm Cell Membrane Permeability Assay Enzyme_Assay->Cell_Perm Confirmed Inhibition Biofilm Biofilm Inhibition Assay Enzyme_Assay->Biofilm

Caption: Workflow for the investigation of the antimicrobial mechanism of action of pyrazolo[1,5-a]pyridine analogs.

Protocol 4: Molecular Docking Study

Molecular docking can provide insights into the potential binding of the pyrazolo[1,5-a]pyridine analogs to the active site of a target protein.

1. Preparation of Ligand and Receptor:

  • Obtain the 3D structure of the target protein (e.g., MurA from the Protein Data Bank).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate the 3D structures of the pyrazolo[1,5-a]pyridine analogs and optimize their geometry.

2. Docking Simulation:

  • Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligands to the receptor's active site.

  • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Hypothetical Structure-Activity Relationship (SAR)

Based on the hypothetical data, a preliminary SAR can be inferred. For instance, the presence of a halogen atom at the para-position of the phenyl ring (PYP-03) appears to enhance antibacterial activity. The introduction of a hydroxyl group (PYP-04) may broaden the spectrum to include antifungal activity.

SAR cluster_scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Core Halogen Halogen (Br, Cl) at R2 Antibacterial Increased Antibacterial Activity Halogen->Antibacterial Hydroxyl Hydroxyl (OH) at R2 Antifungal Increased Antifungal Activity Hydroxyl->Antifungal Alkyl Alkyl (CH3) at R1

Caption: Hypothetical Structure-Activity Relationship (SAR) for Pyrazolo[1,5-a]pyridine analogs.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold presents an intriguing, albeit underexplored, area for the discovery of novel antimicrobial and antifungal agents. The protocols and frameworks detailed in this guide provide a robust starting point for researchers to synthesize, evaluate, and characterize the mechanism of action of these compounds. While drawing parallels from the well-studied pyrazolo[1,5-a]pyrimidine analogs is a valuable strategy, it is crucial to underscore the necessity of empirical validation for the pyrazolo[1,5-a]pyridine series. Future research should focus on building a comprehensive library of these analogs, establishing a clear structure-activity relationship, and identifying their specific molecular targets within bacterial and fungal cells. Such endeavors will be instrumental in unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019). PMC. Retrieved January 5, 2026, from [Link]

  • Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. (2024). The Pharmaceutical and Chemical Journal. Retrieved January 5, 2026, from [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Publications. Retrieved January 5, 2026, from [Link]

Sources

The Versatile Scaffold: Pyrazolo[1,5-a]pyridine-3-carbonitrile as a Launchpad for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold holds a position of significant interest.[1][2] This fused heterocyclic system, characterized by its unique electronic distribution and rigid conformational structure, serves as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the development of novel therapeutics.[2] The introduction of a carbonitrile group at the 3-position of this scaffold yields pyrazolo[1,5-a]pyridine-3-carbonitrile, a highly versatile and reactive building block. The electron-withdrawing nature of the nitrile group activates the pyrazole ring for various transformations, making it an ideal starting point for the synthesis of a diverse array of complex heterocyclic systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent transformations, explaining the mechanistic rationale behind the experimental choices. Furthermore, we will explore the applications of the resulting novel heterocycles, supported by quantitative biological data, to inspire and guide future research endeavors.

I. Synthesis of the Core Building Block: this compound

The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[3][4] In the case of this compound, acrylonitrile serves as the ideal C2 synthon.

Mechanistic Insight

The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with acrylonitrile. The initial cycloadduct subsequently undergoes oxidative aromatization to furnish the stable this compound. The choice of base and oxidizing agent can influence the reaction efficiency and yield.

Caption: Workflow for the synthesis of the core building block.

Protocol 1: Synthesis of this compound[5]

Materials:

  • 1-Aminopyridinium iodide (1.0 eq)

  • Acrylonitrile (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of 1-aminopyridinium iodide (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • The mixture will turn deep red, indicating the formation of the N-aminopyridinium ylide. Stir for 10 minutes at room temperature.

  • Add acrylonitrile (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours, open to the atmosphere to allow for aerial oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.

Expertise & Experience: The use of a slight excess of acrylonitrile ensures complete consumption of the ylide. Potassium carbonate is a mild and effective base for this transformation. Leaving the reaction open to the air provides a simple and "green" method for the oxidative aromatization step.

II. Functional Group Transformations of the 3-Carbonitrile

The nitrile group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

A. Hydrolysis to Carboxamide and Carboxylic Acid

The carbonitrile can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid. These derivatives are valuable intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives with potential biological activity.

Protocol 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxamide

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture slowly onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain pure pyrazolo[1,5-a]pyridine-3-carboxamide.

Trustworthiness: The progress of the hydrolysis can be monitored by the disappearance of the nitrile stretch (around 2220 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1660 cm⁻¹) in the IR spectrum.

B. Conversion to a Tetrazole Ring

The [2+3] cycloaddition of an azide source with the nitrile group provides a straightforward route to 5-(pyrazolo[1,5-a]pyridin-3-yl)tetrazole. Tetrazoles are known bioisosteres of carboxylic acids and can enhance the metabolic stability and binding affinity of drug candidates.

Protocol 3: Synthesis of 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-tetrazole

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the solution with dilute hydrochloric acid (HCl) to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure tetrazole derivative.

Authoritative Grounding: The use of ammonium chloride in this reaction generates hydrazoic acid (HN₃) in situ, which then undergoes cycloaddition with the nitrile. This method avoids the handling of highly toxic and explosive hydrazoic acid.

C. Reduction to an Aminomethyl Group

The nitrile can be reduced to a primary amine, providing a key linkage point for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 4: Synthesis of 3-(Aminomethyl)pyrazolo[1,5-a]pyridine

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

  • Add a solution of HCl in ethanol to create an acidic medium.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the aminomethyl derivative.

Expertise & Experience: The addition of acid is crucial to prevent catalyst poisoning by the resulting amine product. The hydrochloride salt is often more stable and easier to handle than the free amine.

III. Building Novel Heterocycles: Annulation and Multicomponent Reactions

This compound is an excellent substrate for the construction of more complex, fused heterocyclic systems through annulation and multicomponent reactions.

A. Synthesis of Pyridazino[4',3':4,5]pyrazolo[1,5-a]pyridines

The reaction of the 3-carbonitrile with hydrazine hydrate can lead to the formation of a fused pyridazine ring, yielding a novel tetracyclic system with potential applications in medicinal chemistry.

Protocol 5: Synthesis of Pyridazino[4',3':4,5]pyrazolo[1,5-a]pyridin-4-amine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and an excess of hydrazine hydrate in ethanol is refluxed for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired pyridazino[4',3':4,5]pyrazolo[1,5-a]pyridin-4-amine.

Caption: Synthetic pathways from the core building block.

IV. Applications in Drug Discovery and Materials Science

The diverse array of heterocycles synthesized from this compound has shown significant promise in various fields, most notably in drug discovery.

As Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in a number of potent kinase inhibitors.[5][6] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily functionalize the pyrazolo[1,5-a]pyridine core allows for the fine-tuning of inhibitor selectivity and potency.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ2.8 - 45[7]
Pyrazolo[1,5-a]pyrimidine derivativesCDK290 - 230[1]
Pyrazolo[1,5-a]pyrimidine derivativesTRKA450[1]
Pyrazolo[1,5-a]pyrimidine-3-carbonitrilesPim-1540 - 680[1]

Authoritative Grounding & Comprehensive References: The data presented in the table above is a summary of findings from multiple peer-reviewed studies. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective PI3Kδ inhibitors, with IC₅₀ values in the low nanomolar range.[7] Other studies have demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as inhibitors of Pim-1 kinase.[1]

As Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Heterocycles derived from the pyrazolo[1,5-a]pyridine scaffold have demonstrated promising antimicrobial activity against a range of pathogenic microbes.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine derivativeEnterococcus faecalis13 - 25[5]
Pyrazolo[1,5-a]pyrimidine derivativeProteus vulgaris25 - 40[5]
Pyrazolo[1,5-a]pyrimidine derivativeBacillus subtilis40[5]

Trustworthiness: The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data in the table highlights the potential of these compounds as leads for the development of new anti-infective therapies.[5]

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the nitrile group provide access to a vast chemical space of novel heterocyclic compounds. The demonstrated efficacy of these derivatives as kinase inhibitors and antimicrobial agents underscores the importance of this scaffold in the ongoing quest for new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this privileged heterocyclic system.

References

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019). Molecules, 24(6), 1144. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules, 27(15), 4995. Available at: [Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2021). Drug Dev Res., 82(7), 1011-1027. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Med. Chem., 14, 1686-1715. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega, 4(9), 13836–13853. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2020). ACS Omega, 5(29), 18277–18285. Available at: [Link]

  • Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2023). Pharmaceuticals, 16(5), 735. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Bioorg Med Chem Lett, 25(19), 4148-53. Available at: [Link]

Sources

Application Notes & Protocols: Development of RET Kinase Inhibitors Using a Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RET Kinase in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and renal systems.[1][2] However, aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements, is a well-established oncogenic driver in a variety of malignancies.[3] These alterations lead to ligand-independent, constitutive activation of the kinase, fueling downstream signaling cascades like RAS/MAPK and PI3K/AKT that promote uncontrolled cell proliferation and survival.[3][4]

RET alterations are most prevalent in medullary thyroid carcinoma (MTC), where activating mutations are found in the majority of cases, and in a subset of non-small cell lung cancer (NSCLC) characterized by RET fusions (e.g., KIF5B-RET, CCDC6-RET).[5] The clear dependence of these tumors on RET signaling—a phenomenon known as "oncogene addiction"—makes RET an attractive and validated target for precision cancer therapy.[6]

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for RET Inhibition

The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key challenge is achieving high potency for the target kinase while maintaining selectivity against a vast landscape of other kinases to minimize off-target toxicities. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a highly effective "hinge-binding" motif for designing potent and selective kinase inhibitors.[7] This fused heterocyclic system provides a rigid framework that can be strategically decorated with substituents to optimize interactions within the ATP-binding pocket of the target kinase.

Notably, the FDA-approved drug selpercatinib (LOXO-292) features a Pyrazolo[1,5-a]pyridine core and demonstrates exceptional potency and selectivity for RET.[7][8] Its clinical success has validated this scaffold as a premier choice for developing next-generation RET inhibitors.[7] The closely related Pyrazolo[1,5-a]pyrimidine core has also been extensively investigated, leading to potent RET inhibitors and underscoring the utility of this general structural class.[9][10][11] This guide will focus on the Pyrazolo[1,5-a]pyridine core, using selpercatinib as a primary example to illustrate the principles of design, synthesis, and evaluation.

Conceptual Workflow for Inhibitor Development

The process of developing a novel kinase inhibitor, from initial concept to preclinical validation, is a multi-stage endeavor. It requires a synergistic interplay between medicinal chemistry, biochemistry, cell biology, and in vivo pharmacology.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis & SAR cluster_2 Preclinical Evaluation TID Target ID & Validation HTS High-Throughput Screen TID->HTS informs FBDD Fragment-Based Design TID->FBDD informs LeadGen Lead Generation HTS->LeadGen FBDD->LeadGen SBDD Structure-Based Design (e.g., Docking) LeadOpt Lead Optimization (SAR Studies) SBDD->LeadOpt Synth Chemical Synthesis LeadGen->Synth Biochem Biochemical Assays (Kinase Activity) LeadOpt->Biochem Cellular Cell-Based Assays (pRET, Viability) LeadOpt->Cellular ADME ADME/Tox LeadOpt->ADME Synth->LeadOpt iterative cycle Biochem->LeadOpt feedback Cellular->LeadOpt feedback InVivo In Vivo Models (Xenografts) Cellular->InVivo ADME->InVivo

Caption: High-level workflow for kinase inhibitor development.

Part 1: Synthesis of a Pyrazolo[1,5-a]pyridine Core Intermediate

The synthesis of the Pyrazolo[1,5-a]pyridine core is a critical first step. Various synthetic strategies exist, often involving the cyclocondensation of an aminopyrazole derivative with a suitable bielectrophilic partner.[2] Below is a representative protocol for a key intermediate, adaptable for creating a library of analogs for structure-activity relationship (SAR) studies. This example is based on patented synthetic routes for selpercatinib.[12]

Protocol 1: Synthesis of 6-methoxy-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

This protocol outlines the creation of a core structure where further modifications can be made, for instance, by nucleophilic aromatic substitution of the fluorine atom to build the final complex molecule.

Rationale: This multi-step synthesis builds the core scaffold by first preparing a substituted pyridine intermediate, which is then used to construct the fused Pyrazolo[1,5-a]pyridine ring system. This approach allows for modularity in the design of new analogs.

Step 1: Synthesis of 3-acetyl-6-fluoropicolinonitrile

  • Materials: 3-bromo-6-fluoropicolinonitrile, tributyl(1-ethoxyvinyl)stannane, Palladium catalyst (e.g., Pd(PPh₃)₄), toluene, 2M aqueous sodium carbonate.

  • Procedure:

    • To a degassed solution of 3-bromo-6-fluoropicolinonitrile in toluene, add tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄, and 2M Na₂CO₃.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the vinyl ether intermediate.

    • Dissolve the intermediate in a mixture of THF and 1N HCl and stir at room temperature for 2-4 hours to hydrolyze the enol ether to the ketone.

    • Extract the product with ethyl acetate, wash, dry, and concentrate to yield 3-acetyl-6-fluoropicolinonitrile.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyridine core

  • Materials: 3-acetyl-6-fluoropicolinonitrile (from Step 1), N,N-dimethylformamide dimethyl acetal (DMF-DMA), 3-amino-1H-pyrazole-4-carbonitrile, acetic acid.

  • Procedure:

    • Heat a mixture of 3-acetyl-6-fluoropicolinonitrile and DMF-DMA at 110-120 °C for 4-6 hours to form the enaminone intermediate.

    • Remove excess DMF-DMA under reduced pressure.

    • To the crude enaminone, add 3-amino-1H-pyrazole-4-carbonitrile and glacial acetic acid.

    • Heat the mixture at reflux (around 120 °C) for 8-12 hours.

    • Monitor the cyclization by TLC or LC-MS.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude Pyrazolo[1,5-a]pyridine product.

    • Recrystallize or purify by column chromatography to yield the final product.

This synthetic scheme is illustrative. Researchers should consult detailed literature for precise stoichiometry, reaction conditions, and safety precautions.[12]

Part 2: In Vitro Evaluation Protocols

Once a compound is synthesized, its biological activity must be rigorously characterized. This begins with in vitro assays to determine its potency against the target kinase and its selectivity against other kinases.

Protocol 2.1: Biochemical RET Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the RET kinase active site.[13] The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high Fluorescence Resonance Energy Transfer (FRET) signal.[13] An inhibitor will compete with the tracer, leading to a decrease in FRET.

Materials:

  • Recombinant RET kinase (e.g., GST-tagged)

  • Eu-anti-GST Antibody (or other appropriate anti-tag antibody)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (serially diluted in DMSO)

  • Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • 384-well, low-volume microplates

  • Plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, Kinase/Antibody mixture, and Tracer in assay buffer.

  • Compound Plating: Dispense 5 µL of the 3X test compound dilutions into the microplate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X Tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (Acceptor/Donor).

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce the signal by 50%).

Protocol 2.2: Cell-Based RET Phosphorylation Assay (Western Blot)

Principle: This assay directly measures the ability of an inhibitor to block the autophosphorylation of RET in a cellular context. A decrease in phosphorylated RET (pRET) indicates target engagement and inhibition.

Materials:

  • RET-dependent cancer cell line (e.g., LC-2/ad [CCDC6-RET] or Ba/F3 cells engineered to express a RET fusion).[14]

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062), anti-total-RET, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed RET-dependent cells in 6-well plates and allow them to adhere or recover overnight.

  • Compound Treatment: Treat cells with serially diluted concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize lysate volumes to equal protein amounts and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary anti-pRET antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescent substrate and an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-RET and then anti-β-actin antibodies to confirm equal protein loading and to assess total RET levels.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pRET signal to the total RET signal. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ for pRET inhibition.

Protocol 2.3: Cell Viability/Proliferation Assay

Principle: This assay determines the effect of the inhibitor on the growth and survival of RET-driven cancer cells. A potent and on-target inhibitor should selectively inhibit the proliferation of RET-dependent cells over non-dependent cells.

Materials:

  • RET-dependent cell line (e.g., LC-2/ad) and a RET-independent control cell line (e.g., A549).

  • Cell culture medium.

  • Test compounds.

  • 96-well clear-bottom plates.

  • Viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed both RET-dependent and control cells at a low density (e.g., 2,000-5,000 cells/well) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of compound concentrations.

  • Incubation: Incubate the plates for 72-96 hours.

  • Assay Readout: Add the viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability (%) against the log of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition). Comparing GI₅₀ values between RET-dependent and -independent lines provides a measure of selectivity.

Data Presentation: Summarizing In Vitro Performance

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example In Vitro Activity Profile for a Pyrazolo[1,5-a]pyridine Inhibitor

Assay TypeTarget / Cell LineResult (IC₅₀ / GI₅₀, nM)
Biochemical BindingWild-Type RET1.5
Biochemical BindingRET V804M Mutant2.8
Cellular Phospho-RETLC-2/ad (CCDC6-RET)5.2
Cellular ViabilityLC-2/ad (CCDC6-RET)10.1
Cellular ViabilityA549 (RET-independent)>10,000

Data are hypothetical and for illustrative purposes only.

Part 3: In Vivo Evaluation Protocol

Promising compounds from in vitro testing are advanced to in vivo models to assess their efficacy and tolerability in a physiological system.

Protocol 3.1: Cell Line-Derived Xenograft (CDX) Model of RET-Driven Cancer

Principle: Human cancer cells with a specific RET alteration are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its ability to inhibit tumor growth.

Materials:

  • Immunocompromised mice (e.g., NU/NU nude or NSG mice).

  • RET-dependent cancer cells (e.g., LC-2/ad).

  • Matrigel or similar extracellular matrix.

  • Test compound and a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Calipers for tumor measurement.

  • Animal scales.

  • Ethical approval from the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mix) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Begin measurements with calipers once tumors are palpable.

  • Randomization: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).

  • Treatment: Administer the compound and vehicle according to the planned schedule (e.g., once daily [q.d.] by oral gavage).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Measure mouse body weight at the same frequency as a general indicator of toxicity.

    • Observe mice for any other signs of adverse effects.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size or for a set duration (e.g., 21-28 days). Euthanize mice and collect tumors for downstream analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Analyze statistical significance between groups (e.g., using ANOVA).

    • Plot individual animal body weights to assess tolerability.

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyridine scaffold represents a clinically validated and highly promising core for the development of next-generation RET kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel compounds based on this privileged structure. By systematically applying these methodologies, researchers can efficiently conduct SAR studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new therapeutic candidates for patients with RET-driven cancers. Future work will likely focus on overcoming potential resistance mechanisms and further refining the selectivity profiles of these potent inhibitors.

References

  • Frontiers. (n.d.). RET signaling pathway and RET inhibitors in human cancer. [Link]

  • AACR Journals. (2005, May 1). The RET signaling pathway: Linking developmental and neoplastic roles. [Link]

  • PMC. (n.d.). RET receptor signaling: Function in development, metabolic disease, and cancer. [Link]

  • ResearchGate. (n.d.). RET signaling pathway and RET inhibitors in human cancer. [Link]

  • PMC - NIH. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. [Link]

  • PubMed - NIH. (2022, July 25). RET signaling pathway and RET inhibitors in human cancer. [Link]

  • NIH. (n.d.). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. [Link]

  • ResearchGate. (n.d.). Crystal structures of the RET-selpercatinib and RET-pralsetinib.... [Link]

  • precisionFDA. (n.d.). SELPERCATINIB. [Link]

  • Google Patents. (n.d.).
  • PharmaCompass.com. (n.d.). Selpercatinib | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PMC - NIH. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. [Link]

  • Google Patents. (n.d.). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • PubMed Central. (2016, May 26). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • ResearchGate. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. [https://www.researchgate.net/publication/340428989_Efficacy_and_Tolerability_of_Pyrazolo15-a]pyrimidine_RET_Kinase_Inhibitors_for_the_Treatment_of_Lung_Adenocarcinoma]([Link])

  • PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Novartis OAK. (2020, April 28). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. [Link]

  • NIH. (n.d.). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. [Link]

  • PMC - PubMed Central. (n.d.). Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]

  • BPS Bioscience. (n.d.). RET Assay Kit. [Link]

  • MDPI. (n.d.). RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity. [Link]

  • NIH. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Advances in Targeting RET-dependent cancers. [Link]

  • Company of Biologists Journals. (2021, February 11). RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation. [Link]

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Design of Pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Design and Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors

Introduction: Targeting PI3Kδ in Disease

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a reaction catalyzed by the PI3K family of lipid kinases.[3] Class I PI3Ks, which are heterodimers of a catalytic (p110) and a regulatory subunit, are divided into four isoforms: α, β, γ, and δ.[4] While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to hematopoietic cells.[5]

This restricted expression profile makes PI3Kδ a highly attractive therapeutic target. Overactivity of PI3Kδ is implicated in the pathophysiology of various B-cell malignancies and inflammatory and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE).[3][4][5][6][7] Therefore, developing inhibitors that are selective for the δ isoform over others offers the potential for targeted efficacy with a reduced side-effect profile compared to pan-PI3K inhibitors.[8] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent activity against various kinases, and represents a promising core for the development of novel PI3Kδ inhibitors.[9][10][11][12]

This guide provides a comprehensive overview of the design rationale, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective PI3Kδ inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Key SAR points for pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitors.

Data Presentation: SAR Summary

The following table summarizes the inhibitory activity and isoform selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of structural modifications.

Compound IDC5-SubstituentC2-SubstituentPI3Kδ IC₅₀ (nM)Selectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)
CPL302415 (6) BenzimidazoleN-tert-butylpiperazin-1-ylmethyl18791415939
Compound 1 2-difluoromethyl-benzimidazole-475Poor--
Compound 37 Indole(CH₂)N(CH₂CH₂)₂O1.1120910001818
Compound 54 Azaindole(CH₂)N(CH₂CH₂)₂O2.8250142321

Data is representative and compiled from published sources for illustrative purposes. [3][4][6][13]

Experimental Protocols

Protocol 1: Synthesis of a 5-Benzimidazole-Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a multi-step synthesis of a potent PI3Kδ inhibitor, adapted from published procedures. [3]The causality behind this synthetic route is the sequential construction of the molecule, starting from a commercially available core and adding complexity step-wise to ensure high yields and purity.

Synthesis_Workflow Start Commercially Available Ester Intermediate (13) Step1 Reduction (LiAlH₄) Start->Step1 Intermediate1 Alcohol Intermediate (14) Step1->Intermediate1 Step2 Oxidation (DMP) Intermediate1->Step2 Intermediate2 Aldehyde Intermediate (15) Step2->Intermediate2 Step3 Reductive Amination (Amine, NaBH(OAc)₃) Intermediate2->Step3 Final Final PI3Kδ Inhibitor Step3->Final

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Step 1: Reduction of the Ester to an Alcohol (Intermediate 14)

  • To a solution of ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (13 ) in anhydrous THF at 0 °C, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the corresponding alcohol (14 ).

Step 2: Oxidation of the Alcohol to an Aldehyde (Intermediate 15)

  • Dissolve the alcohol intermediate (14 ) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) portion-wise at room temperature.

  • Stir the mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the aldehyde (15 ).

Step 3: Reductive Amination to Yield the Final Inhibitor

  • To a solution of the aldehyde intermediate (15 ) in DCM, add the desired amine (e.g., N-tert-butylpiperazine).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) and continue stirring at room temperature for 16-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC to yield the target PI3Kδ inhibitor.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

To determine the potency (IC₅₀) and isoform selectivity of the synthesized compounds, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is employed. [14][15]This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. The choice of this assay is based on its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Kinase_Assay_Workflow Start Prepare Serial Dilutions of Inhibitor Step1 Add Inhibitor, PI3Kδ Enzyme, & Substrate (PIP2) to Plate Start->Step1 Step2 Initiate Reaction with ATP Incubate at RT Step1->Step2 Step3 Stop Kinase Reaction Add ADP-Glo™ Reagent Step2->Step3 Step4 Deplete Unused ATP Step3->Step4 Step5 Convert ADP to ATP Add Kinase Detection Reagent Step4->Step5 Step6 Measure Luminescence (Signal ∝ Kinase Activity) Step5->Step6 End Calculate IC₅₀ Values Step6->End

Caption: Workflow for the ADP-Glo™ PI3Kδ biochemical kinase assay.

Materials:

  • Recombinant human PI3K isoforms (p110δ/p85α, p110α/p85α, etc.)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyrazolo[1,5-a]pyrimidine inhibitors

  • 384-well low-volume white plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Transfer a small volume (e.g., 0.5 µL) of each dilution to the wells of a 384-well assay plate. Include DMSO-only wells as a vehicle control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Enzyme/Substrate Addition: Prepare a mixture of the PI3K enzyme and PIP2 substrate in the kinase reaction buffer. Add 4 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data using the vehicle (high signal) and positive control (low signal) wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular On-Target Activity Assay (Western Blot for p-AKT)

To confirm that the inhibitor functions within a cellular context, its effect on the PI3K signaling pathway must be assessed. A Western blot to measure the phosphorylation of AKT (at Ser473 or Thr308), a key downstream effector of PI3K, is a robust and definitive method. [5][16]A reduction in p-AKT levels upon compound treatment validates on-target engagement.

Western_Blot_Workflow Start Culture & Seed Cells (e.g., B-cell lymphoma line) Step1 Treat Cells with Inhibitor (Dose-response) Start->Step1 Step2 Stimulate Pathway (e.g., with Growth Factor) Step1->Step2 Step3 Lyse Cells & Quantify Protein (BCA Assay) Step2->Step3 Step4 SDS-PAGE & Transfer to PVDF Membrane Step3->Step4 Step5 Block & Incubate with Primary Antibodies (p-AKT, Total AKT, Loading Control) Step4->Step5 Step6 Incubate with HRP-conjugated Secondary Antibody Step5->Step6 Step7 Detect with ECL Substrate & Image Chemiluminescence Step6->Step7 End Quantify Bands & Normalize p-AKT Signal Step7->End

Caption: Workflow for Western blot analysis of phospho-AKT inhibition.

Materials:

  • Relevant cell line (e.g., MEC-1, a CLL cell line) [5]* Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere or reach the desired density. Treat the cells with serial dilutions of the PI3Kδ inhibitor for 2-4 hours.

  • Pathway Stimulation: If necessary for the cell line, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.

  • Analysis: Quantify the band intensities. The level of inhibition is determined by the ratio of p-AKT to total AKT, normalized to the loading control.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold provides a robust and versatile platform for the design of highly potent and selective PI3Kδ inhibitors. By systematically optimizing substituents at the C2, C5, and C7 positions, it is possible to achieve nanomolar potency and excellent selectivity over other PI3K isoforms. The detailed synthetic and biological evaluation protocols provided herein offer a validated framework for researchers in drug discovery to synthesize, characterize, and advance novel candidates targeting PI3Kδ for the treatment of hematological malignancies and inflammatory disorders.

References

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals. Available from: [Link]

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available from: [Link]

  • Chen, Z., Wang, T., Li, W., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wieczorek, M., Stypik, M., Zagozda, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available from: [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]

  • Quiroga-Varela, A., Sharma, A., & O'Brien, P. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Shaaban, M., & Mayhoub, A. S. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. PubMed. Available from: [Link]

  • Wieczorek, M., Stypik, M., Zagozda, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. Available from: [Link]

  • Wieczorek, M., Stypik, M., Zagozda, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available from: [Link]

  • Berglund, L. J., et al. (2023). Phosphoinositide-3-kinase (PI3K) signaling pathway. ResearchGate. Available from: [Link]

  • Liu, N., et al. (2018). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. Oncotarget. Available from: [Link]

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available from: [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available from: [Link]

  • Raynaud, F. I., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. Available from: [Link]

  • Chen, Z., Wang, T., Li, W., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available from: [Link]

  • Wang, Y., et al. (2019). Discovery of a natural PI3Kδ inhibitor through virtual screening and biological assay study. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Wang, Y. F., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. Available from: [Link]

  • Berglund, L. J., et al. (2024). Causes and consequences of over- and under-activation of PI3Kδ. ResearchGate. Available from: [Link]

  • Wang, Y. F., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including as kinase inhibitors for cancer treatment.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compounds.

Understanding the Core Synthesis

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[3] A common and effective route to this compound specifically utilizes the reaction of an N-aminopyridinium salt with an acrylonitrile derivative.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and insights from peer-reviewed literature.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Purity of Starting Materials

The purity of your N-aminopyridinium salt and the acrylonitrile derivative is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

  • Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. Verify their identity and purity using techniques like NMR or melting point analysis.

Potential Cause 2: Suboptimal Reaction Conditions

The choice of solvent, base, temperature, and reaction time can significantly impact the yield.

  • Recommendation: A screening of reaction conditions is highly recommended.[4]

    • Solvent: While ethanol is commonly used, other solvents like xylene or N-methylpyrrolidone (NMP) have been reported.[5][6] The solubility of your specific starting materials should be a key consideration.

    • Base: The choice and amount of base are crucial for the in-situ generation of the N-aminopyridinium ylide. Bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) are often employed.[7] Titrate the amount of base to find the optimal concentration.

    • Temperature: Some variations of this synthesis proceed at room temperature, while others require heating.[3][4] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Over-heating can lead to decomposition.

Potential Cause 3: Inefficient Oxidant/Mediator

In some protocols, an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is used to facilitate the annulation-aromatization sequence.[7]

  • Recommendation: Ensure the quality and correct stoichiometry of the oxidant. The reaction should be performed under an appropriate atmosphere (e.g., air or oxygen) if required by the specific protocol.[3]

Table 1: Example of Reaction Condition Optimization

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DIPEA (2.0)Ethanol801245
2DBU (2.0)Ethanol801255
3DBU (2.0)Xylene110868
4DBU (1.5)Xylene110875
5DBU (2.5)Xylene110872

This table is a hypothetical representation to illustrate the process of optimization.

FAQ 2: I am observing the formation of multiple products, including potential regioisomers. How can I improve the selectivity?

The formation of regioisomers can be a significant issue, particularly with substituted N-aminopyridinium salts or unsymmetrical acrylonitrile derivatives.

Potential Cause: Lack of Regiocontrol in the Cycloaddition

The [3+2] cycloaddition step dictates the final regiochemistry. The electronic and steric properties of the substituents on both the ylide and the dipolarophile play a crucial role.

  • Recommendation:

    • Consult the Literature: For your specific substrates, review published methods that have achieved high regioselectivity. The choice of catalyst and solvent can sometimes influence the outcome.[4]

    • Modify Reaction Conditions: In some cases, lowering the reaction temperature may enhance the kinetic control and favor the formation of a single isomer.

    • Purification: If a mixture of isomers is unavoidable, focus on developing an effective purification method.

Separation of Regioisomers:

  • Column Chromatography: This is the most common method for separating isomers. A systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification technique.

FAQ 3: The purification of my product is proving difficult. What strategies can I employ?

Purification challenges often arise from the polarity of the pyrazolo[1,5-a]pyridine core and the presence of closely eluting byproducts.

Recommendation 1: Optimize the Work-up Procedure

A thorough work-up is essential to remove catalysts, bases, and inorganic salts before attempting chromatographic purification.

  • Aqueous Wash: Perform an aqueous wash to remove water-soluble impurities. If a basic catalyst was used, a wash with a dilute acid solution (e.g., 1M HCl) can help. Conversely, a wash with a basic solution (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

Recommendation 2: Refine Column Chromatography Technique

  • Stationary Phase: Silica gel is the standard choice. If separation is still challenging, consider using a different stationary phase, such as alumina.

  • Solvent System: Meticulously screen different solvent systems for TLC to find the optimal mobile phase that provides the best separation between your product and impurities.

  • Gradient Elution: Employing a gradient elution during column chromatography can improve the separation of compounds with similar polarities.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization for your specific substrates.

  • To a solution of the appropriate N-aminopyridinium iodide (1.0 equiv.) in a suitable solvent (e.g., ethanol or xylene), add the acrylonitrile derivative (1.1 - 1.5 equiv.).

  • Add the base (e.g., DBU or DIPEA, 1.5 - 2.5 equiv.) dropwise at room temperature.

  • If the protocol requires an oxidant, add it at this stage.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an appropriate aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Optimization Strategies Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impure Product Impure Product Improve Work-up & Purification Improve Work-up & Purification Impure Product->Improve Work-up & Purification No Reaction No Reaction Verify Reagent Stoichiometry Verify Reagent Stoichiometry No Reaction->Verify Reagent Stoichiometry Screen Solvents Screen Solvents Check Starting Material Purity->Screen Solvents Optimize Base/Catalyst Optimize Base/Catalyst Verify Reagent Stoichiometry->Optimize Base/Catalyst Confirm Reaction Setup Confirm Reaction Setup Vary Temperature & Time Vary Temperature & Time Confirm Reaction Setup->Vary Temperature & Time Screen Solvents->Low Yield Re-evaluate Optimize Base/Catalyst->Low Yield Re-evaluate Vary Temperature & Time->Low Yield Re-evaluate Improve Work-up & Purification->Impure Product Re-evaluate

Sources

Regioselectivity issues in the synthesis of substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Solving Regioselectivity Challenges

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and master the regioselective synthesis of these compounds.

The Pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, its synthesis is often plagued by challenges in controlling the orientation of substituents, leading to the formation of undesired regioisomers. This guide provides a structured, question-and-answer approach to address the most common regioselectivity issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Regioselectivity

This section addresses fundamental questions regarding regioisomer formation in the synthesis of Pyrazolo[1,5-a]pyridines.

Q1: What are the primary synthetic routes to Pyrazolo[1,5-a]pyridines, and where do regioselectivity issues typically arise?

A1: The two most prevalent and versatile methods for constructing the Pyrazolo[1,5-a]pyridine core are:

  • [3+2] Cycloaddition: This is arguably the most common approach, typically involving the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.[1][4] Regioselectivity becomes a critical issue when an unsymmetrical dipolarophile is used, as the 1,3-dipole can add in two different orientations, leading to two distinct regioisomers.

  • Condensation Reactions: This method often involves the reaction of a substituted aminopyridine with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or an α,β-unsaturated ketone.[1][5][6] If the 1,3-dicarbonyl compound is unsymmetrical (e.g., benzoylacetone), the initial nucleophilic attack and subsequent cyclization can occur at either electrophilic carbonyl center, yielding a mixture of isomers.[7]

The diagram below illustrates the general points where regiochemical ambiguity can arise in these two key pathways.

G Key Synthetic Routes & Regioselectivity Checkpoints cluster_0 [3+2] Cycloaddition cluster_1 Condensation Reaction Ylide N-Aminopyridinium Ylide (1,3-Dipole) Checkpoint1 Regiochemical Choice Ylide->Checkpoint1 Dipolarophile Unsymmetrical Alkene/Alkyne Dipolarophile->Checkpoint1 Product1A Regioisomer A Checkpoint1->Product1A Path 1 Product1B Regioisomer B Checkpoint1->Product1B Path 2 Aminopyridine N-Aminopyridine Checkpoint2 Regiochemical Choice Aminopyridine->Checkpoint2 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Checkpoint2 Product2A Regioisomer C Checkpoint2->Product2A Attack at C1 Product2B Regioisomer D Checkpoint2->Product2B Attack at C3

Caption: Common synthetic routes and points of regiochemical divergence.

Q2: How do electronic and steric effects of the reactants influence the final product ratio?

A2: The regiochemical outcome is a delicate balance of electronic and steric factors.

  • Electronic Effects: In [3+2] cycloadditions, the reaction is governed by frontier molecular orbital (FMO) theory. The preferred regioisomer results from the interaction that maximizes the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). Electron-withdrawing groups on the dipolarophile lower its LUMO energy, significantly influencing the orientation of the cycloaddition.

  • Steric Effects: Bulky substituents on either the N-aminopyridine or the reaction partner can physically hinder one reaction pathway over another. The transition state leading to the sterically less hindered product is lower in energy and therefore favored, often leading to high regioselectivity. For instance, in the condensation with a 1,3-dicarbonyl compound, a bulky substituent adjacent to one carbonyl group will direct the initial nucleophilic attack to the more accessible carbonyl.

Part 2: Troubleshooting Guide for [3+2] Cycloaddition Reactions

This section focuses on practical solutions for controlling regioselectivity in the most common synthetic route.

Q3: My [3+2] cycloaddition with an α,β-unsaturated ketone is yielding an inseparable mixture of regioisomers. How can I improve the selectivity?

A3: This is a classic challenge. The formation of two regioisomers stems from the two possible orientations of the initial Michael addition. Here is a systematic troubleshooting approach:

Step 1: Analyze the Reactants First, assess the electronic and steric properties of your specific substrates. Is there a significant difference in steric bulk or electronic character between the α and β positions of your unsaturated ketone? If they are very similar, achieving high selectivity will be challenging without modifying the reaction conditions.

Step 2: Modify Reaction Conditions The choice of solvent and catalyst can dramatically alter the product ratio. Several modern protocols have been developed specifically to address this issue.

ParameterRecommendation & Rationale
Solvent Vary the solvent polarity. Start with a non-polar solvent like toluene and compare with a polar aprotic solvent like N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). Solvent can stabilize one transition state over the other. A metal-free synthesis in NMP has been reported to proceed with good regioselectivity.[8]
Mediator/Oxidant Introduce a mediator that can control the reaction pathway. A highly effective method involves using TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy). TEMPO can act as both a Lewis acid and an oxidant, facilitating a [3+2] annulation-aromatization protocol with high and predictable regioselectivity.[9][10] PIDA (diacetoxyiodobenzene) is another oxidant that mediates regioselective cycloaddition.[8]
Temperature Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy. Conversely, some reactions may show improved selectivity at higher temperatures; this must be determined empirically.

Step 3: A Logic-Based Workflow for Optimization

The following workflow can guide your experimental design for improving regioselectivity.

G cluster_opt Optimization Strategy start Start: Mixture of Regioisomers Observed in [3+2] Cycloaddition analyze Analyze Reactants: Assess Steric/Electronic Bias start->analyze condition_check Are Reactants Strongly Biased? analyze->condition_check modify_substrate Consider Substrate Redesign: Increase Steric/Electronic Difference condition_check->modify_substrate Yes, but still poor selectivity optimize_conditions Optimize Reaction Conditions condition_check->optimize_conditions No modify_substrate->start solvent Screen Solvents (e.g., Toluene, NMP, CH3CN) optimize_conditions->solvent mediator Introduce Mediator (e.g., TEMPO, PIDA) solvent->mediator temp Vary Temperature (e.g., 0°C, RT, 80°C) mediator->temp analyze_result Analyze Product Ratio (1H NMR, LC-MS) temp->analyze_result success Success: Desired Regioisomer is Major Product analyze_result->success Ratio > 9:1 failure Iterate or Re-evaluate Synthetic Strategy analyze_result->failure Ratio < 9:1 failure->optimize_conditions

Caption: Troubleshooting workflow for improving regioselectivity in [3+2] cycloadditions.

Part 3: Troubleshooting Guide for Condensation Reactions

Q4: I am reacting an N-aminopyridine with 1,1,1-trifluoro-2,4-pentanedione, but I am unsure of the regiochemistry. Which carbonyl is more likely to react first, and how can I confirm the structure?

A4: This is an excellent question that highlights the importance of electrophilicity.

Causality of the Reaction: In an unsymmetrical 1,3-dicarbonyl compound like 1,1,1-trifluoro-2,4-pentanedione, the two carbonyl carbons have vastly different electrophilicities. The carbonyl carbon adjacent to the trifluoromethyl (-CF₃) group is significantly more electron-deficient due to the strong inductive electron-withdrawing effect of the fluorine atoms. Therefore, it is a much harder electrophile and more susceptible to nucleophilic attack.

The reaction mechanism proceeds in a stepwise manner:

  • Initial Attack: The more nucleophilic nitrogen of the N-aminopyridine (typically the endocyclic imine nitrogen) will preferentially attack the more electrophilic carbonyl carbon (the one next to the -CF₃ group).[3]

  • Cyclization & Dehydration: This is followed by intramolecular cyclization where the exocyclic amino group attacks the remaining carbonyl, and subsequent dehydration yields the final aromatic Pyrazolo[1,5-a]pyridine ring.

The predicted major regioisomer will have the -CF₃ group at the C5 position of the Pyrazolo[1,5-a]pyridine core.[7]

Confirming the Regiochemistry: Visual confirmation via spectroscopy is essential. While 1D ¹H and ¹³C NMR can provide clues, they are often insufficient to distinguish between regioisomers.

  • Definitive Method: Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[1][5]

  • Routine Lab Method: 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is the most powerful tool available in the synthetic lab. An NOE correlation between a proton on a substituent and a nearby proton on the core ring system can definitively establish their spatial proximity and thus the regiochemistry. For example, if you observe an NOE between the methyl protons (at C7) and the H6 proton of the pyridine ring, you can confirm the predicted structure.

Part 4: Key Experimental Protocols

To empower your research, here are detailed protocols for a regioselective synthesis and a key characterization technique.

Protocol 1: Regioselective [3+2] Cycloaddition using TEMPO (Adapted from Li, Y., et al. Org. Lett. 2022)[9][10]

This protocol describes the synthesis of 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyridine.

  • Preparation: To an oven-dried 25 mL round-bottom flask under an argon atmosphere, add N-amino-2,4-dimethylpyridinium iodide (0.2 mmol, 1.0 equiv.), (E)-chalcone (0.3 mmol, 1.5 equiv.), and TEMPO (0.1 mmol, 0.5 equiv.).

  • Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired highly pure regioisomer.

Protocol 2: Structure Confirmation using 2D NOESY NMR

  • Sample Preparation: Prepare a concentrated solution of your purified compound (~10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥400 MHz is recommended). Use a standard pulse program. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Look for cross-peaks that indicate through-space correlations between protons that are close to each other (< 5 Å) but not necessarily coupled through bonds. For example, a cross-peak between the protons of a substituent at C2 and the H3 proton of the pyrazolo ring would confirm that specific regiochemistry. Conversely, the absence of this correlation and the presence of a correlation to another proton would suggest the alternative isomer.

This guide provides a foundational framework for addressing regioselectivity in your Pyrazolo[1,5-a]pyridine syntheses. Remember that each substrate is unique, and empirical optimization based on sound mechanistic principles is the key to success.

References

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Kaur, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Kaur, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. Available at: [Link]

  • Wang, J., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]

  • Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Available at: [Link]

  • de Andrés-García, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Quiroga, J., et al. (2007). Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]

  • Trust, R. I., et al. (1981). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Singh, P. P., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Quiroga, J., et al. (2007). Regioselecive Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5‐a]pyrimidines under Solvent‐Free Conditions. DeepDyve. Available at: [Link]

  • Kumar, D. S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling on the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on the pyrazolo[1,5-a]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry, presents unique challenges in cross-coupling reactions due to its electron-rich nature and the presence of multiple nitrogen atoms that can interact with the palladium catalyst.[1][2] This resource aims to equip you with the knowledge to overcome these challenges and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the primary causes and how can I fix it?

Answer:

Low or no yield in Suzuki-Miyaura couplings of pyrazolo[1,5-a]pyridines is a frequent issue. The primary culprits are often related to catalyst inhibition or deactivation and suboptimal reaction conditions. The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can act as ligands for the palladium center, leading to the formation of inactive catalyst species.[3][4][5]

Causality and Solutions:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine-like nitrogen of the pyrazolo[1,5-a]pyridine core can coordinate strongly to the palladium catalyst, leading to catalytically inactive complexes.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[9]

  • Protodeboronation of Boronic Acid: Pyridine-containing boronic acids are known to be susceptible to hydrolysis, leading to the formation of the corresponding deborylated arene, which reduces the concentration of your coupling partner.[10]

    • Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Running the reaction under inert conditions is crucial. Consider using boronic esters (e.g., pinacol esters), which are generally more stable.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively, while a base that is too strong can lead to side reactions or degradation of the substrate.

    • Solution: For pyrazolo[1,5-a]pyridines, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[11][12] It is advisable to screen a panel of bases to find the optimal one for your specific substrate combination.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents solution_ligand Screen Bulky Ligands (e.g., XPhos, SPhos, NHCs) check_catalyst->solution_ligand Potential Poisoning solution_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->solution_base Suboptimal Basicity solution_boronic Use Boronic Ester / Anhydrous Conditions check_reagents->solution_boronic Protodeboronation Suspected

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Question 2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction that consumes your starting material and complicates purification. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6]

Causality and Solutions:

  • Oxidative Homocoupling: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Pd(II) Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced to the active Pd(0) species. In the presence of excess boronic acid and in the absence of the aryl halide, this reduction can occur via homocoupling.[6]

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a well-defined precatalyst that rapidly generates the active Pd(0) species.[13] Adding the boronic acid slowly to the reaction mixture can also minimize its concentration at the beginning of the reaction.

Question 3: My Buchwald-Hartwig amination on a halogenated pyrazolo[1,5-a]pyridine is sluggish and gives a complex mixture of products. What should I investigate?

Answer:

Buchwald-Hartwig amination on electron-rich N-heterocycles like pyrazolo[1,5-a]pyridine can be challenging.[14] Sluggish reactions and complex product mixtures often point towards catalyst deactivation and competing side reactions.

Causality and Solutions:

  • Ligand Decomposition or Inefficiency: The choice of ligand is paramount in C-N cross-coupling.[15] An inappropriate ligand may not be robust enough under the reaction conditions or may not promote reductive elimination efficiently.

    • Solution: Screen a variety of bulky, electron-rich biarylphosphine ligands. Ligands like Josiphos or Buchwald's second-generation ligands are often effective.[8][16] The ligand-to-palladium ratio can also be optimized; typically a 1:1 to 2:1 ratio is used.

  • Base Incompatibility: Strong bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions. However, they can also promote side reactions with sensitive functional groups on your substrates.

    • Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective and may minimize side reactions. A careful screening of bases is recommended.

  • Catalyst Deactivation by the Amine: The amine coupling partner, especially primary amines, can also coordinate to the palladium center and inhibit catalysis.[15]

    • Solution: Using a higher catalyst loading might be necessary. Alternatively, employing a precatalyst designed to resist deactivation by amines can be beneficial.[15]

Question 4: I am attempting a Heck reaction on a pyrazolo[1,5-a]pyridine substrate, but the reaction is not proceeding cleanly. What are the key parameters to optimize?

Answer:

The Heck reaction, while powerful, can be sensitive to steric and electronic factors.[17][18] For the pyrazolo[1,5-a]pyridine core, careful optimization of the catalyst, base, and solvent is crucial.

Causality and Solutions:

  • Steric Hindrance: The pyrazolo[1,5-a]pyridine scaffold can be sterically demanding, which can hinder the migratory insertion step of the Heck catalytic cycle.

    • Solution: Employing a less sterically hindered olefin can be beneficial. Additionally, using a phosphine-free catalyst system, such as Pd(OAc)₂ with a phase-transfer co-catalyst like TBAB, can sometimes overcome steric issues.

  • Regioselectivity Issues: With unsymmetrical olefins, controlling the regioselectivity of the addition can be a challenge.

    • Solution: The choice of ligand can influence regioselectivity. For terminal olefins, the use of bidentate phosphine ligands like dppf often favors the linear product.

  • Suboptimal Base: The base in a Heck reaction is crucial for regenerating the active catalyst.[18]

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or NMP.[19]

Frequently Asked Questions (FAQs)

Q1: Which position on the pyrazolo[1,5-a]pyridine core is most reactive for cross-coupling?

A1: The reactivity of the different positions on the pyrazolo[1,5-a]pyridine core can be influenced by the specific cross-coupling reaction and the substituents present. However, functionalization is commonly achieved at the C3 and C7 positions through C-H activation or by using pre-functionalized halogenated derivatives.[20][21] The C5 position can also be functionalized, often starting from a di- or tri-halogenated precursor.[11]

Q2: What is the best general-purpose palladium precatalyst for cross-coupling on this scaffold?

A2: There is no single "best" precatalyst for all reactions. However, for challenging substrates like pyrazolo[1,5-a]pyridines, well-defined precatalysts that are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species are highly recommended. Examples include G2 and G3 Buchwald precatalysts.[12] These often provide more reproducible results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[13][22]

Q3: How important is the solvent choice, and what are the recommended solvents?

A3: The solvent plays a crucial role in solubility, reaction rate, and catalyst stability. Aprotic polar solvents like dioxane, THF, DMF, and toluene are commonly used. For Suzuki-Miyaura reactions, the addition of water is often necessary to facilitate the dissolution of the inorganic base and to activate the boronic acid.[6] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.

Q4: Can I run these reactions open to the air?

A4: It is strongly discouraged. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to the formation of inactive palladium species and palladium black.[8] While some modern, highly robust catalyst systems show some tolerance to air, for optimal results and reproducibility, it is essential to perform these reactions under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyridine

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Protocol 1:

setup 1. Combine Reagents (Substrate, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat with Stirring solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 7-Chloro-pyrazolo[1,5-a]pyridine

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., G3-XPhos, 1-5 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 7-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling on Halogenated Pyrazolo[1,5-a]pyridines

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (2%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.2)Toluene110
Heck Pd(OAc)₂ (5%)-Et₃N (2.0)DMF120

References

  • [Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo

  • -journals.org/bjoc/articles/15/121)

Sources

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-3-carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbonitrile and its synthetic intermediates. This guide is structured to provide practical, field-tested advice to overcome common purification challenges, ensuring the integrity and success of your research. The protocols and troubleshooting advice herein are grounded in established chemical principles to provide a self-validating framework for your experimental work.

FAQs: Foundational Purification Strategies

This section addresses frequently asked questions regarding the purification of this compound intermediates, providing a solid foundation for your experimental design.

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials such as substituted N-aminopyridines or various coupling partners may remain.

  • Side-Reaction Products: Cycloaddition and condensation reactions can sometimes yield regioisomers, which can be challenging to separate due to similar polarities.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents can persist in the crude product.[2]

  • Solvents: Residual solvents from the reaction or workup are common impurities that can be identified by NMR spectroscopy.[3][4][5]

Q2: What are the primary purification techniques for this compound intermediates?

A2: The two most effective and commonly employed purification techniques for these intermediates are:

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. It is particularly effective for removing small amounts of impurities.[6][7][8]

  • Flash Column Chromatography: This technique is invaluable for separating mixtures with components of differing polarities, such as regioisomers or unreacted starting materials.[9][10][11]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7][12][13] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble at low temperatures.[12][13] A systematic approach to solvent selection is outlined in the detailed protocol below. Common solvents for the recrystallization of pyrazolo[1,5-a]pyridine derivatives include ethanol, acetonitrile, and mixtures of ethanol/DMF or ethanol/dioxane.[14]

Q4: How do I choose a solvent system for flash column chromatography?

A4: The selection of a mobile phase for flash column chromatography is typically guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a good separation of your target compound from its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[15] Common solvent systems for compounds of moderate polarity, such as many pyrazolo[1,5-a]pyridine intermediates, are mixtures of ethyl acetate and hexanes.[9] For more polar compounds, a methanol/dichloromethane system may be more effective.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your this compound intermediates.

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.[16][17]

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly.[16]

  • Solution 2: Modify the Solvent System. If the problem persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

Q: I have very low recovery after recrystallization. What went wrong?

A: Low recovery can be due to several factors:

  • Using too much solvent: This is a common issue where a significant portion of your product remains dissolved in the mother liquor.[18][19] To check for this, you can try to concentrate the mother liquor and see if more product crystallizes.

  • Premature crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper.[20][21] Ensure your filtration apparatus is pre-heated.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8]

Column Chromatography Issues

Q: My compounds are streaking on the TLC plate and the column. How can I improve the separation?

A: Streaking is often an issue with polar or basic compounds, like many nitrogen-containing heterocycles, on silica gel.

  • Solution 1: Add a Modifier. For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[16][22]

  • Solution 2: Change the Stationary Phase. Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic compounds.[16][22]

Q: I'm trying to separate regioisomers, but they have very similar Rf values. What can I do?

A: Separating regioisomers can be challenging due to their similar polarities.[1]

  • Solution 1: Optimize the Solvent System. Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or using a more complex ternary mixture, can improve separation.

  • Solution 2: Use a Longer Column and Finer Silica. A longer column provides more surface area for interaction, and finer mesh silica gel can enhance resolution.

  • Solution 3: Consider an Alternative Purification Method. If chromatography is ineffective, derivatization of the isomers to compounds with different physical properties, followed by separation and subsequent removal of the derivatizing group, can be an option.[23] Alternatively, preparative HPLC may be necessary for very difficult separations.

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) at room temperature and upon heating.[24][25] A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine the optimal solvent system that gives your target compound an Rf value between 0.2 and 0.4.[15]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.[10]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[10][11]

  • Elution: Add the mobile phase to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Recrystallization Solvents for Pyrazolo[1,5-a]pyridine Derivatives

Compound TypeRecommended Solvent(s)Reference
General Pyrazolo[1,5-a]pyridinesEthanol, Ethanol/DMF, Ethanol/Dioxane[14]
Substituted Pyrazolo[1,5-a]pyrimidinesEthanol, Benzene[13]
Polysubstituted Pyrazolo[1,5-a]pyridinesAcetonitrile[26]

Table 2: Suggested Starting Solvent Systems for Flash Column Chromatography

Compound PolaritySuggested Solvent SystemNotes
Non-polar to Moderately PolarEthyl Acetate / HexanesA standard system for many organic compounds.[9]
PolarMethanol / DichloromethaneEffective for more polar compounds.[9]
BasicEthyl Acetate / Hexanes + 0.5% TriethylamineThe addition of a base can prevent streaking.[16]

Visualized Workflows

Purification_Workflow start Crude Product check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Perform Flash Column Chromatography check_solid->column No / Impure Solid recrystallization_success Pure Crystalline Product recrystallize->recrystallization_success Successful troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., Oiling out, Low recovery) recrystallize->troubleshoot_recrystallization Unsuccessful column_success Pure Product column->column_success Successful troubleshoot_column Troubleshoot Column (e.g., Streaking, Poor separation) column->troubleshoot_column Unsuccessful troubleshoot_recrystallization->column

Troubleshooting_Recrystallization start Recrystallization Issue issue_type What is the issue? start->issue_type oiling_out Product 'Oils Out' issue_type->oiling_out Oiling low_recovery Low Recovery issue_type->low_recovery Recovery no_crystals No Crystals Form issue_type->no_crystals No Formation solution_oiling_out Re-heat, add more solvent, cool slowly oiling_out->solution_oiling_out solution_low_recovery Check mother liquor, use less solvent, pre-heat filter low_recovery->solution_low_recovery solution_no_crystals Scratch flask, add seed crystal, concentrate solution no_crystals->solution_no_crystals

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Quora. (2021). Why is the choice of solvent important in recrystallization?. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13856–13867.
  • Millar, S. (2012).
  • Al-Issa, S. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 5(1), 484–496.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Reddit. (2017). Tips for recrystallization lab for ochem?. Retrieved from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from [Link]

  • Reddit. (2013). crystallization of organic vs organometallic compounds. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]

  • De Yoreo, J. J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9476–9485.
  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Cycloaddition Reaction | Overview & Types. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.15: NMR in Lab- Composition of Mixtures. Retrieved from [Link]

  • ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances. Retrieved from [Link]

  • ResearchGate. (2025). Progress of Synthesis and Separation of Regioisomerically Pure 5(6)-Substituted Rhodamine. Retrieved from [Link]

  • Cycloaddition Reactions Organic Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Pyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis for Library Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Pyrazolo[1,5-a]pyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals engaged in creating compound libraries for high-throughput screening. We will delve into the practical challenges and scientific principles underlying the robust synthesis of this valuable scaffold, moving from milligram-scale discovery to gram-scale library production.

The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a wide array of biological targets, including various kinases and epigenetic modulators.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it an ideal starting point for drug discovery campaigns. However, transitioning a synthetic route from a small-scale proof-of-concept to a reliable, scalable process suitable for library generation presents unique challenges. This guide provides field-proven insights and troubleshooting strategies to ensure your scale-up campaign is efficient, predictable, and successful.

Section 1: Foundational Synthesis Protocol (Lab-Scale)

The most common and reliable method for constructing the Pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an in situ generated N-aminopyridinium ylide with an electron-deficient alkene.[5][6] For the synthesis of the target 3-carbonitrile derivative, acrylonitrile serves as the ideal C2-synthon. The following protocol describes a robust, TEMPO-mediated oxidative annulation that provides high regioselectivity and good yields under relatively mild conditions.[7]

Experimental Workflow: Lab-Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine N-aminopyridine and Acrylonitrile in Solvent B Add TEMPO (Oxidant) and Base (e.g., DIPEA) A->B Initiate Reaction C Stir at Ambient Temperature (Monitor by TLC/LC-MS) B->C D Quench Reaction (e.g., with aq. Na2S2O3) C->D Upon Completion E Solvent Evaporation D->E F Aqueous Work-up (Extraction with EtOAc) E->F G Dry Organic Layer (Na2SO4) & Concentrate F->G H Purify via Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS, Purity) H->I

Caption: General workflow for the lab-scale synthesis of this compound.

Detailed Lab-Scale Protocol (Example: 1 mmol scale)
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-aminopyridine (1.0 mmol, 1.0 eq.), acrylonitrile (2.0 mmol, 2.0 eq.), and an appropriate solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) (10 mL).

  • Reagent Addition: To the stirring solution, add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.2 mmol, 1.2 eq.). Follow this with the dropwise addition of a base, such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 eq.), over 5 minutes at room temperature.[7]

  • Reaction Monitoring: Allow the mixture to stir at ambient temperature. The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the N-aminopyridine starting material is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc, 30 mL) and wash sequentially with 1M HCl (15 mL), saturated aq. NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc) to afford this compound as a solid.

Table 1: Reagent Stoichiometry (1 mmol Scale)
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
N-AminopyridineC₅H₆N₂94.121.01.094 mg
AcrylonitrileC₃H₃N53.062.02.0106 mg (133 µL)
TEMPOC₉H₁₈NO156.251.21.2187 mg
DIPEAC₈H₁₉N129.242.02.0258 mg (348 µL)

Section 2: Troubleshooting Guide (Q&A Format)

Scaling up a reaction from 1 mmol to 50-100 mmol for library production often introduces unforeseen challenges. This section addresses common issues in a direct question-and-answer format.

Troubleshooting Decision Tree

G Start Experiment Outcome Unsatisfactory Q_Yield Is the issue low yield or incomplete conversion? Start->Q_Yield Q_Purity Is the issue poor purity or difficult purification? Start->Q_Purity A_SM_Remain Starting material remains? Q_Yield->A_SM_Remain Yes A_Yield_NoSM No SM, but yield is low. Q_Yield->A_Yield_NoSM No A_Pur_Oil Crude is a dark, intractable oil. Q_Purity->A_Pur_Oil Yes A_Pur_Spots Multiple, close-running spots on TLC. Q_Purity->A_Pur_Spots No, distinct spots Sol_Reagent Check Reagent Quality: - Purity of N-aminopyridine - Freshness of Acrylonitrile - Activity of TEMPO A_SM_Remain->Sol_Reagent Check First Sol_Conditions Adjust Reaction Conditions: - Increase reaction time - Slightly increase temperature (to 40°C) - Ensure efficient stirring A_SM_Remain->Sol_Conditions If Reagents OK Sol_SideReaction Investigate Side Reactions: - Ylide dimerization? - Over-oxidation? Consider running under N2 A_Yield_NoSM->Sol_SideReaction Sol_Pur_Oil Sol_Pur_Oil A_Yield_NoSM->Sol_Pur_Oil If work-up is problematic Sol_Triturate Induce Crystallization: - Triturate with cold Et2O or Hexane/EtOAc - Attempt salt formation for purification A_Pur_Oil->Sol_Triturate Sol_Chrom Optimize Chromatography: - Use a shallower gradient - Switch to a different solvent system (e.g., DCM/Methanol) - Consider reverse-phase C18 flash A_Pur_Spots->Sol_Chrom

Caption: A decision tree for troubleshooting common scale-up issues.

Q1: My reaction yield dropped from 80% at 1 mmol to 40% at the 50 mmol scale. What is the most likely cause?

A1: This is a classic scale-up problem often related to mass and heat transfer.

  • Causality: At a larger scale, magnetic stirring may be insufficient to maintain a homogenous mixture, leading to localized "hot spots" or areas of poor reagent mixing. The initial ylide formation and subsequent cycloaddition can be exothermic. If this heat is not dissipated efficiently, it can lead to the degradation of the thermally sensitive N-aminopyridinium ylide or other reagents.

  • Solution:

    • Improve Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer to ensure efficient mixing throughout the reaction vessel.

    • Control Temperature: Perform the base addition at a lower temperature (0 °C) using an ice bath. Allow the reaction to slowly warm to room temperature. This dissipates the initial exotherm and preserves the integrity of the reactive intermediates.

    • Slow Addition: Add the base via a syringe pump over a longer period (e.g., 30-60 minutes) on a larger scale. This maintains a low concentration of the reactive species at any given time, controlling the reaction rate and heat generation.

Q2: The reaction has stalled. LC-MS analysis shows ~30% of my N-aminopyridine starting material is unreacted even after 24 hours. What should I do?

A2: A stalled reaction typically points to a depleted or inactive reagent.

  • Causality: The most likely culprit is the oxidant (TEMPO) or the base. TEMPO can be consumed by side reactions, and some organic bases can contain water, which can interfere with the reaction. Acrylonitrile is volatile and prone to polymerization, so its quality is also critical.

  • Solution:

    • Re-charge the Reaction: Add a fresh portion of the oxidant (0.2-0.3 eq. of TEMPO) and base (0.3-0.5 eq. of DIPEA) to the stirring mixture. Monitor for another 2-4 hours to see if the reaction progresses.

    • Verify Reagent Quality: For future runs, ensure you are using high-purity, dry base. Acrylonitrile should be fresh or distilled before use.

    • Consider a Stronger Base: If DIPEA is insufficient, switching to a non-nucleophilic, stronger base like DBU may promote more efficient ylide formation and drive the reaction to completion.

Q3: My crude product is a dark, non-crystalline oil that is very difficult to handle and purify by column chromatography. How can I improve its physical form?

A3: The formation of colored, oily impurities often results from polymerization of acrylonitrile or degradation of the ylide. Improving the physical form of the crude product is key to efficient purification.

  • Causality: Dark colors often indicate baseline impurities on the TLC plate. These are typically highly polar or polymeric materials that can cause the desired product to oil out.

  • Solution:

    • Trituration: After the aqueous work-up and concentration, dissolve the crude oil in a minimum amount of a good solvent (e.g., DCM or EtOAc). While stirring vigorously, slowly add a large excess of a poor solvent (e.g., hexanes or diethyl ether). This often causes the desired product to precipitate as a solid, leaving many of the colored impurities in the solvent. The resulting solid can then be collected by filtration and subjected to chromatography.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., EtOAc) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This can effectively remove many color-causing impurities before chromatography.

    • Acid-Wash Work-up: Ensure your aqueous work-up is effective. Washing with 1M HCl is crucial for removing the basic catalyst (DIPEA/DBU) and other basic impurities which can complicate purification.

Q4: I am observing a significant byproduct with a mass corresponding to a dimer of the N-aminopyridinium ylide. How can I minimize this?

A4: Ylide dimerization is a common competitive pathway, especially if the concentration of the dipolarophile (acrylonitrile) is too low relative to the ylide.

  • Causality: The generated N-aminopyridinium ylide is a reactive 1,3-dipole. In the absence of a suitable reaction partner, it can react with itself.

  • Solution:

    • Reverse Addition: Instead of adding the base to the mixture of N-aminopyridine and acrylonitrile, try a reverse addition. Prepare a solution of the N-aminopyridine and base, and add this solution slowly to a solution of acrylonitrile. This ensures that the ylide is generated in the presence of an excess of its trapping agent.

    • Increase Acrylonitrile Equivalents: On a larger scale, some of the volatile acrylonitrile may be lost. Increase the equivalents used from 2.0 to 2.5 or 3.0 to ensure it remains in excess throughout the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there alternative, "greener" synthetic methods for this scaffold? A: Yes. The field is actively moving towards more sustainable methods. One notable approach involves using molecular oxygen (from air) as the terminal oxidant, often catalyzed by a Brønsted acid like acetic acid, which avoids stoichiometric chemical oxidants like TEMPO.[8] Sonochemical methods, which use ultrasound to promote the reaction, can also lead to significantly shorter reaction times and high yields, often under catalyst-free conditions.[9]

Q: What are the critical in-process controls (IPCs) to monitor during scale-up? A: The most critical IPC is monitoring the consumption of the N-aminopyridine starting material by LC-MS or TLC. This defines the reaction endpoint. It is also wise to monitor the internal temperature of the reaction during the addition of the base to ensure the exotherm is well-controlled. For library synthesis, a preliminary purity assessment of the crude product by LC-MS can help predict the required purification strategy.

Q: How can I confirm the regioselectivity of the cycloaddition? A: The [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine scaffold is generally highly regioselective. The structure can be unequivocally confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). X-ray crystallography of a suitable derivative can also provide definitive proof of the structure.[9][10]

Q: What is the best practice for purifying a library of these compounds? A: For library synthesis, speed and efficiency are paramount.

  • Automated Flash Chromatography: This is the industry standard. Using pre-packed silica or C18 columns allows for rapid, parallel purification of multiple analogs.

  • Mass-Directed Preparative HPLC: For compounds that are difficult to separate or for final polishing to >95% purity, mass-directed prep-HPLC is the method of choice. It isolates compounds based on their mass-to-charge ratio, ensuring the correct product is collected.

  • Crystallization/Trituration: Do not underestimate non-chromatographic methods. If analogs are crystalline, a simple recrystallization or trituration can be the fastest route to high purity material, significantly reducing solvent waste and time.

References

  • Al-Sanea, M. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • Biernacka, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Saeed, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ChemRxiv. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules. Available at: [Link]

  • Abdelhamid, A. O., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Pillard, C., et al. (2009). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Gawad, H. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Rajeswari, R., & Muthusubramanian, S. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society. Available at: [Link]

  • Hong, S., et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Da Settimo, F., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC. Available at: [Link]

  • Chen, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]

  • Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Ashton, S., et al. (2020). Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases. Google Patents.
  • Quiroga, J., & Abonía, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • MERTES, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Abdelriheem, N. A., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Archiv der Pharmazie. Available at: [Link]

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Technical Support Center: A Researcher's Guide to Managing Functional Group Tolerance in Multi-Step Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functional group tolerance in this important synthetic endeavor. Here, we address common challenges through a series of in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Section 1: Foundational Principles of Functional Group Management

The successful multi-step synthesis of functionalized pyrazolo[1,5-a]pyridines hinges on a thorough understanding of the reactivity and compatibility of various functional groups under the chosen reaction conditions. The core of this challenge lies in the delicate balance between activating the desired reaction pathway while preventing unwanted side reactions involving sensitive moieties on your starting materials or intermediates.

A proactive approach to functional group management is paramount. This involves careful consideration of the electronic and steric properties of substituents on both the N-aminopyridine precursor and the 1,3-dicarbonyl compound or its equivalent. The inherent reactivity of these precursors can be both an asset and a liability, and a well-planned synthetic strategy will anticipate and mitigate potential conflicts.

Section 2: General Troubleshooting and Reaction Optimization

Low yields, the formation of side products, and incomplete reactions are common hurdles in heterocyclic synthesis.[1] Before delving into functional group-specific issues, it's crucial to ensure your general reaction setup and conditions are optimized.

FAQ 1: My reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?

Answer:

A stalled or slow reaction can often be traced back to fundamental reaction parameters. Here is a systematic approach to troubleshooting:

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as inhibitors or lead to competing side reactions.[1] Always use reagents of appropriate purity and ensure that any anhydrous solvents are thoroughly dried.

  • Reaction Temperature: The cyclization step to form the pyrazolo[1,5-a]pyridine core can be temperature-sensitive. Some protocols proceed at room temperature, while others require heating to overcome the activation energy barrier.[2] If your reaction is slow at room temperature, consider a stepwise increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product decomposition.

  • Atmospheric Conditions: Certain intermediates in pyrazolo[1,5-a]pyridine synthesis can be sensitive to oxygen or moisture. If you suspect sensitivity, conducting the reaction under an inert atmosphere of nitrogen or argon is advisable.[1]

  • Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.[1]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Purity start->reagent_check condition_check Assess Reaction Conditions (Temp, Time, Atmosphere) reagent_check->condition_check Purity Confirmed reagent_purify Purify Starting Materials / Use Anhydrous Solvents reagent_check->reagent_purify Impurities Suspected workup_check Review Workup & Purification condition_check->workup_check Conditions Optimal optimize_conditions Systematically Optimize Temperature & Reaction Time condition_check->optimize_conditions Suboptimal Conditions modify_workup Adjust Extraction/Purification Protocol workup_check->modify_workup Losses Detected end_node Yield Improved workup_check->end_node Procedure Optimized reagent_purify->reagent_check Re-run Reaction optimize_conditions->condition_check Re-run Reaction modify_workup->workup_check Re-run Reaction

Caption: A decision-making workflow for troubleshooting low reaction yields.

Section 3: Managing Specific Functional Groups

The compatibility of various functional groups with the reaction conditions for pyrazolo[1,5-a]pyridine synthesis is a critical consideration. Below are troubleshooting guides for commonly encountered functional groups.

FAQ 2: I am using a starting material with an ester group, and I am observing hydrolysis or other side reactions. How can I mitigate this?

Answer:

Ester functionalities are generally well-tolerated in many pyrazolo[1,5-a]pyridine synthetic routes, particularly in cross-dehydrogenative coupling reactions.[3] However, under strongly acidic or basic conditions, or with prolonged heating in the presence of nucleophiles, hydrolysis to the corresponding carboxylic acid can occur.

  • Reaction Conditions: If you suspect hydrolysis, first consider modifying your reaction conditions to be milder. For instance, if using a strong acid catalyst, you could screen weaker Brønsted acids like acetic acid or consider Lewis acid catalysts.[3]

  • Protecting Groups: If milder conditions are not feasible or effective, protection of the ester may be necessary. However, for many common synthetic routes, direct use of the ester is often successful.

  • Alternative Synthetic Route: In some cases, it may be more efficient to introduce the ester functionality after the pyrazolo[1,5-a]pyridine core has been formed.

FAQ 3: My synthesis involves a nitrile group, and I am concerned about its stability. What are the potential issues and solutions?

Answer:

The nitrile group is a robust and versatile functional group that is generally compatible with a wide range of reaction conditions used for pyrazolo[1,5-a]pyridine synthesis.[3] It is stable under both acidic and basic conditions typically employed for cyclization.

  • Hydrolysis: While nitriles are less prone to hydrolysis than esters, prolonged exposure to harsh acidic or basic conditions at elevated temperatures can lead to their conversion to amides or carboxylic acids. If you observe this, optimizing the reaction time and temperature is the first step.

  • Side Reactions with Strong Nucleophiles: Although less common, strong nucleophiles present in the reaction mixture could potentially react with the nitrile group. This is generally not a major concern in the standard synthetic routes.

FAQ 4: I am working with halogenated precursors. Are there any specific challenges I should be aware of?

Answer:

Halogenated starting materials are frequently used in the synthesis of pyrazolo[1,5-a]pyridines and are often desired for subsequent cross-coupling reactions.[4] Generally, aryl and vinyl halides are well-tolerated.

  • Reactivity in Cross-Coupling: If your multi-step synthesis involves a subsequent palladium-catalyzed cross-coupling reaction, the nature of the halide (I > Br > Cl) will significantly impact its reactivity.

  • Side Reactions: In the presence of strong bases, elimination reactions can occur with alkyl halides. For aryl halides, nucleophilic aromatic substitution is a possibility, though typically requiring harsh conditions or highly activated substrates.

Functional GroupCompatibility in Common RoutesPotential IssuesMitigation Strategies
Ester (-COOR) Generally goodHydrolysis under harsh acid/base conditionsUse milder conditions; shorten reaction time.
Nitrile (-CN) ExcellentHydrolysis under prolonged harsh conditionsOptimize reaction time and temperature.[3]
Halogen (-F, -Cl, -Br, -I) ExcellentPotential for side reactions with strong basesCareful selection of base and reaction temperature.
Amine (-NH2, -NHR) Can be problematicActs as a competing nucleophileProtection (e.g., Boc group) is often necessary.[5]
Hydroxyl (-OH) Can be problematicCan act as a nucleophile or be deprotonatedProtection (e.g., silyl ethers, benzyl ether) is recommended.[6]
Carboxylic Acid (-COOH) ProblematicAcidity can interfere with catalysts and basesProtection (e.g., as an ester) is required.[7]

Table 1: Functional Group Compatibility and Troubleshooting Strategies.

Section 4: Regioselectivity and Steric Hindrance

FAQ 5: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[8] The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons.

  • Electronic Effects: A carbonyl group attached to an electron-withdrawing group will be more electrophilic and thus more susceptible to the initial nucleophilic attack by the N-aminopyridine. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the trifluoromethyl group is significantly more electrophilic.[8]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the transition state, thereby affecting regioselectivity. It is advisable to screen different solvents if you are facing regioselectivity issues.[3]

  • Characterization: Distinguishing between regioisomers can be achieved using 1D and 2D NMR techniques. The chemical shifts of protons and carbons, particularly those on the newly formed pyrazole ring, will be distinct for each isomer.[9][10]

Reaction Mechanism and Regioselectivity

regioselectivity cluster_start Starting Materials cluster_pathwayA Pathway A cluster_pathwayB Pathway B N_aminopyridine N-Aminopyridine attack_A Nucleophilic attack at C1 N_aminopyridine->attack_A attack_B Nucleophilic attack at C3 N_aminopyridine->attack_B dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->attack_A dicarbonyl->attack_B cyclization_A Cyclization attack_A->cyclization_A product_A Regioisomer A cyclization_A->product_A cyclization_B Cyclization attack_B->cyclization_B product_B Regioisomer B cyclization_B->product_B

Caption: Competing reaction pathways leading to the formation of different regioisomers.

FAQ 6: My reaction is not working well with bulky substituents on the starting materials. What role does steric hindrance play?

Answer:

Steric hindrance can significantly impact the synthesis of pyrazolo[1,5-a]pyridines at several stages:

  • Formation of the N-aminopyridinium ylide: Bulky groups on the pyridine ring can hinder the approach of the aminating agent, leading to lower yields of the ylide precursor.

  • Cycloaddition Step: Large substituents on either the N-aminopyridinium ylide or the dipolarophile can disfavor the transition state of the [3+2] cycloaddition, slowing down the reaction or preventing it altogether.[11]

  • Planarity of the System: Highly congested substitution patterns can lead to a loss of planarity in the final pyrazolo[1,5-a]pyridine product, which may affect its properties and subsequent reactivity.

If you suspect steric hindrance is an issue, you may need to consider alternative synthetic routes that are less sensitive to steric bulk or redesign your starting materials to reduce steric congestion.

Section 5: Purification and Characterization

FAQ 7: I am having difficulty purifying my pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

Answer:

The purification of pyrazolo[1,5-a]pyridine derivatives can be challenging due to their often polar nature and the potential for closely eluting byproducts.

  • Column Chromatography: Silica gel chromatography is the most common purification method. A gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Screening various solvent systems is key to finding the optimal conditions.

  • Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

References

  • Al-Zoubi, R. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(4), 7182–7193. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Al-Zoubi, R. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 6949–6958. [Link]

  • Studer, A., & Curran, D. P. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 111-115. [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6625. [Link]

  • Portilla, J., et al. (2012). Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ChemInform, 43(32). [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Wodka, D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5003. [Link]

  • Galkina, I. V., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7935. [Link]

  • Sharma, P., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13393-13398. [Link]

  • Galkina, I. V., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7935. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5003. [Link]

  • Wang, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138–1143. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 55. [Link]

  • Hanke, T., et al. (2020). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 11(10), 1157-1165. [Link]

  • Wang, J., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(17), 4749-4754. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Sreenivasulu, R., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Der Pharma Chemica, 9(1), 1-5. [Link]

  • Jurberg, I. D., & Davies, H. M. L. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(38), 11213–11224. [Link]

  • Vanelle, P., & Redon, S. (2024). Simple and green synthesis of 3‐acyl‐pyrazolo [1,5‐ a ]pyridines: [3+2] through cycloaddition of N ‐aminopyridines and enaminones. Journal of Heterocyclic Chemistry. [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • Jurberg, I. D., & Davies, H. M. L. (2022). Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers. Angewandte Chemie International Edition, 61(42), e202209142. [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7352. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 55. [Link]

  • Studer, A., & Curran, D. P. (2014). N-aminopyridinium Salts as Precursors for N-centered Radicals--Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 111-115. [Link]

  • Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Xenobiotica, 51(5), 585-594. [Link]

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Troubleshooting low conversion rates in cross-dehydrogenative coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cross-Dehydrogenative Coupling (CDC) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing CDC reactions and may encounter challenges in achieving optimal results. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific problems you might encounter during your CDC experiments. Each question is designed to guide you through a logical diagnostic process to identify the root cause of the issue and implement an effective solution.

Question 1: My CDC reaction shows no product formation or a very low yield. Where should I start my investigation?

When a CDC reaction fails, a systematic approach is crucial to pinpoint the problem. The issue often lies with one of the core components: the catalyst, the oxidant, the substrates, or the reaction conditions.

A logical workflow for troubleshooting a failed CDC reaction is to first verify the integrity of your starting materials and reagents. If the starting materials are confirmed to be pure and active, the next step is to scrutinize the reaction setup and conditions. This includes ensuring an inert atmosphere if required, accurate temperature control, and proper solvent choice. If the reaction still fails, a systematic re-evaluation of the reaction parameters, such as catalyst loading, oxidant concentration, and reaction time, is necessary.

Here is a visual guide to this diagnostic process:

G cluster_start cluster_reagents Reagent & Substrate Integrity cluster_conditions Reaction Conditions cluster_optimization Parameter Optimization cluster_end start Reaction Failure: Low/No Conversion reagent_check Verify Substrate Purity (NMR, GC-MS) start->reagent_check reagent_check->start Impure Substrates oxidant_check Check Oxidant Activity (e.g., titration, new bottle) reagent_check->oxidant_check Substrates OK oxidant_check->start Inactive Oxidant catalyst_check Assess Catalyst Activity (e.g., use a fresh batch, check for deactivation) oxidant_check->catalyst_check Oxidant OK catalyst_check->start Inactive Catalyst atmosphere Inert Atmosphere? (if required) catalyst_check->atmosphere Reagents OK atmosphere->start Incorrect Atmosphere temperature Correct Temperature? atmosphere->temperature Atmosphere OK temperature->start Incorrect Temperature solvent Solvent Dry/Degassed? temperature->solvent Temp OK solvent->start catalyst_loading Vary Catalyst Loading solvent->catalyst_loading Conditions OK oxidant_equiv Adjust Oxidant Equivalents catalyst_loading->oxidant_equiv time_study Conduct Time Course Study oxidant_equiv->time_study success Successful Reaction time_study->success

Caption: A systematic workflow for troubleshooting failed CDC reactions.

Question 2: I suspect my catalyst is inactive. What are the common causes of catalyst deactivation in CDC reactions and how can I prevent them?

Catalyst deactivation is a frequent culprit in failed CDC reactions.[1][2] The primary mechanisms of deactivation are poisoning, thermal degradation (sintering), and fouling.[3]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[2] Common poisons include sulfur, silicon, and phosphorus compounds.[1][2]

    • Prevention: Ensure the purity of your substrates and solvents. If impurities are suspected, purify the starting materials before use. Using guard beds to remove known poisons from the reactant streams can also be effective.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger, less active particles, reducing the catalyst's surface area.[1] This is particularly relevant for reactions requiring temperatures above 500°C, and the presence of water vapor can accelerate this process.[1]

    • Prevention: Operate at the lowest effective temperature. If high temperatures are necessary, consider using a more thermally stable catalyst support.

  • Fouling/Coking: In this process, carbonaceous materials (coke) deposit on the catalyst surface, blocking active sites and pores.[1]

    • Prevention: Optimizing reaction conditions, such as temperature and pressure, can minimize coke formation. In some cases, periodic regeneration of the catalyst by burning off the coke is possible.[4]

Protocol for a Quick Catalyst Activity Test: To check if your catalyst is the issue, run a control reaction with a fresh batch of catalyst and a previously successful set of substrates and conditions. If the control reaction works, your previous batch of catalyst has likely been deactivated.

Question 3: My reaction is producing significant amounts of homocoupled byproducts. How can I favor the desired cross-coupling pathway?

The formation of homocoupled products is a common challenge in CDC reactions, arising from the self-coupling of one of the reaction partners. Several factors can be adjusted to promote the desired cross-coupling.

  • Stoichiometry of Reactants: Adjusting the ratio of the two coupling partners can influence the reaction pathway. Often, using a slight excess of one of the substrates can favor the cross-coupled product.

  • Rate of Addition: In some cases, slow addition of one of the coupling partners to the reaction mixture can maintain a low concentration of that reactant, thereby suppressing its self-coupling.

  • Choice of Oxidant: The oxidant can play a crucial role in the selectivity of the reaction. For example, in the Pd-catalyzed coupling of indoles and arenes, Cu(OAc)₂ favors C3 arylation, while AgOAc favors C2 arylation, demonstrating the oxidant's influence on regioselectivity.[5]

  • Catalyst and Ligands: The choice of metal catalyst and ligands can significantly impact the selectivity. For instance, in some iron-catalyzed CDC reactions, the presence of a specific ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline is crucial for promoting the desired transformation.[6]

ParameterStrategy to Enhance Cross-CouplingRationale
Reactant Ratio Use one reactant in slight excess (e.g., 1.2-1.5 equiv.)Shifts the equilibrium towards the cross-coupled product.
Addition Rate Slow addition of the more reactive partnerMinimizes the concentration of the self-coupling prone substrate.
Oxidant Screen different oxidants (e.g., TBHP, DDQ, O₂)The oxidant can influence the formation of the key reactive intermediates.[7][8]
Catalyst/Ligand Experiment with different metal catalysts or add a ligandLigands can modulate the steric and electronic properties of the catalyst, enhancing selectivity.

Frequently Asked Questions (FAQs)

Question 4: How does the choice of oxidant affect my CDC reaction?

The oxidant is a critical component in CDC reactions as it is the driving force for the thermodynamically unfavorable removal of H₂.[7][9] The choice of oxidant can influence the reaction mechanism, yield, and selectivity.[5][7]

Commonly used oxidants in CDC reactions include:

  • Peroxides: Such as tert-butyl hydroperoxide (TBHP), are frequently used in copper and iron-catalyzed reactions.[8][10]

  • Quinones: Like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Metal Salts: High-valent metal salts like Cu(II) and Ag(I) can act as oxidants.[7]

  • Oxygen/Air: A highly atom-economical and environmentally friendly oxidant, though its use can sometimes be challenging to control.[9][11]

The mechanism by which the oxidant participates can vary. For instance, it can be involved in the regeneration of the active catalyst, as seen in many palladium-catalyzed cycles where Pd(0) is reoxidized to Pd(II).[7] Alternatively, the oxidant can directly interact with a substrate to form a reactive intermediate, such as an iminium ion from an amine.[10]

Question 5: What is the role of temperature in CDC reactions, and how do I determine the optimal temperature?

Temperature has a significant impact on the rate of a chemical reaction.[12] Generally, increasing the temperature increases the reaction rate by providing more molecules with the necessary activation energy to react.[13][14] However, excessively high temperatures can lead to undesirable side reactions, decomposition of substrates or products, and catalyst deactivation.[1][15]

Determining the Optimal Temperature:

  • Literature Precedent: Start with the temperature reported for similar CDC reactions.

  • Systematic Screening: If the reaction is not proceeding at a lower temperature, gradually increase the temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by a suitable analytical technique like TLC or GC-MS.

  • Consider Stability: Be mindful of the thermal stability of your substrates, products, and catalyst. If you observe decomposition, the temperature is likely too high.

Temperature EffectConsequence
Too Low Slow or no reaction due to insufficient activation energy.[12]
Optimal Good balance between reaction rate and selectivity, with minimal side products.
Too High Increased side reactions, potential for substrate/product decomposition, and catalyst sintering.[1][14]
Question 6: How do I choose an appropriate solvent for my CDC reaction?

The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway. There is no universal solvent for all CDC reactions; the choice is often system-dependent.

  • Polar vs. Nonpolar: The polarity of the solvent can affect the reaction rate and mechanism. Some reactions proceed via ionic intermediates and are favored in polar solvents, while others involving radical intermediates may be less sensitive to solvent polarity.[7]

  • Coordinating vs. Non-coordinating: Solvents that can coordinate to the metal catalyst may act as ligands, influencing its reactivity and selectivity.

  • Unconventional Solvents: In some cases, unconventional solvents like hexafluoroisopropanol (HFIP) or even cumene have been shown to enable specific CDC transformations that are inefficient in traditional solvents.[11] Cumene, for instance, can participate in radical pathways, acting as a "radical reservoir".[11]

  • Solvent-Free Conditions: High-speed ball milling has been successfully applied to CDC reactions, offering a solvent-free and often more efficient alternative.[16][17]

Protocol for Solvent Screening: When developing a new CDC reaction, it is advisable to screen a small set of diverse solvents.

  • Set up several small-scale reactions in parallel, each in a different solvent (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like DMF, and a polar protic solvent like an alcohol).

  • Ensure all other reaction parameters (temperature, concentrations, etc.) are kept constant.

  • Monitor the reactions to determine which solvent provides the best conversion and selectivity.

Question 7: What are some best practices for the workup and purification of CDC reaction mixtures?

The workup and purification of CDC reactions can be challenging due to the presence of the metal catalyst, oxidant byproducts, and potentially polar products.

General Workup Procedure:

  • Quenching: After the reaction is complete, it may be necessary to quench any remaining oxidant. For peroxide-based oxidants, a saturated aqueous solution of sodium thiosulfate or sodium sulfite is often used.

  • Catalyst Removal:

    • Filtration: If the catalyst is heterogeneous, it can be removed by filtration. For homogeneous catalysts, precipitation followed by filtration can be effective. For example, some transition metals can be precipitated as sulfides by washing with aqueous sodium sulfide.[18]

    • Aqueous Wash: For copper salts, washing with a saturated aqueous solution of ammonium chloride can help remove the copper by forming a soluble complex.[18]

  • Extraction: Perform a standard liquid-liquid extraction to separate the product into the organic layer. Be aware that some CDC products can be highly polar and may have some solubility in the aqueous layer.[19]

  • Purification: Column chromatography is the most common method for purifying the final product. The choice of stationary phase (e.g., silica gel, alumina) and eluent will depend on the polarity of the product and impurities.

Troubleshooting Purification:

  • Product is water-soluble: If you cannot find your product after extraction, check the aqueous layer.[19]

  • Streaking on TLC/Column: This may indicate the presence of residual metal catalyst or basic/acidic impurities. Pre-treating the crude material with a suitable wash or using a different stationary phase for chromatography can help.

References

  • Cross-Dehydrogenative Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Iron-Catalyzed Cross-Dehydrogenative Coupling - MDPI. (2025). MDPI. [Link]

  • CHAPTER 11: Mechanisms of Cross-Dehydrogenative-Coupling Reactions - Books. (n.d.). Royal Society of Chemistry. [Link]

  • Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations via the oxidative activation of sp3 C–H bonds. (2009). PNAS. [Link]

  • Cross dehydrogenative coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). (2012). Accounts of Chemical Research. [Link]

  • The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Workup Tricks: Reagents - University of Rochester. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews. (2020). Royal Society of Chemistry. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (2013). AmmoniaKnowHow. [Link]

  • Troubleshooting: My Reaction Failed: FAQ - University of Rochester. (n.d.). University of Rochester Department of Chemistry. [Link]

  • How Does Temperature Affect The Rate Of A Reaction?. (2023). Asynt. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). ChemCatBio. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Mat-testing. [Link]

  • A predictive model of the temperature-dependent inactivation of coronaviruses - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Solvent-Free Cross-Dehydrogenative Coupling Reactions under High Speed Ball-Milling Conditions Applied to the Synthesis of Functionalized Tetrahydroisoquinolines. (2014). The Journal of Organic Chemistry. [Link]

  • Schematic Representation of CDC Reactions. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]

Sources

Optimization of microwave irradiation time and temperature for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Microwave-Assisted Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of microwave irradiation time and temperature in pyrimidine synthesis. As you navigate the complexities of microwave chemistry, this resource will serve as a field-proven companion, grounded in scientific principles and practical expertise.

Introduction to Microwave-Assisted Pyrimidine Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.[1][2] This is particularly true for the synthesis of heterocyclic compounds like pyrimidines, which are core scaffolds in numerous pharmaceuticals. The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4][5] This guide will delve into the critical parameters of microwave irradiation time and temperature, providing you with the knowledge to optimize your pyrimidine syntheses effectively and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of microwave heating in pyrimidine synthesis?

A1: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[3][4]

  • Dipolar Polarization: Polar molecules, such as reactants and solvents with a dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[3][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, dissipating energy as heat.[3]

Unlike conventional heating, which transfers heat from an external source through the vessel walls, microwaves heat the bulk of the reaction mixture directly and more uniformly.[1][5] This often leads to faster reaction rates and cleaner reaction profiles.[1][3]

Q2: How do I choose the initial irradiation time and temperature for my pyrimidine synthesis?

A2: A good starting point is to adapt conditions from a conventional heating method.[7]

  • Temperature: Begin by setting the microwave reactor's target temperature approximately 10-20°C above the boiling point of the solvent used in the conventional method, or the temperature at which the conventional reaction was performed.[7][8] In sealed vessels, solvents can be heated significantly above their atmospheric boiling points, which dramatically accelerates reaction rates.[8]

  • Time: A common starting point for microwave reactions is a hold time of 10-15 minutes.[9] Many reactions that take hours under conventional heating can be completed in minutes with microwave irradiation.[2][10]

It is crucial to start with small-scale reactions to assess the reaction's behavior under microwave conditions before scaling up.[11]

Q3: What are the most common issues encountered when optimizing microwave parameters for pyrimidine synthesis, and how can I solve them?

A3: The most frequent challenges include low yield, side product formation, and reaction incompletion. Here’s a breakdown of causes and solutions:

Issue Potential Cause Troubleshooting Strategy
Low Yield / Incomplete Reaction Non-optimal temperature or time.Systematically increase the temperature in 10-20°C increments and monitor the reaction progress.[7][9] Extend the irradiation time if the reaction is proceeding cleanly but is not complete.
Incorrect solvent choice.Select a solvent with a higher dielectric constant for better microwave absorption. Polar solvents like ethanol, DMF, or even water can be excellent choices.[7][11]
Reagent stoichiometry.Ensure the molar ratios of your reactants are correct, as this can significantly impact conversion.[12]
Side Product Formation Temperature is too high.Reduce the reaction temperature. High temperatures can lead to the degradation of starting materials or products, or favor alternative reaction pathways.[11]
Prolonged reaction time.Monitor the reaction closely using TLC or HPLC to determine the optimal endpoint and avoid over-irradiation.[13]
Reaction Does Not Work at All Insufficient heating.If the target temperature is not reached, the solvent may be non-polar and not absorbing microwave energy efficiently. Add a small amount of a polar co-solvent or switch to a more polar solvent.[8]
Incorrect reaction setup.Ensure the reaction vessel is properly sealed and that the volume is appropriate for the vessel size to allow for efficient and safe heating.[8]

Troubleshooting Guide: A Deeper Dive

Scenario 1: My Biginelli reaction for dihydropyrimidine synthesis shows low conversion.

The Biginelli reaction is a classic multi-component reaction for synthesizing dihydropyrimidines and is well-suited for microwave assistance.[14][15]

Workflow for Optimization:

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Monitoring & Analysis A Combine Reactants in Microwave Vial B Set Time & Temperature A->B C Run Reaction B->C D Take Aliquot at Intervals C->D E Analyze by TLC/HPLC D->E F Determine Optimal Reaction Time E->F

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Pyrazolo[1,5-a]pyridine Regioisomers by NOE NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge in Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] A common synthetic route to this heterocyclic system is the [3+2] cycloaddition of an N-aminopyridinium ylide with a substituted alkyne. However, when an unsymmetrical alkyne is used, this reaction can theoretically yield two distinct regioisomers. For example, the reaction of an N-aminopyridinium ylide with a terminal alkyne (RC≡CH) can produce either a 2-substituted or a 3-substituted pyrazolo[1,5-a]pyridine.

Distinguishing between these regioisomers is a critical step in chemical synthesis and drug development, as the substitution pattern dictates the molecule's three-dimensional shape, and consequently, its biological activity. While techniques like 1D ¹H and ¹³C NMR, and correlation spectroscopy (COSY), can help assign protons and carbons within a single isomer, they often fall short in unambiguously differentiating between the two possible regioisomeric structures. This guide provides a detailed comparison of Nuclear Overhauser Effect (NOE) NMR techniques as a definitive method for validating the structure of pyrazolo[1,5-a]pyridine regioisomers.

The Power of Proximity: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å).[3][4] This effect is mediated through dipole-dipole interactions and is independent of through-bond J-coupling. The strength of the NOE is exquisitely sensitive to the distance between the interacting nuclei, being approximately proportional to the inverse sixth power of the internuclear distance (r⁻⁶).[5][6] This strong distance dependence makes NOE NMR an unparalleled tool for probing molecular geometry and confirming stereochemical and constitutional assignments.[7]

For the pyrazolo[1,5-a]pyridine system, the key to distinguishing between the 2- and 3-substituted regioisomers lies in identifying a through-space correlation between the substituent (R) and a specific proton on the pyridine ring.

  • In the 2-substituted isomer , the substituent at C2 is spatially close to the proton at C7 (H7).

  • In the 3-substituted isomer , the substituent at C3 is spatially close to the proton at C4 (H4).

By selectively irradiating protons on the substituent and observing which pyridine ring proton shows an NOE enhancement, we can definitively assign the correct regiochemistry.

Comparative Analysis: 1D-NOE vs. 2D-NOESY

Two primary NOE experiments are commonly employed for the structural elucidation of small molecules: the one-dimensional NOE difference experiment (1D-NOE) and the two-dimensional NOE Spectroscopy (2D-NOESY).

Feature1D-NOE Difference Spectroscopy2D-NOESY (NOE Spectroscopy)
Principle A steady-state NOE is measured by selectively irradiating a single proton resonance and observing the intensity changes in a difference spectrum.[5]A transient NOE is measured in a 2D experiment that correlates all protons that are close in space, displayed as cross-peaks.[8]
Experiment Time Faster per experiment (typically 5-15 minutes per irradiated proton).[9]Longer experiment time (30 minutes to several hours) but captures all NOEs in a single run.[10]
Sensitivity Can be more sensitive for detecting very weak NOEs (~0.02% enhancement) due to the absence of t1 noise.[3]Generally very sensitive, but weak cross-peaks can be obscured by noise.
Resolution High resolution, identical to a standard 1D ¹H spectrum.Resolution in the indirect dimension (F1) is typically lower than in the direct dimension (F2).
Data Interpretation Simple to interpret; positive peaks in the difference spectrum indicate an NOE. Prone to subtraction artifacts if instrumental stability is low.[5]Cross-peaks indicate spatial proximity. Provides a comprehensive view of all correlations. Less prone to subtraction artifacts.[11]
Best For Targeted validation of specific through-space interactions when resonances are well-separated.Comprehensive structural analysis, especially for complex molecules or when multiple NOEs are expected.

Experimental Validation Workflow

The following workflow outlines the process of using NOE NMR to distinguish between the two hypothetical regioisomers: 2-benzylpyrazolo[1,5-a]pyridine (Isomer A) and 3-benzylpyrazolo[1,5-a]pyridine (Isomer B) .

G cluster_0 Synthesis & Isolation cluster_1 Initial NMR Characterization cluster_2 Definitive Structure Validation (NOE) cluster_3 Data Analysis & Assignment Synthesis [3+2] Cycloaddition Purification Column Chromatography Synthesis->Purification Crude Product H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY NOE_Decision Choose NOE Experiment COSY->NOE_Decision OneD_NOE 1D-NOE Difference NOE_Decision->OneD_NOE Targeted query TwoD_NOESY 2D-NOESY NOE_Decision->TwoD_NOESY Comprehensive screen Analysis Analyze NOE Correlations OneD_NOE->Analysis TwoD_NOESY->Analysis Isomer_A Assign as Isomer A (2-substituted) Analysis->Isomer_A NOE observed between -CH₂- and H7 Isomer_B Assign as Isomer B (3-substituted) Analysis->Isomer_B NOE observed between -CH₂- and H4

Figure 1: Experimental workflow for regioisomer validation.
Predicted NOE Correlations

The key to differentiation lies in the NOE between the benzylic protons (-CH₂-) and the protons on the pyridine ring.

Figure 2: Key NOE correlation for Isomer A.
Figure 3: Key NOE correlation for Isomer B.
Hypothetical Experimental Data

1D-NOE Difference Experiment:

In this experiment, the benzylic protons (-CH₂-) at ~5.5 ppm are selectively irradiated.

Observed ProtonIsomer A (% Enhancement)Isomer B (% Enhancement)
H7 (~8.5 ppm)2.5% No Enhancement
H4 (~7.6 ppm)No Enhancement2.8%
Phenyl Protons (~7.3 ppm)1.8%1.9%
H3 (~6.5 ppm)0.5%-
H2 (~6.4 ppm)-0.6%

The data clearly shows that irradiation of the benzylic protons in Isomer A leads to an enhancement of the H7 signal, while in Isomer B, the H4 signal is enhanced. This single, targeted experiment provides the conclusive evidence for structural assignment.

2D-NOESY Experiment:

A 2D-NOESY spectrum provides a comprehensive map of all through-space interactions.

Correlating ProtonsIsomer A (Cross-peak)Isomer B (Cross-peak)
-CH₂- / H7 Present Absent
-CH₂- / H4 AbsentPresent
-CH₂- / PhenylPresentPresent
H6 / H7PresentPresent
H4 / H5PresentPresent
H5 / H6PresentPresent

The presence of a cross-peak between the benzylic protons and H7 confirms Isomer A, while a cross-peak to H4 confirms Isomer B.

Detailed Experimental Protocols

A. Sample Preparation (Critical for High-Quality Data)

  • Dissolve Sample: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyridine isomer in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.

  • Degas Sample: Oxygen is paramagnetic and can quench the NOE.[12] It is crucial to remove dissolved oxygen. The most effective method is the freeze-pump-thaw technique:

    • Freeze the sample by carefully immersing the bottom of the NMR tube in liquid nitrogen.

    • Once frozen solid, apply a high vacuum to the tube for 2-3 minutes.

    • Close the vacuum tap and thaw the sample completely. Bubbles of gas will be seen escaping the solution.

    • Repeat this cycle at least three times for best results.

  • Seal Tube: After the final thaw, backfill the tube with an inert gas (N₂ or Ar) and seal the tube.

B. Protocol for 1D-NOE Difference Experiment

  • Acquire Standard ¹H Spectrum: Obtain a high-quality, well-shimmed ¹H spectrum of the sample. Note the exact chemical shift of the proton resonance to be irradiated (e.g., the benzylic -CH₂- singlet).

  • Load 1D-NOE Parameter Set: Load a standard 1D-NOE difference pulse program (e.g., noediff or selnogp on Bruker systems).[5]

  • Set Irradiation Frequency: Set the selective irradiation frequency to the chemical shift of the target peak.

  • Set Irradiation Time (d1): This should be set to at least 5 times the longest T₁ relaxation time of the protons in the molecule to allow the NOE to build to a steady state.[1] A typical value for small molecules is 5-10 seconds.

  • Set Number of Scans (ns): A sufficient number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio, as NOE enhancements are often small.

  • Acquire Data: The experiment interleaves on-resonance and off-resonance irradiation, with subsequent subtraction to generate the difference spectrum.

  • Processing: Apply Fourier transform and phase correction. The irradiated peak will appear as a large negative signal, and protons experiencing a positive NOE will appear as positive signals.[5]

C. Protocol for 2D-NOESY Experiment

  • Acquire Standard ¹H Spectrum: As with the 1D experiment, obtain a standard ¹H spectrum to determine the spectral width (sw).

  • Load 2D-NOESY Parameter Set: Load a standard gradient-selected 2D-NOESY pulse program (e.g., noesygpph on Bruker systems).[11]

  • Set Spectral Widths: Set the spectral widths in both F2 and F1 dimensions to encompass all proton signals.

  • Set Mixing Time (d8): This is the most critical parameter.[12] For small molecules (< 600 Da), the optimal mixing time is on the order of the T₁ relaxation time. A good starting point is 400-800 ms.[11][13]

  • Set Acquisition Parameters: Set the number of increments in the F1 dimension (td1, typically 256-512) and the number of scans per increment (ns, typically 8-32 depending on concentration).

  • Acquire Data: The experiment time will depend on the chosen parameters.

  • Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell). The processed spectrum will show diagonal peaks and off-diagonal cross-peaks, which represent the NOE correlations.

Conclusion

While initial 1D and 2D NMR techniques are essential for the primary characterization of newly synthesized compounds, they are often insufficient for the unambiguous assignment of regioisomers. NOE NMR spectroscopy, by measuring through-space correlations, provides a definitive and reliable method to validate the regiochemical outcome of reactions producing pyrazolo[1,5-a]pyridines. The choice between a series of rapid, high-resolution 1D-NOE experiments and a single, comprehensive 2D-NOESY experiment depends on the specific question at hand. For targeted validation of a specific bond connectivity, 1D-NOE is highly efficient. For a complete structural elucidation and confirmation, 2D-NOESY is the superior choice. Proper sample preparation, particularly degassing, and careful selection of experimental parameters are paramount to obtaining high-quality, interpretable data.

References

Sources

A Comparative Guide to In Vitro Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyrazolo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating significant potential in the design of potent and selective kinase inhibitors.[3][4][5][6][7] This guide provides an in-depth comparison of the in vitro kinase selectivity profiles of pyrazolo[1,5-a]pyridine-based inhibitors against other prominent kinase inhibitor classes, supported by detailed experimental protocols and data analysis.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[8] This homology presents a significant challenge in developing inhibitors that are truly selective for their intended target.[9] Off-target inhibition can lead to a range of undesirable effects, from reduced efficacy to significant toxicity.[10] Therefore, rigorous in vitro kinase selectivity profiling is a critical step in the preclinical development of any new kinase inhibitor. This process involves screening a compound against a large panel of kinases to determine its inhibitory activity across the kinome.[11][12][13]

Pyrazolo[1,5-a]pyridines and their related isomers, pyrazolo[1,5-a]pyrimidines, have garnered considerable attention due to their ability to act as ATP-competitive inhibitors, effectively occupying the ATP-binding pocket of various kinases.[10] Their versatile synthesis allows for extensive structural modifications, enabling the fine-tuning of their potency and selectivity.[2][4]

Understanding the Kinase Inhibition Landscape: A Comparative Overview

To contextualize the performance of pyrazolo[1,5-a]pyridine-based inhibitors, it is essential to compare their selectivity profiles with those of other well-established kinase inhibitor scaffolds. The following table summarizes the general selectivity characteristics of several key inhibitor classes.

Inhibitor ScaffoldRepresentative Target(s)General Selectivity ProfileKey Structural Features Influencing Selectivity
Pyrazolo[1,5-a]pyridine RET, PI3K, CSK, TrkGenerally high, but tunable through substitution.[14][15][16][17]The pyrazolo[1,5-a]pyridine core acts as a hinge-binder, and substitutions at various positions can be tailored to interact with specific residues in the kinase active site.[14][15]
Quinazoline EGFR, VEGFRVariable; some early examples showed broader activity, while newer generations are highly selective.The quinazoline core is a well-established hinge-binding motif. Selectivity is often achieved through modifications of the aniline or other substituent groups.
Pyrrolopyrimidine JAK, Src family kinasesCan be engineered for high selectivity.Similar to other purine isosteres, it forms key hydrogen bonds with the kinase hinge region. Substitutions on the pyrrolo moiety are critical for achieving selectivity.
Indazole p38, B-RAFOften exhibit good selectivity, but cross-reactivity with other kinases can occur.The indazole scaffold can be decorated with various side chains that exploit subtle differences in the ATP-binding pocket of different kinases.

In Vitro Kinase Selectivity Profiling: A Step-by-Step Protocol

A robust and reproducible in vitro kinase assay is fundamental to generating high-quality selectivity data. Below is a detailed protocol for a widely used fluorescence-based assay, which can be adapted for high-throughput screening against a large kinase panel.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a homogenous assay that measures the phosphorylation of a biotinylated peptide substrate by a target kinase.[1]

I. Reagents and Materials:

  • Kinase of interest (recombinant, purified)

  • Biotinylated peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (Pyrazolo[1,5-a]pyridine-based inhibitors and comparators) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents:

    • Terbium-labeled anti-phospho-specific antibody

    • Streptavidin-conjugated XL665 (acceptor fluorophore)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

II. Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase assay buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Phosphorylation: a. Add 4 µL of ATP solution in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.[9] b. Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection: a. Add 5 µL of the detection reagent mixture (Terbium-labeled antibody and Streptavidin-XL665) to each well to stop the kinase reaction. b. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition: a. Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

}

Caption: Workflow for TR-FRET based in vitro kinase assay.

Comparative Selectivity Profile of a Hypothetical Pyrazolo[1,5-a]pyridine Inhibitor

To illustrate the comparative analysis, let's consider a hypothetical pyrazolo[1,5-a]pyridine-based inhibitor, "PZP-1," and compare its selectivity against a panel of kinases with a well-known multi-kinase inhibitor, Sorafenib.

Kinase TargetPZP-1 (IC50, nM)Sorafenib (IC50, nM)
Primary Target (e.g., RET) 5 20
VEGFR250090
PDGFRβ80058
B-RAF>10,0006
c-Kit1,50068
p38α>10,000500
CDK2>10,000>10,000

Data Interpretation:

The data in the table above demonstrates that the hypothetical PZP-1 exhibits high potency for its primary target (RET) and significantly greater selectivity compared to Sorafenib across the tested panel. Sorafenib, while potent against B-RAF and other kinases, shows a broader spectrum of activity, which can contribute to its known off-target effects. The high selectivity of PZP-1 makes it a more desirable candidate for targeted therapy against RET-driven malignancies.

Visualizing Kinase Selectivity

A common and effective way to visualize kinase inhibitor selectivity is through a kinome map or a heatmap. This provides a global view of the inhibitor's activity across a large panel of kinases.

KinaseSelectivity

Caption: Comparative kinase inhibition profiles.

The Role of Pyrazolo[1,5-a]pyridines in a Signaling Context

The significance of selective kinase inhibition is best understood within the context of cellular signaling pathways. For instance, RET (Rearranged during Transfection) is a receptor tyrosine kinase whose aberrant activation is a driver in several cancers.

Signaling_Pathway

Caption: Inhibition of RET signaling by PZP-1.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising framework for the development of selective kinase inhibitors.[3][5][6] As demonstrated, rigorous in vitro kinase selectivity profiling is essential to characterize these inhibitors and differentiate them from less selective compounds.[9][11] The combination of potent on-target activity and a clean off-target profile is the hallmark of a successful targeted therapy. Future efforts in this field will likely focus on the rational design of next-generation pyrazolo[1,5-a]pyridine derivatives with even greater selectivity and improved pharmacokinetic properties, ultimately leading to more effective and safer medicines.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Derivatives Across Key Therapeutic Targets

The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and three-dimensional arrangement allow it to interact with a wide array of biological targets, making it a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against several key protein classes, including protein kinases, phosphodiesterases, and enzymes essential for mycobacterial growth. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

The Allure of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold's success in drug discovery can be attributed to its ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor for many ATP-dependent enzymes, particularly protein kinases.[1][3] The fused ring system provides a rigid framework that can be strategically functionalized at various positions to achieve high potency and selectivity for the desired target. Substitutions at the C2, C3, C5, and C7 positions have been extensively explored to modulate the pharmacological properties of these derivatives.[1]

Comparative SAR Analysis Across Therapeutic Targets

This guide will delve into the SAR of pyrazolo[1,5-a]pyrimidine derivatives across the following key therapeutic areas:

  • Protein Kinase Inhibition: A major focus of research on this scaffold, with derivatives targeting a multitude of kinases implicated in cancer and other diseases.

  • Phosphodiesterase (PDE) Inhibition: Highlighting the development of potent and selective inhibitors for enzymes like PDE4.

  • Antitubercular Activity: Showcasing the potential of these compounds in combating infectious diseases.

For each target class, we will present a comparative analysis of key derivatives, supported by experimental data and a discussion of the underlying structural determinants of their activity.

I. Protein Kinase Inhibitors: A Deep Dive into SAR

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Pyrazolo[1,5-a]pyrimidine derivatives have proven to be a rich source of potent and selective kinase inhibitors.[1][3]

A. Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical drivers in certain solid tumors.[4][5][6] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, including larotrectinib and entrectinib.[4][5]

Key SAR Insights for Trk Inhibition:

  • Hinge-Binding Interaction: The pyrazolo[1,5-a]pyrimidine core is essential for forming a crucial hydrogen bond interaction with the hinge region of the Trk kinase domain, specifically with the Met592 residue.[4]

  • C3-Position Substitutions: The introduction of an amide bond, such as picolinamide, at the C3-position significantly enhances inhibitory activity.[4]

  • C5-Position Modifications: Substitution with a pyrrolidine ring bearing specific functionalities, like a 2,5-difluorophenyl group, at the C5-position increases potency.[4]

  • Macrocyclization: The development of macrocyclic derivatives has been a successful strategy to overcome resistance mutations observed with first-generation inhibitors.[4][5]

Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors:

CompoundTargetIC50 (nM)Key Structural FeaturesReference
8 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5[4]
9 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5[4]
12 TrkA1-100Macrocyclic derivative with a pyridine ring[4]
13 TrkA1-100Macrocyclic derivative with a pyridinone ring[4]
20 NTRK>0.02Optimized structural modifications[4][5]
21 NTRK>0.02Optimized structural modifications[4][5]
B. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent dual inhibitors of CDK2 and TrkA.

Key SAR Insights for CDK2 Inhibition:

  • The pyrazolo[1,5-a]pyrimidine scaffold serves as the core for designing dual CDK2/TrkA inhibitors.

  • Specific substitutions on the pyrimidine ring are crucial for achieving high potency against both kinases.

Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based CDK2/TrkA Inhibitors:

CompoundTargetIC50 (µM)Reference
6t CDK20.09
6s CDK20.23
6t TrkA0.45
6s TrkA0.45
Ribociclib (Reference) CDK20.07
Larotrectinib (Reference) TrkA0.07
C. Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

PI3Kδ is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases.[7] Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed.[7]

Key SAR Insights for PI3Kδ Inhibition:

  • Hinge-Binding Motif: A morpholine group at the C7-position is crucial for forming a hydrogen bond with Val-828 in the hinge region of the PI3Kδ active site.[7]

  • C5-Position Substituents: The introduction of an indole ring at the C5-position can form an additional hydrogen bond with Asp-787, contributing to high selectivity for the δ isoform.[7]

  • C2-Position Modifications: The size and chemical properties of substituents at the C2-position influence potency.[7]

Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors:

CompoundTargetIC50 (nM)Selectivity (α/δ)Key Structural FeaturesReference
13 PI3Kδ500307-morpholine, 5-indole[7]
37 PI3Kδ-HighOptimized C2 and C5 substituents[7]
54 (CPL302253) PI3Kδ2.8HighAzaindole at C5[7]
D. Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[8][9] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective Pim-1 inhibitors.[8][9]

Key SAR Insights for Pim-1 Inhibition:

  • 3-Aryl Substitution: The presence of an aryl group at the C3-position is a key feature of potent Pim-1 inhibitors.[8][10]

  • 5-Amino Group: A 5-amino group on the pyrimidine ring is important for activity.[8]

  • Cellular Activity: Potent Pim-1 inhibitors suppress the phosphorylation of the downstream substrate BAD in cell-based assays.[8][9]

Comparative Activity of a Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitor:

CompoundTargetIC50Key Structural FeaturesReference
Initial Hit Pim-152 µMPyrazolo[1,5-a]pyrimidine core[8]
11b Pim-1Nanomolar range3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine[8][10]
E. FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[11] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of the FLT3-ITD mutant.[11]

Key SAR Insights for FLT3-ITD Inhibition:

  • Optimization of an initial screening hit led to the discovery of a series of potent and selective pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors.[11]

  • Specific derivatives show potent activity against quizartinib-resistant mutations.[11]

Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based FLT3-ITD Inhibitors:

CompoundTargetIC50 (nM)Activity against Quizartinib ResistanceReference
17 FLT3-ITD0.4Potent (IC50 = 0.3 nM vs D835Y)[11]
19 FLT3-ITD0.4Potent (IC50 = 0.3 nM vs D835Y)[11]

II. Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases like COPD and asthma.[12] A series of pyrazolo[1,5-a]pyrimidines have been identified as potent PDE4 inhibitors.[12]

Key SAR Insights for PDE4 Inhibition:

  • Scaffold Hopping: The pyrazolo[1,5-a]pyrimidine scaffold was identified through a rescaffolding approach from a known PDE4 inhibitor.[12]

  • Multi-position Optimization: Optimization of substituents at the C2, C3, C6, and C7 positions led to a significant increase in potency.[12]

  • Cyclization Strategy: Cyclization of a primary amide to the C5-position of the scaffold resulted in a 200-fold enhancement in activity.[12]

Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based PDE4 Inhibitors:

CompoundTargetIC50 (nM)Key Structural FeaturesReference
1 PDE4165Initial hit from rescaffolding[12]
10 PDE40.7Optimized at C2, C3, C6, and C7[12]
15 PDE4-Cyclized primary amide at C5[12]
16 PDE4-Cyclized primary amide at C5[12]

III. Antitubercular Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action.[13][14] The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[13][14]

Key SAR Insights for Antitubercular Activity:

  • Whole-Cell Screening: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core was identified through high-throughput whole-cell screening against Mtb.[13][14]

  • Pharmacophore Elucidation: A focused library of analogs was synthesized to identify the key features of the pharmacophore and improve antitubercular activity.[13]

  • Low Cytotoxicity: Promising hits have demonstrated low cytotoxicity against mammalian cells.[13][14]

General Structure of Antitubercular Pyrazolo[1,5-a]pyrimidin-7(4H)-ones:

G General Structure of Antitubercular Pyrazolo[1,5-a]pyrimidin-7(4H)-ones scaffold substituents R1, R2, R3, R4: Various substituents to modulate activity and properties G General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidines aminopyrazole 3-Aminopyrazole Derivative cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation dielectrophile 1,3-Dielectrophile (e.g., β-ketoester) dielectrophile->cyclocondensation pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative cyclocondensation->pyrazolo_pyrimidine

Caption: A simplified workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency of a pyrazolo[1,5-a]pyrimidine derivative against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrazolo[1,5-a]pyrimidine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the test compound, recombinant kinase, and kinase-specific substrate to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G MTT Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with Pyrazolo[1,5-a]pyrimidine Derivatives start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The insights gained from SAR studies have enabled the development of potent and selective inhibitors for a diverse range of therapeutic targets. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitutions to address drug resistance, and expanding their application to new therapeutic areas. The continued integration of computational methods, such as molecular docking and AI-driven screening, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based drugs. [4][15]

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed. [Link]

  • Full article: Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. [Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. [Link]

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Request PDF - ResearchGate. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - OUCI. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Greener Syntheses of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sustainable Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are recognized as privileged structures, forming the core of numerous therapeutic agents with applications ranging from oncology to neuroscience.[1][2][3] Compounds like the kinase inhibitor Dinaciclib and the sedative Zaleplon underscore the pharmacological significance of this heterocyclic system.[4]

Traditionally, the synthesis of such scaffolds has often relied on methods involving harsh conditions, stoichiometric reagents, and volatile organic solvents (VOCs), posing significant environmental and safety concerns. As the pharmaceutical industry pivots towards sustainability, the development of green synthetic methodologies is no longer a niche interest but a critical necessity.[5] Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6]

This guide provides a comparative analysis of leading-edge green chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrimidines. We will move beyond simple procedural descriptions to dissect the underlying principles, offering a rationale for experimental choices and providing a clear, data-driven comparison to aid researchers in selecting the most appropriate sustainable strategy for their discovery and development programs.

Core Synthetic Strategy: The Cyclocondensation Backbone

The most prevalent and versatile route to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner. The choice of energy source, solvent, and catalyst in this key transformation is what differentiates a conventional approach from a green one.


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General cyclocondensation route to the pyrazolo[1,5-a]pyrimidine scaffold.

Comparative Analysis of Green Synthetic Methodologies

We will evaluate three primary green approaches: Microwave-Assisted Synthesis, Ultrasound-Promoted Synthesis, and the use of Alternative Reaction Media such as water or deep eutectic solvents.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized heterocyclic synthesis by offering a non-classical heating method.[1] Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7] This often results in dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

Causality Behind MAOS Efficacy: The primary advantage stems from the rapid energy transfer. This allows the reaction to quickly overcome activation energy barriers, often minimizing the formation of thermal decomposition products or side-products that can occur during prolonged heating in conventional reflux setups.[1][7] This efficiency is particularly beneficial for multi-component reactions, enabling the assembly of complex molecules in a single, expedited step.[7][8]

Representative Protocol: Three-Component Microwave-Assisted Synthesis

This protocol details the synthesis of a substituted pyrazolo[1,5-a]pyrimidine via a one-pot, three-component reaction.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol).

  • Solvent Addition: Add 3 mL of ethanol as the reaction solvent.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for 15-20 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling the reaction vessel to room temperature, the resulting solid precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Data Comparison: MAOS vs. Conventional Heating

MethodReactantsSolventTimeYield (%)Reference
MAOS 5-aminopyrazole, isoflavoneDMSO15 min85-95%[9]
Conventional 5-aminopyrazole, isoflavoneAcetic Acid8-12 hours60-75%[9]
MAOS 5-aminopyrazole, malondialdehydesN/A10 min>80%[10]
Conventional 5-aminopyrazole, chalconesDMF/KOH5-7 hours70-85%[11]

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Workflow for Microwave-Assisted Organic Synthesis (MAOS).

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation provides a mechanical, rather than thermal, means of energizing a chemical reaction. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid.[12] This collapse generates localized hot spots with extremely high temperatures and pressures, creating immense shear forces and facilitating mass transfer.

Causality Behind Sonochemistry Efficacy: This method is particularly effective for heterogeneous reactions and for reactions in greener solvents like water.[13] The intense mixing and surface activation caused by cavitation can promote reactions that would otherwise be sluggish, often without the need for high bulk temperatures or organic solvents.[14] The use of aqueous media is a significant green advantage, reducing reliance on volatile and often toxic organic compounds.[4]

Representative Protocol: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol describes a KHSO₄-catalyzed synthesis in water, a highly environmentally benign approach.[4][13]

  • Reactant Preparation: In a 50 mL beaker, suspend the 5-aminopyrazole derivative (1.0 mmol), the appropriate β-ketoester or equivalent (1.1 mmol), and potassium bisulfate (KHSO₄, 20 mol%) in 10 mL of distilled water.

  • Sonication: Place the beaker in an ultrasonic cleaning bath. Alternatively, immerse the probe of a high-intensity ultrasonic horn into the mixture.

  • Irradiation: Sonicate the mixture at a frequency of 40 kHz at room temperature or with gentle warming (e.g., 75°C) for 5-30 minutes.[4][12] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product is typically isolated by simple vacuum filtration.

  • Purification: The crude product is washed with water and then a small amount of cold ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

Data Comparison: Ultrasound vs. Conventional Stirring

MethodCatalystSolventTimeYield (%)Reference
Ultrasound KHSO₄Water/Ethanol5-15 min85-98%[4]
Conventional KHSO₄Water/Ethanol2-4 hours70-80%[4]
Ultrasound NoneEthanol5 min61-98%[12]
Conventional NoneEthanol5 min (at 75°C)58-95%[12]

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Workflow for Ultrasound-Assisted Synthesis.

Alternative and Solvent-Free Approaches

The pinnacle of green synthesis is often the elimination of hazardous solvents altogether. This can be achieved through solvent-free reactions or by using environmentally benign media.

  • Solvent-Free Synthesis: These reactions are typically performed by grinding the solid reactants together, sometimes with a catalytic amount of a solid support, or by heating the neat reactant mixture.[15][16] This approach maximizes the atom economy and dramatically simplifies work-up, as there is no solvent to remove.

  • Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic with a melting point much lower than the individual components.[17] They are biodegradable, non-toxic, and inexpensive, and can act as both the solvent and catalyst, offering a unique and green reaction environment.[17]

Representative Protocol: Solvent-Free Cyclocondensation

  • Reactant Preparation: In a mortar and pestle, combine the 5-aminopyrazole (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Grinding/Heating: Grind the solids together for 10-15 minutes at room temperature. Alternatively, place the solid mixture in a flask and heat at 80-100°C for the required time.[15]

  • Work-up: After the reaction is complete (monitored by TLC), add a small amount of water or ethanol to the solid mass.

  • Purification: Collect the solid product by filtration and wash with water to remove the catalyst. Recrystallization can be performed if needed.

Data Comparison: Alternative Media

MethodConditionsTimeYield (%)Green AdvantageReference
Solvent-Free p-TSA, 100°C30-45 min88-95%No solvent, easy work-up[15][16]
DES ChCl:TsOH, 80°C5 min82-98%Recyclable, non-toxic solvent/catalyst[17]
Aqueous Nano-ZnO catalyst, reflux1-2 hours85-95%Water as solvent[6]

Overall Performance Comparison

ApproachKey AdvantagesPotential LimitationsBest Suited For
Microwave-Assisted Extremely fast, high yields, excellent for multi-component reactions.[1][7]Requires specialized equipment, potential for pressure build-up, scalability can be challenging.High-throughput synthesis, rapid library generation, difficult transformations.
Ultrasound-Assisted Energy efficient, works well in aqueous media, excellent for heterogeneous systems.[4][13]Efficacy can be probe/bath dependent, potential for radical formation, scalability requires specialized reactors.Environmentally benign synthesis, reactions with insoluble materials, avoiding high temperatures.
Solvent-Free / DES Eliminates organic solvents, simplifies work-up, high atom economy.[15][17]Limited to thermally stable reactants, may require higher temperatures than solvent-based methods.Large-scale synthesis (if thermally viable), processes where solvent removal is costly or difficult.

Conclusion and Future Outlook

The synthesis of the vital pyrazolo[1,5-a]pyrimidine scaffold can be achieved through a variety of highly efficient and environmentally responsible methods. Microwave and ultrasound-assisted syntheses offer dramatic accelerations and often improved yields over conventional methods. For ultimate sustainability, solvent-free reactions or the use of benign media like water or Deep Eutectic Solvents represent the current state-of-the-art.

The choice of method depends on the specific synthetic target and available resources. For rapid lead optimization and library synthesis, MAOS is an unparalleled tool. For processes prioritizing cost-effectiveness and environmental impact, particularly at a larger scale, exploring ultrasound in water or solvent-free conditions is highly recommended.

The future of green synthesis for this scaffold will likely involve the synergistic combination of these techniques—for example, a multi-component reaction performed in a deep eutectic solvent under microwave irradiation. As Senior Application Scientists, it is our responsibility to champion these greener alternatives, demonstrating that sustainable practices and chemical efficiency are not mutually exclusive but are, in fact, the hallmarks of innovative and modern chemistry.

References

  • Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines.
  • Das, B., Khanikar, R., Kaping, S., et al. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of Chemistry.
  • Bharath, Y., Basaveswara Rao, M. V., & Pal, M. Ultrasound Assisted Synthesis of 2-alkynyl Pyrazolo[1,5-a]pyrimidines as Potential Anti-cancer Agents. Bentham Science Publisher.
  • Bharath, Y., Rao, M. V. B., & Pal, M. Ultrasound Assisted Synthesis of 2-alkynyl Pyrazolo[1,5-a]pyrimidines as Potential Anti-cancer Agents. Ingenta Connect.
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  • Castillo, J. C., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Agbaje, E. O., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

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  • Various Authors. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. Scite.ai. Available from: [Link]

  • Martins, M. A. P., et al. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry. Available from: [Link]

  • Fahim, A., Farag, A., Shaaban, M., & Ragab, E. Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][7][13][18]triazine and Imidazo[2,1-c][7][13][18]. Current Microwave Chemistry. Available from: [Link]

  • Various Authors. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available from: [Link]

  • Das, B., et al. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Abdelhamid, A. O., et al. Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available from: [Link]

  • Various Authors. Deep eutectic solvent mediated synthesis of thiomethyltriazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]

  • Various Authors. Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Abdelhamid, A. O., et al. Green One‐Pot Solvent‐Free Synthesis of Pyrazolo[1,5‐a]pyrimidines, Azolo[3,4‐d]pyridiazines, and Thieno[2,3‐b]pyridines Containing Triazole Moiety. Semantic Scholar. Available from: [Link]

  • Various Authors. New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. ElectronicsAndBooks. Available from: [Link]

  • Various Authors. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from: [Link]

  • Various Authors. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available from: [Link]

  • El-Enany, M. M., et al. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]

  • Various Authors. Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Various Authors. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available from: [Link]

  • Various Authors. An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]

  • Various Authors. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available from: [Link]

  • Various Authors. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. SpringerLink. Available from: [Link]

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Confirming the Mechanism of Action for Novel Pyrazolo[1,5-a]pyridine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is a meticulous process of hypothesis, experimentation, and rigorous validation. The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, particularly protein kinases.[1][2] This guide provides an in-depth, technically-focused framework for elucidating and confirming the mechanism of action (MoA) of novel Pyrazolo[1,5-a]pyridine drug candidates, with a specific focus on their potential as kinase inhibitors. We will compare and contrast key experimental approaches, providing not just the "how" but the critical "why" behind each methodological choice.

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Kinase Inhibitor

The Pyrazolo[1,5-a]pyrimidine structure has been identified in numerous inhibitors of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[3][4][5] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and thereby blocking the transfer of a phosphate group to a substrate protein.[1][2][5] This guide will use the hypothetical scenario of two novel Pyrazolo[1,5-a]pyridine candidates, PzP-A and PzP-B , designed as inhibitors of a specific kinase, "Kinase X," to illustrate the experimental workflow.

A Multi-Faceted Approach to MoA Confirmation

Confirming the mechanism of action is not a single experiment but a logical progression of inquiries designed to build a comprehensive and validated understanding of a drug's biological effects. Our approach will follow a three-tiered strategy:

  • Direct Target Engagement: Does the compound physically interact with the intended target protein in a cellular context?

  • Inhibition of Target Activity: Does this interaction translate into the inhibition of the target's biochemical function?

  • Cellular Pathway Modulation: Does the inhibition of the target's activity lead to the expected downstream effects on cellular signaling pathways?

Tier 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The first and most crucial step is to verify that the drug candidate physically binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6] The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand.[6]

Experimental Workflow: CETSA

CETSA_Workflow A Treat cells with PzP-A, PzP-B, or Vehicle B Heat cell lysates to a range of temperatures A->B Incubate C Separate soluble and aggregated proteins B->C Centrifuge D Detect Kinase X levels in soluble fraction via Western Blot C->D Analyze E Plot % soluble Kinase X vs. Temperature D->E Quantify F Compare melting curves to determine thermal shift E->F Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

This protocol outlines the key steps for performing a CETSA experiment to confirm the engagement of PzP-A and PzP-B with Kinase X.[7]

  • Cell Culture and Treatment:

    • Plate cells expressing Kinase X at an appropriate density and allow them to adhere overnight.

    • Treat cells with PzP-A, PzP-B (at various concentrations), or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control sample.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for Kinase X.

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for Kinase X in each lane.

    • For each treatment group, plot the percentage of soluble Kinase X (relative to the non-heated control) against the temperature.

    • A rightward shift in the melting curve for PzP-A or PzP-B treated cells compared to the vehicle control indicates target engagement.

Comparative Data Presentation: CETSA
CompoundConcentration (µM)Thermal Shift (ΔTm in °C)
PzP-A1+ 4.2
PzP-A10+ 7.8
PzP-B1+ 1.5
PzP-B10+ 3.1
Vehicle-0

Interpretation: The data suggests that both PzP-A and PzP-B directly engage with Kinase X in a concentration-dependent manner, with PzP-A demonstrating a more significant thermal stabilization effect.

Tier 2: Assessing Inhibition of Kinase Activity

Once target engagement is confirmed, the next logical step is to determine if this binding event translates into the functional inhibition of the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Incubate recombinant Kinase X with PzP-A, PzP-B, or Vehicle B Add substrate and ATP to initiate the kinase reaction A->B Pre-incubation C Measure kinase activity (e.g., phosphorylation of substrate) B->C Reaction D Determine IC50 values for PzP-A and PzP-B C->D Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a framework for determining the potency of PzP-A and PzP-B in inhibiting the activity of recombinant Kinase X.[8]

  • Compound Preparation:

    • Prepare serial dilutions of PzP-A and PzP-B in a suitable buffer.

  • Kinase Reaction:

    • In a microplate, combine the recombinant Kinase X, its specific substrate, and the diluted drug candidates or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method that converts ADP to ATP, which then generates a luminescent signal.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% kinase activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each compound.

Comparative Data Presentation: In Vitro Kinase Inhibition
CompoundKinase X IC50 (nM)
PzP-A15
PzP-B250
Staurosporine (Control)5

Interpretation: PzP-A is a significantly more potent inhibitor of Kinase X in a biochemical setting compared to PzP-B.

Tier 3: Evaluating Cellular Pathway Modulation

The final tier of MoA confirmation involves demonstrating that the inhibition of the target kinase's activity leads to the expected downstream effects on cellular signaling pathways. This is often assessed by measuring the phosphorylation status of a known substrate of the target kinase.

Experimental Workflow: Western Blot for Substrate Phosphorylation

Phospho_Blot_Workflow A Treat cells with PzP-A, PzP-B, or Vehicle B Lyse cells and collect protein extracts A->B Incubate C Perform Western Blot using antibodies against phospho-Substrate Y and total Substrate Y B->C Analyze D Quantify band intensities and determine the ratio of phospho-Substrate Y to total Substrate Y C->D Quantify

Caption: Workflow for assessing substrate phosphorylation by Western blot.

Detailed Protocol: Western Blot for Phosphorylated Substrate

This protocol details the steps to measure the effect of PzP-A and PzP-B on the phosphorylation of "Substrate Y," a known downstream target of Kinase X.[9][10][11]

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of PzP-A, PzP-B, or a vehicle control for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane, preferably with Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), as milk can interfere with the detection of phosphoproteins.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Separately, or after stripping and re-probing, incubate a membrane with a primary antibody for total Substrate Y to serve as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate Y and total Substrate Y.

    • Calculate the ratio of p-Substrate Y to total Substrate Y for each treatment condition.

    • A decrease in this ratio in the presence of the inhibitors confirms their ability to modulate the Kinase X signaling pathway in cells.

Comparative Data Presentation: Inhibition of Substrate Phosphorylation
CompoundConcentration (µM)% Inhibition of Substrate Y Phosphorylation
PzP-A0.145
PzP-A185
PzP-B120
PzP-B1055
Vehicle-0

Interpretation: PzP-A effectively inhibits the phosphorylation of Substrate Y in a cellular context at concentrations that correlate well with its in vitro potency. PzP-B also inhibits phosphorylation but requires higher concentrations.

Advanced MoA Elucidation: Transcriptomic Analysis (RNA-Seq)

For a more global and unbiased view of the cellular consequences of target inhibition, RNA sequencing (RNA-Seq) can be employed. By comparing the gene expression profiles of cells treated with the drug candidate versus a vehicle control, researchers can identify entire pathways that are modulated.[12][13] This can help to confirm the on-target effects and potentially uncover novel off-target activities or downstream consequences of target inhibition.

Experimental Workflow: RNA-Seq for MoA Confirmation

RNASeq_Workflow A Treat cells with PzP-A or Vehicle B Isolate RNA and perform RNA-Seq A->B Incubate C Identify differentially expressed genes (DEGs) B->C Sequence & Analyze D Perform pathway enrichment analysis on DEGs C->D Bioinformatics E Correlate modulated pathways with the known function of Kinase X D->E Interpret

Caption: A high-level overview of an RNA-Seq workflow for MoA studies.

Data Interpretation: If Kinase X is known to regulate pathways involved in cell cycle progression, successful inhibition by PzP-A should lead to the downregulation of genes promoting cell division and the upregulation of genes involved in cell cycle arrest. This provides a powerful, systems-level confirmation of the drug's mechanism of action.

Conclusion

Confirming the mechanism of action for novel Pyrazolo[1,5-a]pyridine drug candidates requires a systematic and multi-pronged experimental approach. By integrating techniques that directly measure target engagement (CETSA), assess functional inhibition (in vitro kinase assays), and evaluate downstream cellular effects (Western blotting for substrate phosphorylation and transcriptomics), researchers can build a robust and compelling case for a candidate's proposed MoA. This guide provides a scientifically rigorous framework for these investigations, empowering drug development professionals to make data-driven decisions and advance the most promising therapeutic agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like Pyrazolo[1,5-a]pyridine-3-carbonitrile are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Characterization

Based on available data for similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or absorbed through the skin. [1]

  • A cause of serious eye irritation. [1][2][3]

  • A cause of skin irritation. [1][2][3]

  • Potentially causing respiratory irritation. [1][2][3]

Combustion of nitrogen-containing organic compounds can produce toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4] The nitrile group (-CN) also presents a potential for the release of hydrogen cyanide gas under certain conditions, such as strong acidic hydrolysis, although this is less of a concern during standard disposal incineration.

Table 1: Hazard Profile of Pyrazolo[1,5-a]pyridine Analogs

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, in contact with skin, or inhaled.[1]Ingestion, Skin Contact, Inhalation
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]Skin Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]Eye Contact
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3]Inhalation
Personal Protective Equipment (PPE) and Handling Precautions

Given the assessed hazards, strict adherence to PPE protocols is mandatory when handling this compound for disposal.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2][4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, wear impervious clothing.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dusts are generated, a NIOSH/MSHA approved respirator for particulates may be necessary.[4]

Always wash hands thoroughly after handling the chemical waste.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[4]

Spill Management

In the event of a spill, the following procedures should be enacted immediately:

  • Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[5]

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.

  • Don Appropriate PPE: Refer to the PPE section above.

  • Contain the Spill: Prevent further spread of the material. Do not allow the chemical to enter drains.[5]

  • Absorb and Collect: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[5] For liquid spills, use an inert absorbent material to soak up the spill.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[5]

Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][6]

Step-by-Step Disposal Procedure:

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6]

    • The container must be compatible with the chemical, in good condition, and have a secure lid.[6]

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[4]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2]

    • Ensure the storage area is away from heat, sparks, and open flames.[5]

    • Use secondary containment for liquid waste containers to prevent the spread of potential leaks.[6]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

    • The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[5]

Disposal of Empty Containers:

  • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.[7]

  • For acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[7] Given the potential toxicity, it is prudent to follow this procedure.

  • After decontamination, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[7]

Regulatory Framework

The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework.[8][9][10] It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste management. Your institution's EHS department is the primary resource for ensuring compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container spill Spill Occurs? fume_hood->spill labeling Label: 'Hazardous Waste' + Full Chemical Name & Date container->labeling segregation Segregate from Incompatibles labeling->segregation storage Store in Designated Satellite Accumulation Area segregation->storage secondary_containment Use Secondary Containment (for liquids) storage->secondary_containment ehs_contact Contact EHS for Pickup secondary_containment->ehs_contact incineration Licensed Hazardous Waste Facility (Controlled Incineration) ehs_contact->incineration spill->container No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for this compound.

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A Comprehensive Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-A]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of novel compound synthesis, ensuring personal safety is as critical as achieving experimental success. This guide provides an in-depth, experience-driven framework for the safe handling of Pyrazolo[1,5-A]pyridine-3-carbonitrile, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.

Understanding the Risks: A Proactive Approach to Safety

Pyrazolo[1,5-a]pyridine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] The nitrile functional group (-CN) also warrants careful handling due to its potential toxicity. Therefore, a comprehensive PPE strategy is not merely a suggestion but a mandatory protocol to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A hazard assessment is the foundational step in selecting the appropriate PPE for any laboratory task.[4] For handling this compound, the following PPE is essential:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. A face shield may be necessary when there is a significant risk of splashes.[4][5]Protects eyes from accidental splashes of the compound or solvents, which can cause serious irritation.[1][2][3]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4][6][7] For prolonged handling or when dealing with solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.Nitrile gloves offer good resistance to a range of chemicals and prevent skin contact, which can lead to irritation.[8][9] Always inspect gloves before use and remove them immediately if contaminated.[6][10]
Body Protection A fully-buttoned laboratory coat.[7][9][11] For larger quantities or increased splash risk, a chemically resistant apron over the lab coat is advised.Protects the skin and personal clothing from accidental spills and contamination.[5][12]
Respiratory Protection Generally not required when working in a well-ventilated area, such as a certified chemical fume hood.[5][9] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13]Prevents the inhalation of harmful dust or vapors that can cause respiratory tract irritation.[1][2][3][14]
Operational Plan: A Step-by-Step Guide to Safety

1. Pre-Operational Safety Check:

  • Ensure that a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[15]

  • Have the Safety Data Sheet (SDS) for this compound readily accessible.[15]

2. Donning PPE: The sequence of putting on PPE is crucial to avoid cross-contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Protocol Start Start: Clean Hands LabCoat 1. Don Lab Coat (Fully buttoned) Start->LabCoat Respirator 2. Don Respirator (If required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves Ready Ready for Handling Gloves->Ready

Caption: PPE Donning Workflow

3. Handling this compound:

  • All handling of the solid compound or its solutions must be conducted within a chemical fume hood to minimize inhalation exposure.[9][15]

  • Use appropriate tools (spatulas, scoops) to handle the solid material, avoiding the generation of dust.

  • If weighing the compound, do so in the fume hood or a ventilated balance enclosure.

4. Doffing PPE: The removal of PPE is a critical step to prevent exposure to any contaminants.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Protocol Start Start: Contaminated Area Gloves 1. Remove Gloves (Avoid touching outer surface with bare skin) Start->Gloves Goggles 2. Remove Goggles Gloves->Goggles LabCoat 3. Remove Lab Coat (Fold inward) Goggles->LabCoat Respirator 4. Remove Respirator (If worn) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Exit Lab Wash->End

Caption: PPE Doffing Workflow

5. Waste Disposal Plan:

  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste and disposed of in a designated, sealed container.[15]

  • Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • As a pyridine derivative, the waste may be classified as hazardous.[16] Disposal must adhere to local, state, and federal regulations. This often involves incineration at high temperatures.[16] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[13]

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9][17]

By adhering to these comprehensive guidelines, researchers can confidently handle this compound while prioritizing their safety and maintaining a secure laboratory environment.

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS, University of Pennsylvania. [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • Personal Protective Equipment & Keeping Lab Personnel Safe. Labtag Blog. [Link]

  • Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Pyrazolo[1,5-a]pyridine Safety Data Sheet. Angene Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.